P-Cresol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCLRJOBJJRNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O, Array | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27289-34-5, Array | |
| Record name | Phenol, 4-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021869 | |
| Record name | p-Cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.] | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Cresol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Cresol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | p-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | P-Cresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | p-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Cresol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2% | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | P-Cresol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01688 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | p-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Cresol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Cresol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/573/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | p-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04 | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00 | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Cresol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16387 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-CRESOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1814 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-CRESOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0031 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | p-Cresol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0156.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Crystalline solid [Note: A liquid above 95 degees F] | |
CAS No. |
106-44-5, 1319-77-3, 2876-02-0 | |
| Record name | P-CRESOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8467 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | p-Cresol | |
| Source | CAS Common Chemistry | |
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| Record name | PARACRESOL | |
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Melting Point |
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Foundational & Exploratory
p-Cresol as a Biomarker for Autism Spectrum Disorder: A Technical Guide for Researchers and Clinicians
Abstract
This technical guide provides an in-depth examination of para-cresol (p-cresol) as a potential biomarker for Autism Spectrum Disorder (ASD). Synthesizing current research, we delve into the biochemical origins of this compound, its proposed pathophysiological mechanisms, and its clinical relevance in ASD. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive theoretical framework and practical, field-proven methodologies for the accurate quantification and interpretation of this compound levels in biological samples. We further explore the potential of targeting this compound production as a therapeutic strategy in ASD.
Introduction: The Gut-Brain Axis and the Rise of this compound in ASD Research
Autism Spectrum Disorder (ASD) is a complex neurodevelopmental condition characterized by challenges in social interaction, communication, and the presence of restricted and repetitive behaviors[1]. While the etiology of ASD is multifactorial, with genetic and environmental factors playing significant roles, emerging evidence has pointed towards the gut-brain axis as a critical area of investigation[2]. The bidirectional communication between the gut microbiota and the central nervous system is increasingly recognized as a key modulator of neurodevelopment and behavior[2].
Within this framework, microbial metabolites have gained prominence as potential mediators of gut-brain communication and as biomarkers for various neurological conditions. One such metabolite, this compound, a phenolic compound produced by the gut microbiota, has been consistently found in elevated concentrations in the urine and feces of children with ASD[3][4][5]. This guide will provide a comprehensive overview of the current state of knowledge regarding this compound and its association with ASD, with a focus on its potential as a clinical biomarker and a target for therapeutic intervention.
Biochemical Origins and Metabolism of this compound
This compound is not a direct human metabolite but is rather a product of the bacterial fermentation of the aromatic amino acid tyrosine in the colon[6]. A variety of gut bacteria, including species from the families Clostridiaceae, Bifidobacteriaceae, Enterobacteriaceae, Bacteroidaceae, and Lactobacillaceae, have been identified as this compound producers[7]. The production of this compound is influenced by dietary protein intake, with higher protein consumption leading to increased fecal and urinary this compound levels[8].
Once produced in the gut, this compound is absorbed into the bloodstream. In the liver, it undergoes detoxification through sulfation and glucuronidation, forming p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG), respectively[8][9]. These conjugated forms are then excreted in the urine. It is important to note that a small fraction of this compound may remain in its free, unconjugated form in circulation. The workflow from dietary protein to urinary excretion is depicted below.
Figure 1: Metabolic pathway of this compound from dietary protein to urinary excretion.
Pathophysiological Mechanisms of this compound in ASD
Elevated levels of this compound are not merely a metabolic curiosity; a growing body of evidence suggests that this compound can exert significant neurotoxic and systemic effects that may contribute to the pathophysiology of ASD.[9] The proposed mechanisms are multifaceted and interconnected, as illustrated in the following diagram.
Figure 2: Proposed pathophysiological mechanisms of this compound in ASD.
Neurotoxicity and Neurotransmitter Dysregulation
This compound can cross the blood-brain barrier and exert direct effects on the central nervous system.[3] One of the most significant proposed mechanisms is its interference with dopamine metabolism.[10] this compound inhibits the enzyme dopamine β-hydroxylase, which is responsible for converting dopamine to norepinephrine.[3][9] This inhibition can lead to an accumulation of dopamine and a reduction in norepinephrine, a neurochemical imbalance that has been linked to the stereotypic behaviors observed in ASD.[9][10] Animal studies have demonstrated that administration of this compound can induce anxiety-like behaviors, hyperactivity, and social deficits in mice, accompanied by altered dopamine turnover in key brain regions.[10][11]
Mitochondrial Dysfunction and Oxidative Stress
Mitochondrial dysfunction is a common finding in individuals with ASD, and this compound appears to be a contributing factor.[9] It has been shown to disrupt mitochondrial function, leading to impaired ATP production and an increase in reactive oxygen species (ROS), which in turn causes oxidative stress.[2][9] This oxidative stress can damage cells and tissues, including neurons, and contribute to the neuroinflammatory processes implicated in ASD.
Gut Microbiome Dysbiosis and Intestinal Permeability
This compound has antibiotic-like properties that can alter the composition of the gut microbiome, often in a way that favors the growth of this compound-producing bacteria, creating a self-perpetuating cycle.[2][9] Furthermore, this compound can compromise the integrity of the intestinal barrier, leading to increased intestinal permeability ("leaky gut").[9] This allows for the translocation of inflammatory molecules and other microbial products from the gut into the bloodstream, potentially triggering a systemic inflammatory response that can impact brain function.
This compound as a Clinical Biomarker for ASD
The consistent finding of elevated this compound levels in a subset of children with ASD has led to its investigation as a potential clinical biomarker.[3][12] A biomarker in this context could serve several purposes: aiding in early diagnosis, stratifying patients into subgroups for targeted therapies, and monitoring treatment response.
Quantitative Data from Clinical Studies
Several studies have quantified urinary this compound levels in children with ASD compared to typically developing controls. A recent meta-analysis and several individual studies have reported significantly higher urinary this compound concentrations in the ASD population.[3][5] The table below summarizes findings from some of these studies.
| Study (Year) | Sample Type | ASD Group (mean ± SEM) | Control Group (mean ± SEM) | p-value | Reference |
| Altieri et al. (2011) | Urine | 123.5 ± 12.8 µg/mL | 91.2 ± 8.7 µg/mL | < 0.05 | [5][6] |
| Altieri et al. (2011) (<8 years) | Urine | 134.1 ± 20.1 µg/mL | 70.3 ± 6.7 µg/mL | < 0.01 | [5][6][12] |
| Gabriele et al. (2014) | Urine | 98.8 ± 17.3 µg/mL | 52.0 ± 7.8 µg/mL | < 0.05 | [5] |
Note: Values are presented as reported in the original publications or systematic reviews and may have been converted for consistency.
Importantly, some studies have found that elevated this compound levels correlate with the severity of ASD symptoms, particularly in younger children.[4][12] This suggests that this compound may not only be a marker of ASD but also a contributor to its clinical presentation.
Experimental Protocols for this compound Quantification
Accurate and reproducible quantification of this compound is paramount for both research and potential clinical applications. The following sections provide detailed, step-by-step methodologies for the analysis of this compound in urine and plasma, primarily using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection.
Sample Collection and Storage
-
Urine: First morning void or 24-hour urine collections are recommended. Samples should be collected in sterile containers and immediately frozen at -20°C or, for long-term storage, at -80°C to prevent degradation.
-
Plasma: Blood should be collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma should be separated by centrifugation within one hour of collection and stored at -80°C.
Workflow for this compound Quantification
Figure 3: General workflow for the quantification of total this compound in biological samples.
Detailed Protocol for Total this compound in Human Urine by HPLC-MS/MS
This protocol is adapted from established methods and is designed to measure the total this compound concentration (free and conjugated forms).[13]
1. Sample Preparation (Hydrolysis and Extraction):
- Thaw frozen urine samples at room temperature.
- Vortex each sample to ensure homogeneity.
- To 1.0 mL of urine in a glass vial, add 400 µL of concentrated hydrochloric acid. This step is for acid hydrolysis of the conjugated forms.
- Tightly cap the vials and heat at 90°C for 60 minutes in a heating block or water bath.
- Allow the mixture to cool to room temperature.
- Add 800 µL of diethyl ether to extract the phenols.
- Cap the vials and mix by repeated inversions for 1 minute.
- Centrifuge at 2000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper organic layer (diethyl ether) to a new glass tube.
- Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the dried extract in 200 µL of the mobile phase (see below).
2. HPLC-MS/MS Analysis:
- HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase: An isocratic elution with a mobile phase consisting of Acetonitrile/Water/Formic Acid (10:90:0.05, v/v/v).[1]
- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
- Detection: Monitor the specific precursor-to-product ion transitions for this compound.
3. Quantification:
- Prepare a standard curve using known concentrations of a this compound standard (e.g., 0.0005 to 0.015 mg/mL) that have undergone the same extraction procedure.[1]
- The concentration of this compound in the urine samples is determined by comparing the peak area to the standard curve.
- Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Protocol for Total this compound in Human Plasma by LC-MS/MS
This protocol involves enzymatic hydrolysis and protein precipitation.[14]
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
- Add 10 µL of β-glucuronidase/sulfatase solution (e.g., from Helix pomatia, in acetate buffer, pH 5.0).
- Vortex briefly and incubate at 37°C for 1 hour.
- To precipitate proteins, add 200 µL of acetonitrile containing an internal standard (e.g., this compound-d7 at 5 µg/mL).
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Analysis:
- The chromatographic and mass spectrometric conditions can be similar to those described for urine analysis, with potential optimization of the gradient and mobile phase composition for plasma matrix effects.
3. Self-Validating System:
- Internal Standards: The use of a deuterated internal standard (e.g., this compound-d7) is crucial. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for accurate correction of any variations in sample preparation and analysis.
- Quality Controls (QCs): Include low, medium, and high concentration QC samples in each analytical run to ensure the accuracy and precision of the assay.
- Calibration Curve: A fresh calibration curve should be run with each batch of samples to ensure accurate quantification.
Therapeutic Implications and Future Directions
The association between elevated this compound and ASD opens up new avenues for therapeutic interventions targeting the gut microbiome. The goal of such therapies is to reduce the production of this compound and other potentially harmful microbial metabolites.
Fecal Microbiota Transplantation (FMT)
FMT involves the transfer of fecal matter from a healthy donor to a recipient to restore a healthy gut microbial community. Studies in children with ASD have shown that FMT can lead to significant reductions in fecal this compound sulfate levels, which are accompanied by improvements in both gastrointestinal and ASD-related symptoms.[4][12] This suggests that restoring a healthy gut microbiome can directly impact this compound production and have beneficial clinical effects.
Probiotics and Dietary Interventions
-
Probiotics: The administration of specific probiotic strains, such as certain species of Lactobacillus and Bifidobacterium, may help to reduce this compound levels by competing with this compound-producing bacteria for resources and by improving gut barrier function.[7]
-
Dietary Modifications: Since this compound is a product of tyrosine fermentation, a diet high in protein can increase its production.[8] Conversely, a diet rich in undigestible polysaccharides (prebiotics) may reduce this compound levels by promoting the growth of beneficial bacteria that do not produce this compound.[8]
Future Research and Drug Development
Future research should focus on:
-
Large-scale, longitudinal studies to validate this compound as a robust biomarker for ASD and to determine its predictive value for treatment response.
-
Identifying the specific bacterial species and enzymatic pathways responsible for this compound production in the context of ASD.
-
Developing targeted therapies, such as next-generation probiotics or small molecule inhibitors of bacterial this compound production, to specifically reduce this compound levels.
-
Investigating the synergistic effects of this compound with other microbial metabolites and environmental factors in the pathophysiology of ASD.
Conclusion
The evidence strongly suggests that this compound, a gut microbial metabolite, is a significant player in the complex pathophysiology of ASD. Its consistent elevation in a subset of individuals with ASD, coupled with its known neurotoxic effects, positions it as a promising biomarker and a viable therapeutic target. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to accurately quantify this compound, furthering our understanding of its role in ASD and paving the way for novel gut-directed therapies. As our understanding of the gut-brain axis in neurodevelopmental disorders continues to evolve, this compound will undoubtedly remain a key molecule of interest in the pursuit of personalized medicine for individuals with ASD.
References
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Benchchem. Application Note and Protocol: Quantification of this compound in Human Plasma using LC-MS/MS.
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Al-Asmari, A. K., et al. (2021). Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique. PubMed Central.
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Pascucci, T., et al. (2020). This compound Alters Brain Dopamine Metabolism and Exacerbates Autism-Like Behaviors in the BTBR Mouse. MDPI.
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Ganesan, M., et al. (2019). Improvised method for urinary this compound detection and measurement using high performance liquid chromatography/mass spectrometry. PubMed Central.
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Korytowska, N., et al. (2019). Development of the LC-MS/MS method for determining the this compound level in plasma. Journal of Pharmaceutical and Biomedical Analysis.
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Navarro-Mateu, F., et al. (2025). Recognition of the microbial metabolite this compound in autism spectrum disorder: systematic review and meta-analysis. Frontiers in Psychiatry.
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Pascucci, T., et al. (2020). This compound Alters Brain Dopamine Metabolism and Exacerbates Autism-Like Behaviors in the BTBR Mouse. MDPI.
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Shaw, W. (2025). The Role of Microbial-Derived this compound in Autism Spectrum Disorder: A Systematic Review of the Gut-Brain Axis. ResearchGate.
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Adams, J. B., et al. (2025). Review of Elevated Para-Cresol in Autism and Possible Impact on Symptoms. MDPI.
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Shaw, W. (2025). The Role of Microbial-Derived this compound in Autism Spectrum Disorder: A Systematic Review of the Gut-Brain Axis. ResearchGate.
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Altieri, L., et al. (2011). Urinary this compound is elevated in small children with severe autism spectrum disorder. ResearchGate.
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Bermudez-Martin, P., et al. (2021). The microbial metabolite this compound induces autistic-like behaviors in mice by remodeling the gut microbiota. PubMed Central.
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Navarro-Mateu, F., et al. (2025). Recognition of the microbial metabolite this compound in autism spectrum disorder: systematic review and meta-analysis. Frontiers in Psychiatry.
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Bermudez-Martin, P., et al. (2021). This compound treatment induces autistic-like behaviors and alters VTA... ResearchGate.
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Bone, F., & Kitchen, I. (2009). Measurement of phenol and this compound in urine and feces using vacuum microdistillation and high-performance liquid chromatography. PubMed.
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Ganesan, M., et al. (2019). Improvised method for urinary this compound detection and measurement using high performance liquid chromatography/mass spectrometry. ResearchGate.
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The Ubiquitous Presence of p-Cresol: A Technical Guide to Its Environmental Sources and Exposure Routes
Introduction: Understanding the Significance of p-Cresol
para-Cresol (4-methylphenol) is a volatile phenolic organic compound that, while serving as a crucial intermediate in the chemical industry for the synthesis of antioxidants like butylated hydroxytoluene (BHT), resins, and fragrances, also presents a significant toxicological profile of interest to researchers, clinicians, and drug development professionals.[1][2][3] Its pervasive nature in the environment and its endogenous production by the human gut microbiota necessitate a thorough understanding of its sources and the pathways through which human exposure occurs. This technical guide provides an in-depth exploration of the environmental origins and exposure routes of this compound, offering field-proven insights and methodologies for its detection and analysis.
The dual role of this compound as both an industrial commodity and a uremic toxin underscores the importance of quantifying its presence in various matrices.[4] In patients with chronic kidney disease (CKD), for instance, the accumulation of this compound and its metabolite, p-cresyl sulfate, is associated with cardiovascular complications and overall mortality.[3][5] Therefore, a comprehensive knowledge of its environmental and endogenous sources is paramount for developing effective mitigation strategies and therapeutic interventions.
Part 1: Environmental Sources of this compound
The presence of this compound in the environment is a result of both natural processes and anthropogenic activities. Its widespread distribution means it can be found in the air we breathe, the water we drink, and the soil beneath our feet.
Natural Sources
-
Decomposition of Organic Matter: this compound is a natural breakdown product of organic materials, particularly lignin, a major component of wood.[2] This process contributes to its presence in soil and water.
-
Animal Excreta: As a product of protein digestion, specifically the metabolism of the amino acid tyrosine by gut bacteria, this compound is naturally present in the excreta of humans and animals.[2][5] This contributes to its levels in agricultural settings and areas with livestock. For example, poultry manure has been reported to contain an average this compound concentration of 11.7 mg/kg.[5]
-
Floral Scents: Interestingly, this compound is a component of the floral scent of various plants, where it can act as an attractant for pollinators.[6]
Anthropogenic Sources
Human activities are a major contributor to the environmental burden of this compound.
-
Industrial Production and Use: The primary industrial production of this compound involves its extraction from coal tar and through chemical synthesis, such as the sulfonation of toluene.[1][2] Its use as a precursor for antioxidants, disinfectants, and in the manufacturing of plastics and resins leads to potential releases into the environment through industrial wastewater and emissions.[2][3] Industrial wastewater, particularly from coal gasification and poultry processing plants, can contain significant concentrations of this compound.[7]
-
Combustion Processes: The combustion of fossil fuels, wood, and municipal solid waste releases cresols, including this compound, into the atmosphere.[7] Automobile exhaust is a constant source of atmospheric cresols, leading to higher concentrations in urban and suburban areas.[7]
-
Waste Management: Landfill leachate is another significant source of environmental this compound, formed from the decomposition of organic waste.[8]
-
Consumer Products: this compound can be found in a variety of consumer products, including some cosmetics and perfumes, where it is used as a fragrance ingredient or preservative.[4][9] It is also a component of wood and tobacco smoke.[1][10]
Table 1: Quantitative Levels of this compound in Various Environmental Matrices
| Environmental Matrix | Concentration Range | Source(s) |
| Ambient Air | 0.5–20 µg/m³ | Automobile exhaust, combustion of coal, wood, and municipal solid waste.[11] |
| Surface Water | Typically around 1 µg/L or less; max of 150 µg/L near hazardous waste sites.[11] | Industrial wastewater, landfill leachate, agricultural runoff.[7][8][11] |
| Soil | Maximum concentrations of 12,000–34,000 µg/kg in contaminated areas.[11] | Petroleum spills, industrial waste disposal.[11] |
| Landfill Leachate | Not consistently quantified, but a known source.[8] | Decomposition of organic waste.[8] |
| Poultry Processing Wastewater | 0.00214 to 0.0225 mg/L | Industrial effluent.[7] |
| Coal Gasification Wastewater | Up to 950 mg/L (m-cresol) | Industrial effluent.[7] |
Part 2: Human Exposure Routes to this compound
Human exposure to this compound is multifaceted, occurring through inhalation, dietary intake, dermal contact, and endogenous production.
Inhalation
The primary route of exposure for the general population is the inhalation of contaminated air.[7] Sources of airborne this compound include:
-
Urban and Industrial Air Pollution: As mentioned, automobile exhaust and industrial emissions are major contributors to atmospheric this compound.[7]
-
Tobacco Smoke: Both active and passive smoking lead to significant inhalation exposure to cresols.[7] The average cresol concentration in a chamber after six cigarettes were smoked ranged from 0.17 to 3.9 μg/m³.[11]
-
Volatilization from Contaminated Water: Showering, bathing, and cooking with water contaminated with this compound can lead to inhalation of the volatilized compound.[12][13]
Dietary Intake
Diet is another significant pathway for this compound exposure.
-
Smoked and Processed Foods: this compound is a known component of smoked foods, contributing to their characteristic flavor but also acting as a contaminant.[4][6] It has been detected in smoked meats, cheeses, and bacon.[4][6][12]
-
Naturally Occurring in Foods: Low levels of cresols have been reported in a variety of foods, including tomatoes, ketchup, butter, and various cheeses.[12]
-
Contaminated Drinking Water: Ingestion of tap water contaminated with this compound is a direct route of exposure.[12]
Table 2: Quantitative Levels of this compound in Selected Food Products
| Food Product | Concentration Range (µg/kg) | Source(s) |
| Cheddar Cheese | < Limit of Quantification | [4][7] |
| Parmesan Cheese | 8 ± 0.7 | [4][7] |
| Gorgonzola Cheese | 103 ± 14 | [4][7] |
| Smoked Provolone Cheese | 365 ± 28 | [4][7] |
| Barbecue Cheese | 1001 ± 187 | [4][7] |
| Smoked Sausage | 872 | [14] |
| Smoked Shredded Tuna | ~600-700 | [14] |
| Smoked Salami | ~500-600 | [14] |
| Smoked Turkey Breast | ~300-400 | [14] |
| Smoked Hamburger | ~148 | [14] |
Dermal Contact
Dermal absorption is another potential route of exposure.
-
Cosmetics and Personal Care Products: Some cosmetics and personal care products contain cresols as preservatives or fragrance ingredients.[4][9]
-
Contaminated Water: Bathing or showering with water containing this compound can lead to dermal exposure.[12][13]
Endogenous Production
A significant source of this compound in the human body is its production by the gut microbiota.[4] Anaerobic bacteria in the colon, particularly species like Clostridium difficile, metabolize the amino acid tyrosine from dietary protein into this compound.[4] This endogenously produced this compound is then absorbed into the bloodstream. Diets high in tyrosine-rich foods such as meat, fish, dairy, and certain plant-based proteins can lead to increased production of this compound by the gut microbiome.[14]
Part 3: Visualization of Exposure Pathways
The following diagram illustrates the interconnected pathways from environmental sources to human exposure.
Caption: Environmental sources and human exposure pathways of this compound.
Part 4: Experimental Protocol for this compound Analysis in Water by GC-MS
The accurate quantification of this compound in environmental samples is crucial for assessing exposure and risk. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for this purpose. The following is a representative protocol for the analysis of this compound in a water sample.
Principle
This method involves the extraction of this compound from an aqueous sample, derivatization to improve its chromatographic properties, and subsequent analysis by GC-MS. The use of an internal standard is essential for accurate quantification.
Materials and Reagents
-
This compound standard (analytical grade)
-
Internal standard (e.g., d7-p-cresol or a suitable non-interfering compound)
-
Dichloromethane (DCM), HPLC grade
-
Sodium hydroxide (NaOH), analytical grade
-
Sulfuric acid (H₂SO₄), concentrated, analytical grade
-
Anhydrous sodium sulfate, analytical grade
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Methanol, HPLC grade
-
Deionized water
-
Glassware: separatory funnels, vials, volumetric flasks, pipettes
Step-by-Step Methodology
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, acidify to pH < 2 with H₂SO₄ and store at 4°C.
-
Internal Standard Spiking: To a 100 mL aliquot of the water sample in a separatory funnel, add a known amount of the internal standard solution.
-
Extraction:
-
Adjust the pH of the sample to >11 with NaOH.
-
Add 30 mL of DCM and shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and discard the organic (bottom) layer. This step removes basic and neutral interfering compounds.
-
Adjust the pH of the aqueous layer to < 2 with concentrated H₂SO₄.
-
Add 30 mL of fresh DCM and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction of the acidified aqueous layer two more times with 30 mL portions of DCM.
-
Combine the three organic extracts.
-
-
Drying and Concentration:
-
Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
-
Derivatization:
-
Transfer the concentrated extract to a clean vial.
-
Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.
-
-
-
Quantification: Create a calibration curve using standard solutions of derivatized this compound at various concentrations, each containing the same amount of internal standard. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound in a water sample.
Conclusion
This compound is a compound of significant interest due to its widespread environmental presence and its implications for human health. A comprehensive understanding of its diverse sources, from industrial processes to the metabolic activity of the gut microbiota, is essential for researchers and drug development professionals. The primary routes of human exposure—inhalation of ambient air and tobacco smoke, and dietary intake of certain foods and contaminated water—highlight the need for continued monitoring and potential regulatory action. The analytical methodologies, such as the detailed GC-MS protocol, provide the necessary tools to accurately quantify this compound in various matrices, enabling a more precise assessment of human exposure and the development of strategies to mitigate its potential adverse health effects.
References
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Unraveling this compound: from biosynthesis to biological and biochemical activities - Frontiers. (n.d.). Frontiers. Retrieved January 19, 2024, from [Link]
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Toxicological Profile for Cresols. (2008). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 19, 2024, from [Link]
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RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cresols - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2024, from [Link]
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Cresols - Toxic Substance Portal - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved January 19, 2024, from [Link]
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This compound - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2024, from [Link]
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Treating Para-Cresol In Landfill Leachate - Wastewater Transport Services. (n.d.). Wastewater Transport Services. Retrieved January 19, 2024, from [Link]
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Analysis of this compound (CAS: 106-44-5) in laboratories. (2024, June 7). Analytice. Retrieved January 19, 2024, from [Link]
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Toxicological Profile for Cresols. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 19, 2024, from [Link]
-
This compound Seven Chongqing Chemdad Co. ,Ltd. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 19, 2024, from [Link]
-
POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Cresols - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2024, from [Link]
-
Full article: Effective this compound removal through catalytic liquid-phase oxidation under moderate conditions using Pt/CeO2-ZrO2-SnO2/SBA-16 as a catalyst. (2020, January 12). Taylor & Francis Online. Retrieved January 19, 2024, from [Link]
-
RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Cresols - NCBI. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2024, from [Link]
-
This compound (Phenol) - BiomeFx - Lab Results explained | HealthMatters.io. (n.d.). HealthMatters.io. Retrieved January 19, 2024, from [Link]
-
This compound • Potentially FOUND in food, soil, water, dust, compost, hair, cosmetics, a medication, animals & pets, home or workplace • its HEALTH EFFECTS • should I AVOID it • testing with TOXTEST in Australia • substance_id_6728 • CASRN: 106-44-5 - Toxno. (n.d.). Toxno. Retrieved January 19, 2024, from [Link]
-
HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2024, from [Link]
-
This compound | CH3C6H4OH | CID 2879 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2024, from [Link]
-
p -Cresol in cheese: Is it a flavouring compound or chemical contaminant? - ResearchGate. (n.d.). ResearchGate. Retrieved January 19, 2024, from [Link]
-
Unraveling this compound: from biosynthesis to biological and biochemical activities - PMC. (2025, September 22). National Center for Biotechnology Information. Retrieved January 19, 2024, from [Link]
-
SAFETY DATA SHEET this compound - Synerzine. (2020, February 4). Synerzine. Retrieved January 19, 2024, from [Link]
-
p-Chloro-m-Cresol - Cosmetics Info. (n.d.). Cosmetics Info. Retrieved January 19, 2024, from [Link]
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p-Cresol and p-Cresyl Sulfate: Metabolic Pathways, Toxicity Mechanisms, and Bioanalytical Quantification
Executive Summary
This technical guide provides a comprehensive analysis of p-cresol, a volatile phenolic compound produced by gut microbiota, and its major circulating metabolite, p-cresyl sulfate (PCS). While this compound itself is toxic, it is rapidly metabolized in the liver; therefore, PCS represents the primary uremic toxin of clinical relevance in humans. This document details the gut-liver-kidney axis, the specific enzymatic pathways (SULT1A1/UGT1A6), pathophysiological mechanisms driving cardiovascular risk in Chronic Kidney Disease (CKD), and validated LC-MS/MS quantification protocols.
Biogenesis and Absorption: The Gut-Liver Axis
Microbial Fermentation
This compound (4-methylphenol) is not generated by human enzymes. It is exclusively a product of the proteolytic fermentation of tyrosine and phenylalanine by colonic microbiota.
-
Substrate: Dietary tyrosine and phenylalanine escaping small intestinal absorption.
-
Key Bacterial Genera: Clostridioides (specifically clusters XI and XIVa), Coriobacteriaceae, Enterobacteriaceae, and Fusobacteriaceae.
-
Mechanism: Transamination of tyrosine yields 4-hydroxyphenylacetic acid, which is decarboxylated to this compound.
Absorption
Once produced in the distal colon, this compound is rapidly absorbed by colonocytes and enters the portal circulation.[1] A fraction is metabolized within the colonic epithelium, but the majority reaches the liver unchanged.
Hepatic Metabolism: The Detoxification Paradox
Upon reaching the liver, this compound undergoes Phase II conjugation. While this process reduces the acute toxicity of the volatile phenol, it creates PCS, a protein-bound uremic toxin (PBUT) that is difficult to dialyze.
Sulfation (Major Pathway)
-
Enzyme: SULT1A1 (Cytosolic Sulfotransferase 1A1).[2]
-
Reaction: Transfers a sulfonate group from PAPS (3'-phosphoadenosine 5'-phosphosulfate) to the hydroxyl group of this compound.
-
Product: p-Cresyl Sulfate (PCS).
-
Kinetics: SULT1A1 has a high affinity and capacity for this compound, making PCS the dominant metabolite (>95% of circulating forms).
Glucuronidation (Minor Pathway)
-
Enzyme: UGT1A6 (UDP-glucuronosyltransferase 1A6).[3]
-
Product: p-Cresyl Glucuronide (PCG).
-
Relevance: PCG concentrations are significantly lower than PCS in circulation, though PCG may antagonize TLR4 at the blood-brain barrier.
Protein Binding and Transport
-
Albumin Binding: PCS binds reversibly to Site II (diazepam binding site) on human serum albumin with high affinity (>90-95% bound).
-
Renal Excretion: Due to high protein binding, PCS cannot be effectively cleared via glomerular filtration. It requires active tubular secretion via OAT1 and OAT3 (Organic Anion Transporters) in the proximal tubule.
Pathophysiological Mechanisms of Toxicity
PCS is not merely a marker of renal failure; it is a bioactive toxin driving oxidative stress and endothelial dysfunction.
Endothelial Dysfunction
PCS accumulates in CKD patients (up to 40x normal levels) and directly damages the vasculature:
-
ROS Production: Induces NADPH oxidase activity in endothelial cells and leukocytes.
-
Inflammation: Suppresses expression of adhesion molecules (ICAM-1, VCAM-1) necessary for immune surveillance, while paradoxically activating leukocyte oxidative burst.
-
Cytoskeleton Disruption: Alters actin polymerization, increasing endothelial permeability.
Visualization of the Metabolic & Toxicity Pathway
The following diagram illustrates the lifecycle of this compound from gut genesis to renal excretion and toxic signaling.
Caption: The metabolic trajectory of this compound from gut fermentation to hepatic sulfation (SULT1A1) and subsequent renal handling or endothelial toxicity.[4]
Bioanalytical Protocol: Quantification of p-Cresyl Sulfate
Note to Scientists: Measuring "this compound" in serum is often a misnomer. The analyte of interest is p-cresyl sulfate.[1][2][4][5][6][7][8][9] Due to high protein binding, deproteinization is the critical step.
Method: LC-MS/MS (Negative Electrospray Ionization)
This protocol utilizes a stable isotope dilution method for maximum accuracy.
| Parameter | Specification |
| Matrix | Human Serum or Plasma (EDTA) |
| Target Analyte | p-Cresyl Sulfate (PCS) |
| Internal Standard (IS) | p-Cresyl Sulfate-d7 (or d3) |
| LLOQ | ~50 ng/mL |
| Linearity Range | 0.05 – 100 µg/mL |
Step-by-Step Workflow
Step 1: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of patient serum into a 1.5 mL Eppendorf tube.
-
Add 150 µL of Internal Standard solution (PCS-d7 in Acetonitrile). Rationale: ACN precipitates albumin, releasing bound PCS while integrating the IS.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to an autosampler vial.
-
(Optional) Dilute 1:1 with mobile phase A (Water) if peak shape distortion occurs due to high solvent strength.
Step 2: Chromatographic Separation
-
Column: Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) or equivalent.[10]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH neutral).
-
Gradient:
-
0-1 min: 10% B
-
1-4 min: Ramp to 90% B
-
4-5 min: Hold 90% B
-
5.1 min: Re-equilibrate 10% B.
-
Step 3: Mass Spectrometry (MRM Parameters) Operate in Negative ESI mode (Sulfate group ionizes best in negative mode).
-
PCS Transition: m/z 187.1
80.0 (Quantifier), 187.1 107.0 (Qualifier). -
IS Transition: m/z 194.1
80.0.
Analytical Workflow Diagram
Caption: Optimized LC-MS/MS workflow emphasizing the critical protein precipitation step to quantify total p-cresyl sulfate.
Therapeutic Interventions
Because PCS is protein-bound, conventional hemodialysis (HD) clears it poorly (clearance < 20 mL/min). Strategies focus on reducing production or enhancing adsorption.
-
Oral Adsorbents (AST-120): Spherical carbon adsorbent that binds this compound precursors in the gut before absorption. Proven to lower serum PCS levels and delay CKD progression.
-
Biotic Therapies: Prebiotics (e.g., oligofructose) and probiotics aim to shift the microbiome away from proteolytic fermentation toward saccharolytic fermentation, reducing tyrosine degradation.
-
Displacing Agents (Experimental): Infusion of ibuprofen or furosemide during dialysis to displace PCS from albumin, temporarily increasing the free fraction for dialytic removal (high risk, research only).
References
-
Gryp, T., et al. (2017). "p-Cresyl Sulfate."[1][13][4][5][7][8] Toxins.[13][5][9][10][12][14][15][16] Link
-
Meijers, B. K., et al. (2008). "this compound and cardiovascular risk in mild-to-moderate kidney disease."[10] J Am Soc Nephrol. Link
-
Itoh, Y., et al. (2012).[13] "Sulfotransferase 1A1 is the major enzyme for this compound sulfation in human liver." Xenobiotica. Link
-
Lin, C. J., et al. (2013). "p-Cresyl sulfate-induced oxidative stress in endothelial dysfunction." J Cell Mol Med. Link
-
Cuoghi, A., et al. (2012). "LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate." Anal Bioanal Chem. Link
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- 4. This compound sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
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- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methylphenol
Foreword: Unveiling the Versatility of 4-Methylphenol
To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical resource on 4-methylphenol (also known as p-cresol). This aromatic organic compound, a substituted phenol, is more than a simple building block; it is a versatile molecule with a rich chemistry that has found applications in a wide array of fields, from the synthesis of antioxidants and fragrances to its crucial role as an intermediate in the pharmaceutical industry.[1] Our exploration will delve into the fundamental physical and chemical properties of 4-methylphenol, providing not just data, but also the underlying scientific principles and practical experimental methodologies. This guide is structured to offer a holistic understanding, empowering you to harness the full potential of this important chemical compound in your research and development endeavors.
Core Identity and Molecular Architecture
4-Methylphenol is a phenol derivative with a methyl group substituted at the para (4-) position of the benzene ring. This substitution pattern is key to its distinct properties and reactivity compared to phenol and its other isomers, o-cresol and m-cresol.
| Identifier | Value |
| IUPAC Name | 4-Methylphenol |
| Synonyms | This compound, 4-Cresol, p-Hydroxytoluene |
| CAS Number | 106-44-5 |
| Molecular Formula | C₇H₈O |
| Molecular Weight | 108.14 g/mol |
| InChI | InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3 |
| InChIKey | IWDCLRJOBJJRNH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)O |
Physicochemical Properties: A Quantitative Overview
The physical properties of 4-methylphenol are a direct consequence of its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, which significantly influences its melting and boiling points. The methyl group, being electron-donating, subtly alters the electronic environment of the aromatic ring, impacting its polarity and solubility.
| Property | Value | Source |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Odor | Phenolic, tar-like | [1] |
| Melting Point | 32-35 °C | [1] |
| Boiling Point | 202 °C | [1] |
| Density | 1.034 g/cm³ at 20 °C | [1] |
| Solubility in Water | 22,000 mg/L | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform, and acetone | [1] |
| pKa | 10.26 | [3] |
| Vapor Pressure | 0.1 mmHg at 20 °C | [1] |
| Flash Point | 86 °C | [1] |
| Refractive Index (n_D^20) | 1.5395 | [1] |
Spectroscopic Signature: Elucidating the Molecular Structure
Spectroscopic techniques provide a powerful means to confirm the identity and purity of 4-methylphenol. Each method offers a unique window into the molecule's structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for detailing the carbon-hydrogen framework of 4-methylphenol.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.03 (d, 2H): These two protons are on the aromatic ring, ortho to the hydroxyl group. They appear as a doublet due to coupling with the meta protons.
-
δ 6.75 (d, 2H): These two protons are on the aromatic ring, meta to the hydroxyl group. They also appear as a doublet.
-
δ 4.17 (s, br, 1H): This broad singlet corresponds to the acidic proton of the hydroxyl group. Its chemical shift can vary with concentration and solvent.
-
δ 2.25 (s, 3H): This singlet represents the three equivalent protons of the methyl group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 155.7: The carbon atom of the aromatic ring bonded to the hydroxyl group (C-OH).
-
δ 132.2: The carbon atom of the aromatic ring at the para position to the hydroxyl group (where the methyl group is attached).
-
δ 130.3: The two equivalent carbon atoms of the aromatic ring ortho to the hydroxyl group.
-
δ 116.3: The two equivalent carbon atoms of the aromatic ring meta to the hydroxyl group.
-
δ 21.4: The carbon atom of the methyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in 4-methylphenol. The spectrum is characterized by the following key absorptions:
-
Broad peak around 3300 cm⁻¹: This is characteristic of the O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.
-
Peaks around 3000-3100 cm⁻¹: These correspond to the C-H stretching vibrations of the aromatic ring.
-
Peaks around 2850-2960 cm⁻¹: These are due to the C-H stretching vibrations of the methyl group.
-
Peaks in the 1500-1600 cm⁻¹ region: These arise from the C=C stretching vibrations within the aromatic ring.
-
A strong peak around 1230 cm⁻¹: This is attributed to the C-O stretching vibration of the phenol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4-methylphenol, aiding in its identification.
-
Molecular Ion Peak (M⁺): The mass spectrum shows a prominent molecular ion peak at m/z = 108, corresponding to the molecular weight of 4-methylphenol.
-
Major Fragmentation Peaks:
-
m/z = 107 ([M-H]⁺): Loss of a hydrogen atom from the molecular ion, often from the hydroxyl group.
-
m/z = 77 ([M-CH₃O]⁺ or [C₆H₅]⁺): Loss of a methoxy radical or a rearrangement to the phenyl cation.
-
m/z = 79: A common fragment in phenols.
-
Chemical Reactivity and Mechanistic Insights
The chemical behavior of 4-methylphenol is governed by the interplay of the activating, ortho-, para-directing hydroxyl group and the electron-donating methyl group.
Acidity
The hydroxyl proton of 4-methylphenol is weakly acidic, with a pKa of 10.26.[3] This is slightly higher than that of phenol (pKa ≈ 10), indicating that the electron-donating methyl group destabilizes the phenoxide anion to a small extent. 4-Methylphenol readily reacts with strong bases like sodium hydroxide to form the corresponding phenoxide salt.
Electrophilic Aromatic Substitution
The hydroxyl group is a powerful activating group, making the aromatic ring of 4-methylphenol highly susceptible to electrophilic attack, primarily at the ortho positions (2 and 6) to the hydroxyl group.
Bromination of 4-methylphenol is a rapid reaction that can be controlled by the choice of solvent and reaction conditions. In the presence of a non-polar solvent like carbon tetrachloride, monobromination occurs predominantly at the ortho position to yield 2-bromo-4-methylphenol.[1] However, in a polar solvent like water, the reaction is much faster and leads to the formation of a di- or tri-substituted product.
Caption: Mechanism of Bromination of 4-Methylphenol.
Nitration of 4-methylphenol with dilute nitric acid at low temperatures yields a mixture of 2-nitro-4-methylphenol and, to a lesser extent, other isomers.[4] The ortho-isomer is the major product due to the strong directing effect of the hydroxyl group. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) electrophile.
Caption: Mechanism of Nitration of 4-Methylphenol.
4-Methylphenol can undergo Friedel-Crafts alkylation. For instance, it is a key starting material in the synthesis of butylated hydroxytoluene (BHT), a common antioxidant. In this reaction, 4-methylphenol is reacted with isobutylene in the presence of an acid catalyst.[5] The bulky tert-butyl groups add to the ortho positions of the hydroxyl group.
Oxidation
The oxidation of 4-methylphenol can proceed through different pathways depending on the oxidizing agent and reaction conditions. A significant pathway involves the formation of a reactive quinone methide intermediate. This is particularly relevant in biological systems where cytochrome P450 enzymes can mediate this transformation.[4][6] The quinone methide is a highly reactive electrophile that can be trapped by nucleophiles.
Caption: Oxidation of 4-Methylphenol to a Quinone Methide.
Experimental Protocols: A Practical Guide
To ensure the integrity of research and development, the accurate determination of physical and chemical properties is paramount. The following are standard, field-proven protocols for key analyses of 4-methylphenol.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the 4-methylphenol sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Tap the open end of a capillary tube into the sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.
-
Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.
-
Place the capillary tube in the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to quickly approach the expected melting point (around 30 °C).
-
When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).
-
The recorded melting range should be narrow for a pure sample.
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a small distillation apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating mantle or Bunsen burner
-
Clamps and stand
Procedure (Micro Method):
-
Place a small amount (0.5-1 mL) of 4-methylphenol into a small test tube.
-
Place a capillary tube (sealed end up) into the test tube.
-
Attach the test tube to a thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the oil level is above the side arm.
-
Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
Purification by Recrystallization
Principle: Recrystallization is a purification technique for solid compounds based on differences in solubility at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection: A mixture of water and a water-miscible organic solvent like ethanol or methanol can be effective for 4-methylphenol. The optimal solvent or solvent pair should be determined experimentally.
Procedure:
-
Place the impure 4-methylphenol in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. Keep the solution heated on a hot plate.
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure 4-methylphenol should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
Applications in Research and Drug Development
4-Methylphenol is a valuable precursor in the synthesis of a variety of commercially and pharmaceutically important compounds.
-
Antioxidants: As mentioned, it is the primary starting material for the synthesis of butylated hydroxytoluene (BHT), a widely used antioxidant in food, cosmetics, and industrial products.[1]
-
Antiseptics and Disinfectants: Due to its antimicrobial properties, 4-methylphenol and its derivatives are used in some antiseptic and disinfectant formulations.[1]
-
Pharmaceuticals: 4-Methylphenol serves as a key intermediate in the synthesis of certain drugs. A notable example is its use in the production of the beta-blocker bupranolol . The synthesis involves the reaction of 4-methylphenol with epichlorohydrin, followed by reaction with an appropriate amine.
Caption: Simplified Synthetic Route to Bupranolol.
Safety and Handling
4-Methylphenol is a corrosive and toxic substance that must be handled with appropriate safety precautions.[2] Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Compound of Enduring Importance
4-Methylphenol, with its well-defined physical properties and versatile chemical reactivity, continues to be a compound of significant interest in both academic research and industrial applications. Its role as a precursor in the synthesis of antioxidants and pharmaceuticals underscores its importance in materials science and medicinal chemistry. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective utilization in the laboratory and beyond.
References
-
Chem-Impex. (n.d.). 4-Methylphenol. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN104230669A - Separation and purification method of m-cresol.
-
ACS Publications. (n.d.). Quinone Methide Formation from Para Isomers of Methylphenol (Cresol), Ethylphenol, and Isopropylphenol: Relationship to Toxicity. Chemical Research in Toxicology. Retrieved February 7, 2026, from [Link]
-
Government of Canada. (n.d.). Fact sheet: 4-methylphenol (para-cresol). Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN113387775A - BHT (butylated hydroxytoluene) synthesis method.
-
YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 7, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, phase behavior and absolute configuration of β-adrenoblocker bupranolol and related compounds. Retrieved February 7, 2026, from [Link]
-
In Vivo. (n.d.). Anti-inflammatory Activity of the Artificial Antioxidants 2-Tert-butyl-4-methoxyphenol (BHA), 2,6-Di-tert-butyl-4-methylphenol (BHT) and 2,4,6-Tri-tert-butylphenol (TBP), and their Various Combinations. Retrieved February 7, 2026, from [Link]
-
PubMed. (2009, January 1). Measurement of phenol and this compound in urine and feces using vacuum microdistillation and high-performance liquid chromatography. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 7, 2026, from [Link]
-
uqu.edu.sa. (n.d.). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Bioactivation of 4-methylphenol (this compound) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity. Retrieved February 7, 2026, from [Link]
-
Britannica. (n.d.). Cresol. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
-
PMC. (n.d.). Dosage of 2,6-Bis (1.1-Dimethylethyl)-4-Methylphenol (BHT) in the Plant Extract Mesembryanthemum crystallinum. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 7, 2026, from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). The Generation and Reactions of Quinone Methides. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, February 10). Halogenation of Phenol. Retrieved February 7, 2026, from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved February 7, 2026, from [Link]
-
Vedantu. (n.d.). Write the structures of the major products expected class 12 chemistry CBSE. Retrieved February 7, 2026, from [Link]
-
docbrown.info. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Retrieved February 7, 2026, from [Link]
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- 6. o-Cresol(95-48-7) IR Spectrum [chemicalbook.com]
p-Cresol: From Microbial Metabolite to Systemic Toxin
A Technical Review of Ecosystem Dynamics and Clinical Implications
Executive Summary
p-Cresol (4-methylphenol) is a volatile organic compound (VOC) that functions as a critical signaling node across biological scales.[1][2][3] In microbial ecosystems, it is a fermentation end-product of tyrosine metabolism; in macro-ecosystems, it serves as an allelopathic agent and an anthropophilic kairomone for disease vectors (e.g., Aedes aegypti). In clinical pharmacology, this compound—specifically its sulfated conjugate, p-cresyl sulfate (PCS)—is a prototypical protein-bound uremic toxin associated with cardiovascular mortality in Chronic Kidney Disease (CKD). This guide synthesizes the biosynthetic origins, ecological transport, and toxicological mechanisms of this compound, providing validated analytical protocols for researchers in drug development and environmental science.
Chemical Identity & Biosynthetic Origins
This compound is a low-molecular-weight phenol (
1.1 The Tyrosine Fermentation Pathway
In the human and animal colon, this compound is generated exclusively by specific bacterial clusters, notably Clostridium difficile, Blautia hydrogenotrophica, and Ruminococcus species. The pathway is distinct from oxidative metabolism and occurs via a 4-hydroxyphenylacetate (4-HPA) intermediate.
Key Enzymatic Steps:
-
Transamination: Tyrosine is converted to 4-hydroxyphenylpyruvate.
-
Decarboxylation: Conversion to 4-hydroxyphenylacetate (4-HPA).
-
Decarboxylation (Terminal): The glycyl radical enzyme p-hydroxyphenylacetate decarboxylase (HPAD) cleaves the acetate group to yield this compound.
Visualization of Biosynthetic Logic:
Figure 1: Anaerobic fermentation pathway of L-Tyrosine to this compound in the gut microbiome.
Ecological Dynamics & Environmental Transport
This compound is not merely a waste product; it is a bioactive semiochemical that influences inter-species behavior and plant physiology.
2.1 Vector Biology: The Anthropophilic Signal
In vector-borne disease research, this compound is identified as a potent kairomone —a chemical signal that benefits the receiver (mosquito) at the expense of the emitter (host).
-
Mechanism: this compound activates specific olfactory sensory neurons (e.g., the cpB neuron in Anopheles maxillary palps).
-
Dose-Dependency: It exhibits a non-monotonic response. At low concentrations (mimicking human sweat), it attracts Aedes aegypti and Anopheles gambiae. At high concentrations, it acts as a repellent or deterrent.
-
Implication: Drug developers working on vector control use this compound analogs to disrupt host-seeking behaviors.
2.2 Plant Allelopathy
In soil ecosystems, this compound is released via root exudates or decomposing litter (e.g., Eucalyptus). It functions as an allelopathic agent, inhibiting the germination and root elongation of competing plant species by:
-
Disrupting cell membrane permeability.
-
Inhibiting peroxidase (POD) activity, leading to accumulation of reactive oxygen species (ROS) in the target plant roots.
Clinical & Toxicological Implications
For pharmaceutical researchers, this compound is a "prototypical protein-bound uremic toxin." Its accumulation is a hallmark of renal failure, but its toxicity is systemic.
3.1 The Conjugation Paradox
Native this compound is rapidly conjugated by the host liver into p-cresyl sulfate (PCS) and p-cresyl glucuronide (PCG).
-
PCS is the dominant circulating form.
-
Protein Binding: PCS binds tightly to serum albumin (>90% bound). This renders it resistant to removal by conventional hemodialysis, which relies on passive diffusion of free solutes.
3.2 Mechanisms of Systemic Toxicity
PCS is not inert. It acts as a pro-oxidant and pro-inflammatory agent.
-
Endothelial Dysfunction: PCS activates the Rho-kinase pathway, increasing endothelial permeability and vascular leakage.
-
Immune Suppression: It inhibits the oxidative burst of leukocytes, contributing to the high infection risk in CKD patients.
-
Cardiotoxicity: Induces oxidative stress in cardiomyocytes, leading to fibrosis and arrhythmia.
Visualization of Systemic Toxicity:
Figure 2: Systemic transport and toxicity cascade of this compound and its metabolite p-cresyl sulfate.
Analytical Methodologies
Accurate quantification of this compound requires distinguishing between the free form (volatile) and the conjugated form (non-volatile). The following protocol focuses on Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS , the gold standard for volatile analysis in complex matrices.
Protocol: HS-SPME GC-MS Quantification[4]
1. Reagents & Standards:
-
Internal Standard: o-Cresol-d7 or this compound-d8 (Deuterated standards are mandatory for MS quantitation).
-
Matrix: Serum, urine, or environmental water samples.
-
Deconjugation (Optional): If total this compound is required from serum, samples must be acid-hydrolyzed (HCl, 90°C, 30 min) prior to extraction.
2. Sample Preparation:
-
Aliquot 2 mL of sample into a 10 mL headspace vial.
-
Add 0.5 g NaCl (salting out effect increases volatility).
-
Add 10 µL of Internal Standard solution (10 ppm).
-
Seal with magnetic crimp cap (PTFE/Silicone septum).
3. SPME Extraction:
-
Fiber Selection: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS). This "gray" fiber covers the wide polarity range of phenolic compounds.
-
Incubation: 10 minutes at 50°C (agitation at 250 rpm).
-
Extraction: Expose fiber to headspace for 30 minutes at 50°C.
4. GC-MS Parameters:
| Parameter | Setting |
|---|---|
| Inlet | Splitless mode, 250°C |
| Desorption | 3 minutes in inlet liner |
| Column | DB-WAX or VF-WAXms (Polar columns preferred for phenols) |
| Oven Program | 40°C (2 min)
5. Validation Criteria:
-
Linearity:
over 0.1 – 100 µM range. -
LOD: Typically < 10 nM using SIM mode.
Remediation & Therapeutic Targeting
Given the toxicity of PCS in renal disease, therapeutic strategies focus on reducing intestinal production or increasing clearance.
-
Oral Sorbents:
-
AST-120 (Kremezin): Spherical carbon adsorbent. Administered orally to adsorb this compound precursors in the gut before absorption.
-
-
Biotic Modulation:
-
Prebiotics/Probiotics: Altering the microbiome to reduce proteolytic bacteria (Clostridium) and favor saccharolytic species (which do not produce this compound).
-
-
Dialysis Innovation:
-
Use of "super-flux" membranes or fractionated plasma separation and adsorption (FPSA) to remove albumin-bound toxins that standard dialysis misses.
-
References
-
Biosynthesis: Gryp, T., et al. (2017). "this compound is a major contributor to the toxicity of uremic compounds." Toxins.[5]
-
Uremic Toxicity: Vanholder, R., et al. (2003). "Review on uremic toxins: Classification, concentration, and interindividual variability." Kidney International.
-
Vector Biology: Baak-Baak, C. M., et al. (2013). "Development and laboratory evaluation of chemically-based baited ovitrap for the monitoring of Aedes aegypti." Journal of Vector Ecology.
-
Allelopathy: Li, Z. H., et al. (2010).[6] "Phenolics and Plant Allelopathy." Molecules.
-
Analytical Protocol: Opdebeeck, B., et al. (2020). "Molecular mechanisms of p-cresyl sulfate-induced toxicity." International Journal of Molecular Sciences.
Sources
Methodological & Application
Advanced Synthetic Strategies for Functionalized p-Cresol Derivatives
Introduction: The Strategic Utility of p-Cresol[1][2]
This compound (4-methylphenol) is more than a commodity chemical; it is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its electron-rich aromatic ring and benzylic methyl group offer orthogonal handles for functionalization.[1][2] However, this high reactivity often leads to promiscuous side reactions (e.g., over-alkylation or polymerization).[1]
This guide moves beyond textbook theory to provide field-proven protocols for three high-value transformations:
-
Steric Tuning: Synthesis of hindered phenols (BHT analogs) via acid catalysis.[2]
-
Scaffold Expansion: Oxidative biaryl coupling to access axially chiral ligands and drug pharmacophores.[2]
-
Benzylic Functionalization: Selective oxidation to p-hydroxybenzaldehyde.[2]
Module 1: Steric Tuning via Friedel-Crafts Alkylation
Target: 2,6-Di-tert-butyl-4-methylphenol (BHT) and analogs.[1][2] Application: Lipophilic antioxidants, radical scavengers in drug formulations.
The Mechanistic Challenge
The primary challenge in alkylating this compound is controlling regioselectivity (mono- vs. di-alkylation) and preventing O-alkylation.[1][2] The reaction is thermodynamically controlled; bulky groups (t-butyl) prefer the ortho positions due to the directing effect of the hydroxyl group, but reversible de-alkylation can occur at high temperatures.
Protocol: Bronsted Acid-Catalyzed ortho-Alkylation[1][2]
Reagents:
-
Alkylating Agent: tert-Butyl alcohol (TBA) (2.2 equiv) or Isobutylene gas[1][2]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%) or Sulfuric acid-modified silica[1]
-
Solvent: Neat or Cyclohexane (for temperature control)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer with this compound (108 g, 1.0 mol) and pTSA (8.6 g, 0.05 mol).
-
Activation: Heat the mixture to 60°C under a nitrogen blanket until the this compound melts and the catalyst dissolves.
-
Addition: Add tert-butyl alcohol (163 g, 2.2 mol) dropwise over 60 minutes.
-
Reaction: Stir at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[2] The mono-alkylated intermediate (2-tert-butyl-p-cresol) will appear first, followed by the di-alkylated product.[1][2]
-
Quench & Workup: Cool to 40°C. Quench with saturated NaHCO₃ solution. Extract with ethyl acetate (3x).
-
Purification: Recrystallize from ethanol/water (9:1) to yield white crystals.[2]
Data Specification:
| Parameter | Value | Note |
| Yield | 85-92% | Dependent on stirring efficiency |
| Selectivity | >98% C-alkylation | O-alkylated byproducts <2% at <80°C |
| Melting Point | 69-70°C | Sharp melting point indicates high purity |
Mechanistic Visualization (DOT)
Caption: Acid-catalyzed generation of the tert-butyl carbocation followed by electrophilic aromatic substitution at the ortho-positions.[1][2]
Module 2: Oxidative Biaryl Coupling
Target: 2,2'-Dihydroxy-5,5'-dimethylbiphenyl (Biaryl diols).[1][2] Application: Precursors for BINOL-type chiral ligands; pharmacophores in antiviral research.[1][2]
The Mechanistic Challenge
Direct oxidative coupling of phenols is often plagued by poor regioselectivity (C-C vs C-O coupling) and over-oxidation to quinones (Pummerer’s ketone). Using a transition metal catalyst with a specific ligand sphere directs the radical coupling to the ortho-ortho pathway.[2]
Protocol: Cu(II)-Amine Catalyzed Aerobic Coupling[1][2]
Reagents:
-
Catalyst: CuCl(OH)-TMEDA complex (5 mol%)[1]
-
Oxidant: Atmospheric Oxygen (Balloon or sparge)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Catalyst Formation: In a separate vial, mix CuCl (5 mol%) and TMEDA (Tetramethylethylenediamine, 10 mol%) in DCM. Stir for 15 mins under air to form the active blue-green Cu(II)-amine species.[1][2]
-
Reaction Setup: Add this compound (10 mmol) to the catalyst solution.
-
Oxidation: Stir vigorously at room temperature (25°C) under an O₂ balloon.
-
Critical Control Point: Stirring rate must be high (>800 rpm) to overcome gas-liquid mass transfer limitations.[2]
-
-
Monitoring: The reaction typically completes in 12-24 hours.[2] The solution will darken significantly.
-
Workup: Filter through a short pad of silica gel to remove the copper catalyst. Wash the pad with EtOAc.[2]
-
Purification: Concentrate the filtrate. Purify via column chromatography (Hexane:EtOAc 8:2) to isolate the ortho-ortho coupled dimer.
Self-Validating Check:
-
1H NMR: Look for the disappearance of the ortho proton signal and the appearance of a singlet (or doublet depending on resolution) integration corresponding to the remaining aromatic protons.
-
Color Change: If the reaction turns bright red immediately, C-O coupling (Pummerer's ketone formation) may be dominating; lower the temperature.
Module 3: Benzylic Oxidation to Aldehydes
Target: p-Hydroxybenzaldehyde.[1][2][3] Application: Intermediate for agrochemicals, flavors (Vanillin analogs), and API synthesis.[4]
The Mechanistic Challenge
Oxidizing the methyl group of this compound while preserving the electron-rich aromatic ring is difficult.[1][2] Standard oxidants (KMnO₄) often cleave the ring.[2] The Cobalt-catalyzed method utilizes a radical chain mechanism to selectively oxygenate the benzylic position.[2]
Protocol: Co(II)-Catalyzed Oxidation in Methanol
Reagents:
-
Catalyst: Cobalt(II) chloride (CoCl₂[4]·6H₂O) (1 mol%)
-
Base: NaOH (3.0 equiv)
Step-by-Step Methodology:
-
Charge: Load a high-pressure autoclave (Hastelloy or Stainless Steel) with this compound (50 g), NaOH (55 g), and Methanol (300 mL).
-
Catalyst Addition: Add CoCl₂·6H₂O (1.1 g) dissolved in minimal methanol.[2]
-
Pressurization: Purge with N₂ twice, then pressurize with O₂ to 3 bar.
-
Reaction: Heat to 60°C. Stir at 1000 rpm.
-
Duration: Run for 6–8 hours. Consumption of O₂ will be observable via pressure drop (re-pressurize as needed).[2]
-
Workup: Depressurize. Acidify the mixture with HCl to pH 2.[2]
-
Isolation: Extract with ethyl acetate. The aldehyde product can often be crystallized directly or purified via bisulfite adduct formation.[2]
Process Workflow (DOT)
Caption: High-pressure catalytic oxidation workflow for converting this compound to p-hydroxybenzaldehyde.
References
-
Synthesis of BHT (Alkylation)
-
Oxidative Coupling (Biaryls)
-
Benzylic Oxidation (Aldehydes)
-
Sharma, V. S., et al. (2008).[1] "Selective Synthesis of p-Hydroxybenzaldehyde by Liquid-Phase Catalytic Oxidation of this compound." Organic Process Research & Development.
-
-
General Reactivity & Safety
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The Versatile Role of p-Cresol in Advanced Polymer Synthesis: A Guide for Researchers
Para-cresol (4-methylphenol), a readily available phenolic compound, serves as a valuable and versatile building block in the synthesis of a diverse range of polymeric materials. Its unique molecular structure, featuring a reactive hydroxyl group and an aromatic ring with an activating methyl group, allows for its participation in several distinct polymerization pathways. This guide provides an in-depth exploration of the application of p-cresol in polymer synthesis, offering detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science. We will delve into the synthesis of classic phenolic resins, explore the potential for creating high-performance engineering plastics like polyphenylene oxides and polycarbonates, and examine the burgeoning field of enzymatic polymerization for greener polymer production.
The Cornerstone Application: this compound in Phenolic Resins
The most established and widespread application of this compound in polymer synthesis is in the production of phenolic resins, specifically cresol-formaldehyde (CF) resins. These thermosetting polymers are renowned for their excellent thermal stability, chemical resistance, and mechanical strength. Depending on the reaction conditions, two main types of CF resins can be synthesized from this compound: resoles and novolacs.
Understanding the Chemistry: Resoles vs. Novolacs
The key determinant in the formation of either a resole or a novolac resin is the molar ratio of formaldehyde to cresol and the type of catalyst used.
-
Resole Resins: Synthesized under alkaline conditions with a molar excess of formaldehyde. The resulting prepolymers are characterized by the presence of hydroxymethyl (-CH₂OH) groups, which can undergo self-condensation upon heating to form a cross-linked network. This "one-step" curing process makes them suitable for applications requiring in-situ polymerization.[1]
-
Novolac Resins: Formed under acidic catalysis with a molar excess of cresol. The polymer chains are linked by methylene bridges, and the prepolymers are thermoplastic. Curing of novolac resins requires the addition of a cross-linking agent, typically hexamethylenetetramine (HMTA), which provides additional formaldehyde and ammonia to form a rigid, three-dimensional network. This "two-step" process allows for longer storage stability of the prepolymer.[1]
Application Notes: Why Choose a this compound Based Phenolic Resin?
The incorporation of this compound into phenolic resins, either as the sole phenolic monomer or in combination with phenol, imparts specific properties:
-
Improved Flexibility and Impact Strength: The methyl group on the aromatic ring can introduce a degree of flexibility into the rigid phenolic backbone, leading to tougher materials compared to those made from phenol alone.
-
Enhanced Solubility and Processability: Cresol-based resins often exhibit better solubility in organic solvents, which can be advantageous for coating and impregnation applications.
-
Modified Reactivity: The methyl group influences the reactivity of the aromatic ring, which can be leveraged to control the polymerization rate and the final polymer structure.
These properties make this compound formaldehyde resins valuable in a range of applications, including as adhesives, coatings, and molding compounds.[2]
Experimental Protocols: Synthesis of this compound Formaldehyde Resins
Protocol 1: Synthesis of a this compound Resol Resin
This protocol describes the synthesis of a resol-type this compound/formaldehyde resin under alkaline catalysis.
Materials:
-
This compound (1.0 mole)
-
Formaldehyde (37% aqueous solution, 2.0 moles as HCHO)
-
Sodium Hydroxide (NaOH) (0.1 mole)
-
2 N Hydrochloric Acid (HCl)
-
Distilled Water
-
Reaction vessel equipped with a stirrer, condenser, and thermometer
Procedure:
-
Charge the reaction vessel with 108 g (1.0 mole) of this compound, 162 g (2.0 moles as HCHO) of 37% formalin, and 4 g (0.1 mole) of sodium hydroxide.[3]
-
Heat the reaction mixture to 80°C with continuous stirring.[3]
-
Maintain the reaction at 80°C for 4 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with 2 N hydrochloric acid until a neutral pH is achieved.
-
Wash the resulting resin with distilled water to remove salts and unreacted reagents.
-
Separate the aqueous layer to obtain the resol type this compound/formaldehyde resin.
Expected Outcome:
A viscous liquid or solid resin with a number average molecular weight (Mn) of approximately 330, as determined by vapor pressure osmometry.[3]
Protocol 2: Synthesis of a this compound Novolac Resin
This protocol outlines the synthesis of a novolac-type this compound resin using an acidic catalyst.
Materials:
-
This compound (1.0 mole)
-
Formaldehyde (37% solution, 0.7 moles)
-
p-Toluenesulfonic acid (catalyst)
-
10% Sodium Bicarbonate solution
-
Distilled Water
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and condenser
Procedure:
-
Charge a 500 mL three-necked flask with 108 g (1.0 mole) of this compound and 11 mL of water.
-
Adjust the pH of the solution to 1.5 with p-toluenesulfonic acid.
-
Heat the solution to 80°C with constant stirring.
-
Add 55.3 mL of formaldehyde solution (0.7 moles) dropwise over a period of 3 hours.
-
After the addition is complete, continue the reaction at 80°C for an additional hour.
-
Neutralize the acid catalyst by adding 40 mL of 10% sodium bicarbonate solution to stop the reaction.
-
Wash the resin mixture with warm water 3-4 times until the pH is neutral.
-
Dry the resulting resin at 80°C under reduced pressure to remove water and obtain the solid novolac resin.
High-Performance Polymers: The Potential of this compound in Engineering Plastics
Beyond traditional phenolic resins, this compound is a potential monomer for the synthesis of high-performance engineering plastics, such as polyphenylene oxides and polycarbonates. These materials offer superior thermal and mechanical properties compared to commodity plastics.
Oxidative Polymerization: Towards Polyphenylene Oxide (PPO)
Oxidative coupling is a powerful method for the polymerization of phenols to produce polyphenylene oxides (PPOs), also known as polyphenylene ethers (PPEs). This class of polymers is known for its high glass transition temperature, excellent dimensional stability, and good electrical insulating properties. The polymerization typically involves the use of a copper-amine catalyst system and an oxygen atmosphere.
While the oxidative polymerization of 2,6-disubstituted phenols, such as 2,6-dimethylphenol, is a well-established industrial process, the polymerization of this compound presents a challenge. The presence of a hydrogen atom at one of the ortho positions and the methyl group at the para position can lead to side reactions and the formation of branched or cross-linked structures. However, research has shown that p-substituted phenols can be polymerized using strong oxidizing agents.[4]
Caption: Oxidative coupling polymerization of this compound.
Application Note: The synthesis of linear, high molecular weight poly(p-phenylene oxide) is challenging. Researchers exploring this route should focus on catalyst design and reaction condition optimization to favor C-O coupling over C-C coupling and other side reactions. The resulting polymers, if successfully synthesized, could offer a unique combination of properties due to the presence of the methyl substituent.
Polycarbonate Synthesis: An Indirect but Promising Route
Polycarbonates are a class of thermoplastics known for their high impact strength, optical clarity, and thermal resistance. The most common polycarbonate is based on bisphenol A (BPA). While this compound itself is not a diol and therefore cannot directly form a polycarbonate, it can be used to synthesize a bisphenol monomer, which can then be polymerized.
A hypothetical route would involve the acid-catalyzed condensation of two molecules of this compound with a ketone, such as acetone, to form a this compound-based bisphenol. This bisphenol could then be used in standard polycarbonate synthesis methods, such as interfacial polymerization with phosgene or melt transesterification with diphenyl carbonate.[5][6]
Caption: Hypothetical pathway to a this compound based polycarbonate.
Application Note: The synthesis of polycarbonates from this compound-derived bisphenols could lead to materials with modified properties compared to BPA-based polycarbonates. The methyl groups on the aromatic rings may enhance solubility and lower the glass transition temperature, potentially improving processability. This approach also offers a route to BPA-free polycarbonates.
Green Chemistry Approach: Enzymatic Polymerization of this compound
Enzymatic polymerization offers an environmentally benign alternative to traditional polymerization methods, often proceeding under milder reaction conditions (aqueous medium, near-neutral pH, and room temperature) and with high selectivity. Horseradish peroxidase (HRP) is an enzyme that has been successfully used to polymerize phenolic compounds.[7]
The HRP-catalyzed polymerization of this compound proceeds via a free-radical mechanism in the presence of hydrogen peroxide (H₂O₂). The enzyme abstracts a hydrogen atom from the phenolic hydroxyl group to generate a phenoxy radical. These radicals then couple to form oligomers and polymers. The resulting poly(this compound) is typically a mixture of phenylene and oxyphenylene units.[7]
Protocol 3: Enzymatic Polymerization of this compound using Horseradish Peroxidase (HRP)
This protocol is based on the HRP-catalyzed polymerization of this compound in an aqueous micelle system.[7]
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Sodium dodecylbenzenesulfonate (SDBS) as surfactant
-
Phosphate buffer (pH 7.0)
-
Methanol
-
Dialysis membrane (MWCO 1000)
Procedure:
-
Prepare a solution of this compound and SDBS in phosphate buffer (pH 7.0). A typical concentration would be 0.1 M this compound and a suitable concentration of SDBS to form micelles.
-
Add a catalytic amount of HRP to the solution and stir to dissolve.
-
Initiate the polymerization by the dropwise addition of a stoichiometric amount of H₂O₂ solution over a period of several hours while stirring vigorously at room temperature.
-
Continue stirring for 24 hours after the complete addition of H₂O₂.
-
Precipitate the polymer by adding the reaction mixture to a large excess of methanol.
-
Collect the precipitate by filtration and wash with methanol to remove unreacted monomer and surfactant.
-
Purify the polymer by dissolving it in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and dialyzing against distilled water for 48 hours using a dialysis membrane with a molecular weight cutoff of 1000.
-
Lyophilize the dialyzed solution to obtain the purified poly(this compound).
Expected Outcome:
A solid polymer or oligomer that is soluble in solvents like acetone, THF, DMF, and DMSO.[7] The polymer chains are composed of phenylene and oxyphenylene units, and the average degree of polymerization is typically less than 10.[7]
Caption: Workflow for the enzymatic polymerization of this compound.
Properties and Characterization of this compound Based Polymers
The properties of polymers derived from this compound are highly dependent on the polymerization method and the resulting molecular structure.
| Polymer Type | Synthesis Method | Typical Glass Transition Temp. (Tg) | Thermal Stability (Decomposition Temp.) | Key Mechanical Properties |
| This compound-Formaldehyde (Resol) | Polycondensation (alkaline) | Varies with cure | > 300°C[8] | Hard, rigid, good compressive strength |
| This compound-Formaldehyde (Novolac) | Polycondensation (acidic) | Varies with cure | High, similar to resol | Hard, brittle, excellent dimensional stability |
| Poly(p-phenylene oxide) (hypothetical) | Oxidative Coupling | Expected to be high | Potentially high | Expected to be rigid and tough |
| Enzymatic Poly(this compound) | HRP-catalyzed Polymerization | No clear Tg observed[9] | Thermally stable, ~40% weight remaining at high temps[9] | Typically oligomeric, properties not well-defined |
Characterization Techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer, identifying characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the polymer backbone and end groups.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[10]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.[11]
Conclusion and Future Outlook
This compound is a versatile monomer with significant potential in polymer synthesis. While its role in phenolic resins is well-established, its application in high-performance engineering plastics and through green enzymatic routes is an area ripe for further research and development. The challenges associated with controlling the regioselectivity in oxidative polymerization and the need for a multi-step synthesis for polycarbonates represent opportunities for innovation in catalyst design and synthetic methodology. As the demand for novel polymers with tailored properties and sustainable production methods grows, this compound is poised to remain a key building block in the polymer chemist's toolbox.
References
- EP1572611B1 - Process for the synthesis of bisphenol - Google P
-
Synthesis of poly(o‐cresol) by oxidative coupling polymerization of o‐cresol | Request PDF. (URL: [Link])
-
Synthesis of prepolymer of bisphenol-A polycarbonate through melt transesterification process - ResearchGate. (URL: [Link])
-
Making Polycarbonates - Polymer Science Learning Center. (URL: [Link])
-
Enzymatic polymerization of phenol catalyzed by horseradish peroxidase in aqueous micelle system | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of this compound formaldehyde - PrepChem.com. (URL: [Link])
-
Peroxidase-Catalyzed Oxidative Polymerization of Cresols to a New Family of Polyphenols - ACS Publications. (URL: [Link])
-
EFFECT OF PHENOL-CRESOL-FORMALDEHYDE RESIN ON ADHESIVE AND PHYSICO-MECHANICAL PROPERTIES OF ROAD BITUMEN. (URL: [Link])
-
DSC Analysis of Polymers | Thermal - EAG Laboratories. (URL: [Link])
-
Thermal Characterization of Polymers | Nexus Analytics. (URL: [Link])
-
Radical-Mediated Enzymatic Polymerizations - MDPI. (URL: [Link])
-
CRESOL FORMALDEHYDE RESIN – Power-Plast. (URL: [Link])
-
Phenol formaldehyde resin - Wikipedia. (URL: [Link])
-
Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - MDPI. (URL: [Link])
-
Efficient Oxidative Polymerization of Hydroxytyrosol Using Horseradish Peroxidase Immobilized on a Magnetic Silica‐Coated Nanocatalyst - PMC. (URL: [Link])
-
Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components - MDPI. (URL: [Link])
-
Synthesis and thermal properties of some phenolic resins. (URL: [Link])
-
WOOD RESEARCH SYNTHESIS AND CHARACTERIZATION OF RESOL TYPE PHENOL-FORMALDEHYDE RESIN IMPROVED BY SIO2-NP. (URL: [Link])
-
Polymerization of Horseradish Peroxidase in the Presence of Inorganic Adsorbents. (URL: [Link])
-
THERMAL ANALYSIS OF POLYMERS - download. (URL: [Link])
-
Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication - MDPI. (URL: [Link])
-
Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. (URL: [Link])
-
Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase - MDPI. (URL: [Link])
-
(PDF) Oxidative polymerization of p-phenylenediamine - ResearchGate. (URL: [Link])
-
This compound m-cresol formaldehyde | C15H18O3 | CID 168648 - PubChem. (URL: [Link])
Sources
- 1. Phenol formaldehyde resin - Wikipedia [en.wikipedia.org]
- 2. CRESOL FORMALDEHYDE RESIN – Power-Plast [power-plast.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
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- 8. eag.com [eag.com]
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- 10. tainstruments.com [tainstruments.com]
- 11. nexus-analytics.com.my [nexus-analytics.com.my]
in vitro models for studying p-cresol toxicity
Application Note: In Vitro Modeling of p-Cresol Toxicity
Executive Summary & Biological Context
This compound (4-methylphenol) is a prototype protein-bound uremic toxin derived from the bacterial fermentation of tyrosine and phenylalanine in the large intestine.[1] In healthy physiology, this compound is rapidly metabolized by the liver into p-cresyl sulfate (PCS) and, to a lesser extent, p-cresyl glucuronide. However, in Chronic Kidney Disease (CKD), circulating levels of both the parent compound (this compound) and its conjugates rise dramatically.
The Translational Challenge: While PCS is the predominant circulating form, this compound itself exhibits distinct lipophilic toxicity and is often used in in vitro models to mimic:
-
Direct toxicity to colonic and hepatic cells prior to conjugation.
-
Local effects in the kidney where de-sulfation may occur.
-
Conditions where sulfotransferase activity is saturated.
Critical Experimental Caveat: this compound is >90% bound to albumin in vivo. In vitro models that treat cells with this compound in serum-free (albumin-free) media artificially amplify toxicity by exposing cells to 100% "free" toxin. This guide provides protocols to control for this variable.
The Gut-Kidney-Vascular Axis (Visualized)
The following diagram illustrates the origin and systemic trajectory of this compound, highlighting the critical intervention points for in vitro modeling.
Figure 1: The metabolic trajectory of this compound. Note that while PCS is the main circulating form, this compound retains direct lipophilic access to tissues.
Experimental Preparation & Handling
Safety Note: this compound is volatile and corrosive. Handle in a fume hood.
Stock Solution Preparation
Unlike water-soluble toxins, this compound requires a solvent carrier.
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (EtOH).
-
Stock Concentration: Prepare a 1 M (108.14 mg/mL) stock solution.
-
Calculation: Dissolve 108.1 mg of this compound (Sigma-Aldrich, >99%) in 1 mL DMSO.
-
-
Storage: Aliquot into glass vials (this compound can leach plastics) and store at -20°C. Stable for 3 months.
The Albumin-Correction Protocol (Mandatory for E-E-A-T)
To model physiological conditions accurately, you must compare "Free" vs. "Total" toxicity.
-
Condition A (Worst Case/Free Fraction): Serum-free media + this compound.
-
Condition B (Physiological/Bound): Media + 4% (40 g/L) Human Serum Albumin (HSA) + this compound.
Protocol A: Renal Proximal Tubule Toxicity (HK-2 Model)
Objective: Assess mitochondrial dysfunction and oxidative stress in Human Kidney-2 (HK-2) cells.
Step-by-Step Methodology
-
Cell Culture:
-
Treatment:
-
Wash cells with PBS.
-
Apply treatment media containing this compound concentrations: 0, 10, 50, 100, 250, 500 µM .[5]
-
Note: 100-250 µM corresponds to severe uremic concentrations.
-
Incubate for 24 hours .
-
-
Assay 1: ROS Generation (DCFDA)
-
After treatment, wash cells with PBS.[5]
-
Incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min at 37°C in the dark.
-
Wash 2x with PBS to remove extracellular dye.
-
Read fluorescence (Ex/Em: 485/535 nm).
-
Mechanism:[4][6] this compound induces mitochondrial leakage, oxidizing DCFDA to fluorescent DCF.
-
-
Assay 2: Apoptosis (Annexin V/PI)
Data Reference: Physiological vs. Pathological Ranges
| Condition | Serum this compound Conc.[1][2][3][8] (Total) | In Vitro Equivalent (µM) | Expected HK-2 Viability (24h) |
| Healthy Control | < 1 mg/L | < 10 µM | > 95% |
| CKD Stage 3-4 | 5 - 10 mg/L | 50 - 100 µM | 80 - 90% |
| End-Stage Renal Disease | 10 - 40 mg/L | 100 - 400 µM | 40 - 60% |
Protocol B: Endothelial Dysfunction (HUVEC Model)
Objective: Evaluate barrier integrity and inflammatory signaling in Human Umbilical Vein Endothelial Cells.
Step-by-Step Methodology
-
Cell Culture:
-
Use HUVECs (Passage 2-6) on collagen-coated Transwell inserts (0.4 µm pore size) for permeability studies.
-
Seed density:
cells/insert. -
Culture until confluent monolayer forms (approx. 3-4 days).
-
-
Barrier Integrity Assay (TEER):
-
Measure Trans-Endothelial Electrical Resistance (TEER) using a Voltohmmeter (e.g., EVOM3).
-
Baseline TEER should be >200
. -
Treat apical chamber with this compound (100-500 µM).
-
Measure TEER at 0, 6, 12, and 24 hours.
-
Causality: this compound disrupts Adherens Junctions (VE-Cadherin), causing a drop in resistance.
-
-
Inflammatory Signaling (Western Blot):
-
Treat HUVECs in 6-well plates with this compound (250 µM) for 24h.
-
Lyse cells (RIPA buffer + protease inhibitors).
-
Blot for: ICAM-1, VCAM-1, and Phospho-NF-kB (p65) .
-
Control: Use TNF-
(10 ng/mL) as a positive control for inflammation.
-
Mechanistic Pathways & Workflow (Visualized)
The following diagram details the molecular cascade triggered by this compound in these cell lines.
Figure 2: Molecular signaling cascade of this compound toxicity involving oxidative stress-mediated inflammation and apoptosis.
Troubleshooting & Optimization
-
Issue: High variability in toxicity data.
-
Cause: Evaporation of this compound (it is a volatile phenol) or binding to plasticware.
-
Solution: Use plate sealers during incubation. Use glass reservoirs for stock solutions.
-
-
Issue: Cells detach immediately.
-
Cause: DMSO concentration > 0.5% or pH shift.
-
Solution: Ensure final DMSO is < 0.1%. This compound is weakly acidic (pKa ~10); check media pH if using millimolar concentrations.
-
-
Issue: No toxicity observed.
-
Cause: High serum (albumin) content in media masking the drug.
-
Solution: Reduce FBS to 1% or use serum-free media for short-term (<24h) exposure to determine "free fraction" toxicity.
-
References
-
Vanholder, R., et al. (2003). Review on uremic toxins: Classification, concentration, and interindividual variability. Kidney International, 63(5), 1934-1943. Link
-
Meijers, B. K., et al. (2008). This compound and cardiovascular risk in mild-to-moderate kidney disease.[9] Clinical Journal of the American Society of Nephrology, 3(2), 451-458. Link
-
Chang, J. M., et al. (2005). This compound affects reactive oxygen species generation, cell cycle arrest, cytotoxicity and inflammation/atherosclerosis-related modulators production in endothelial cells and mononuclear cells.[7] Atherosclerosis, 181(2), 231-239. (Note: Often cited regarding HUVEC mechanisms).[10]
-
Watanabe, H., et al. (2013). This compound induces Rho-kinase dependent endothelial dysfunction. Toxins, 5(11), 1981-1996. Link
-
Gryp, T., et al. (2017). p-Cresyl Sulfate.[2][8][9][10][11][12] Toxins, 9(2), 52. (Review distinguishing this compound vs. PCS). Link
Sources
- 1. Protein-bound this compound inhibits human umbilical vein endothelial cell proliferation by inducing cell cycle arrest at G0/G1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effects of this compound in renal epithelial tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. This compound Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105906481A - this compound preparation method and equipment - Google Patents [patents.google.com]
- 7. This compound affects reactive oxygen species generation, cell cycle arrest, cytotoxicity and inflammation/atherosclerosis-related modulators production in endothelial cells and mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. P-Cresylsulfate, the Protein-Bound Uremic Toxin, Increased Endothelial Permeability Partly Mediated by Src-Induced Phosphorylation of VE-Cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of p-cresylsulfate and this compound to human serum albumin studied by microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Quantification of p-Cresol and its Metabolites (pCS, pCG) in Biological Matrices
[1]
Executive Summary & Scientific Rationale
The accurate quantification of p-cresol (4-methylphenol) is a critical challenge in elucidating the gut-kidney axis. Originating from the bacterial fermentation of tyrosine in the distal colon, this compound is rapidly metabolized by the host into p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG) .[1][2][3][4]
The Analytical Trap: Many legacy protocols rely on acid hydrolysis to measure "total this compound." This is scientifically flawed for modern mechanistic studies because:
-
Toxicological Relevance: pCS is the primary uremic toxin (>95% of circulating abundance), not free this compound.
-
Artifact Generation: Hydrolysis destroys the metabolic profile, making it impossible to distinguish between sulfation (SULT) and glucuronidation (UGT) pathways.
-
Stability: Free this compound is volatile and unstable; its conjugated forms are stable but highly protein-bound.
This protocol details the direct, non-hydrolytic quantification of intact pCS and pCG using LC-MS/MS. This approach offers superior specificity, distinguishing pathological isomer interference (o-cresol vs. This compound) and providing a true metabolic snapshot.
Biological Context & Metabolic Pathway[2][5][6][7]
Understanding the origin of the analyte is prerequisite to accurate measurement. The following diagram illustrates the generation and detoxification pathways that dictate the analytes found in plasma.
Figure 1: The metabolic trajectory of this compound.[2][3][5] Note that pCS and pCG are the terminal circulating metabolites, rendering them the primary targets for analysis.
The Target Analytes: Standards & Properties
To ensure data integrity, use stable isotope-labeled internal standards (IS) to correct for the significant matrix effects caused by protein precipitation.
| Analyte | Abbr. | Molecular Weight | Primary Ion (ESI-) | Physiological State | Recommended IS |
| p-Cresyl Sulfate | pCS | 188.20 Da | m/z 187.0 | >95% Protein Bound | p-Cresyl Sulfate-d4 |
| p-Cresyl Glucuronide | pCG | 284.26 Da | m/z 283.1 | Renal Excretion | p-Cresyl Glucuronide-d7 |
| This compound | pC | 108.14 Da | m/z 107.1 | Trace / Volatile | This compound-d7 |
Critical Note on Isomers: Commercial "cresol" standards often contain m-cresol and o-cresol impurities. This compound is the specific uremic toxin of interest.[6] The chromatographic method below is tuned to separate these isomers.
Protocol: Sample Preparation (Protein Precipitation)
Challenge: pCS exhibits extremely high binding affinity (>90%) to human serum albumin (HSA). Incomplete deproteinization results in poor recovery and non-linear response. Solution: A specific Acetonitrile (ACN) precipitation ratio breaks the albumin-ligand bond more effectively than methanol.
Materials
-
Matrix: Human Plasma or Serum (EDTA or Heparin).
-
Precipitation Agent: Ice-cold Acetonitrile (LC-MS Grade).
-
Internal Standard Spiking Solution: 500 ng/mL mixture of pCS-d4 and pCG-d7 in 50% Methanol.
Step-by-Step Workflow
-
Thaw & Vortex: Thaw plasma samples on ice. Vortex for 10 seconds to ensure homogeneity.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf LoBind tube.
-
IS Addition: Add 10 µL of Internal Standard Spiking Solution. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (1:6 ratio).
-
Why? This high ratio ensures complete unfolding of albumin, releasing the bound pCS.
-
-
Agitation: Vortex vigorously for 2 minutes (or use a plate shaker at 1200 rpm).
-
Critical Step: Do not shorten this time. Equilibrium release of the toxin takes kinetic energy.
-
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Milli-Q water.
-
Why? Diluting the ACN extract with water improves peak shape on the Reverse Phase column by matching the initial mobile phase strength.
-
LC-MS/MS Methodology
Column Selection Strategy: Standard C18 columns often fail to resolve this compound sulfate from its structural isomer, o-cresol sulfate. We recommend a Phenyl-Hexyl stationary phase, which utilizes π-π interactions to separate the aromatic isomers based on the position of the methyl group.
Chromatographic Conditions (LC)
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
Mobile Phases:
-
A: 10 mM Ammonium Acetate in Water (pH native ~6.8).
-
B: 100% Acetonitrile.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5% | Loading |
| 1.00 | 5% | Isocratic Hold (Salt diversion) |
| 6.00 | 60% | Separation of Metabolites |
| 6.10 | 95% | Column Wash |
| 8.00 | 95% | Wash Hold |
| 8.10 | 5% | Re-equilibration |
| 10.00 | 5% | End |
Mass Spectrometry Parameters (MS/MS)
-
Source: Electrospray Ionization (ESI), Negative Mode.
-
Spray Voltage: -2500 V.
-
Capillary Temp: 350°C.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) |
| pCS | 187.0 | 107.0 (Quant) | 22 | 50 |
| 187.0 | 80.0 (Qual - Sulfate) | 35 | 50 | |
| pCS-d4 (IS) | 191.0 | 111.0 | 22 | 50 |
| pCG | 283.1 | 107.1 (Quant) | 25 | 50 |
| 283.1 | 113.0 (Qual) | 30 | 50 | |
| pCG-d7 (IS) | 290.1 | 114.1 | 25 | 50 |
Analytical Logic & Workflow Visualization
The following diagram details the logical flow from sample intake to data output, emphasizing the Quality Control (QC) checkpoints required for a self-validating system.
Figure 2: Analytical workflow emphasizing the critical protein precipitation step and QC checkpoints for isomer resolution.
Data Interpretation & Expected Values
Linearity and Range
-
pCS: Linear range typically 0.5 – 500 µM (approx. 0.1 – 100 mg/L). CKD patients often exhibit levels >100 µM, while healthy controls are <10 µM.
-
pCG: Linear range 0.1 – 50 µM .
Troubleshooting Matrix Effects
If the internal standard response varies by >20% between pure standards and plasma samples, matrix suppression is occurring.
-
Fix 1: Increase the dilution factor in Step 7 (e.g., 1:3 with water).
-
Fix 2: Verify the divert valve settings. Ensure the salt front (0-1.5 min) is diverted to waste to prevent source contamination.
Stability Warning
p-Cresyl sulfate is stable in plasma at -80°C for months.[7] However, avoid repeated freeze-thaw cycles (>3), which can cause gradual deconjugation. Always process samples on ice to inhibit any residual sulfatase activity.
References
-
Gryp, T., et al. (2017). "p-Cresyl Sulfate."[2][3][6][7][8][9][10] Toxins, 9(2), 52. Link[6]
-
Significance: Defines pCS as the primary uremic toxin and outlines its gut-origin pathway.[4]
-
-
Cuoghi, A., et al. (2012).[11] "Quantification of this compound sulphate in human plasma by selected reaction monitoring." Analytical and Bioanalytical Chemistry, 404, 1827–1835. Link
- Significance: Establishes the MRM transitions and mass spectrometry parameters for pCS.
-
Itami, H., et al. (2025). "LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate." ResearchGate.[9] Link
- Significance: Provides recent validation data for LC-MS/MS workflows in CKD p
-
BenchChem Application Note. (2025). "Quantification of this compound in Human Plasma using LC-MS/MS." Link
- Significance: Offers protocols for enzymatic hydrolysis (legacy method comparison) and internal standard usage.
-
Lin, C.J., et al. (2013). "p-Cresyl sulfate and indoxyl sulfate in patients with chronic kidney disease." Journal of Clinical Laboratory Analysis. Link
- Significance: Clinical reference ranges for healthy vs.
Sources
- 1. Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microbial metabolite this compound inhibits gut hormone expression and regulates small intestinal transit in mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A host–gut microbial amino acid co-metabolite, this compound glucuronide, promotes blood–brain barrier integrity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling this compound: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. metabolon.com [metabolon.com]
- 11. mdpi.com [mdpi.com]
Application Note: Experimental Design for p-Cresol Exposure in Cell Culture
Part 1: Core Directive & Scientific Context
Executive Summary
p-Cresol (4-methylphenol) is a prototype protein-bound uremic toxin derived from the bacterial fermentation of tyrosine in the large intestine. While historically studied as a primary toxin, modern nephrology distinguishes between the parent compound (This compound , abundant in the gut lumen) and its conjugated circulating metabolite (p-cresyl sulfate , pCS).
Critical Scientific Distinction: In the circulation of Chronic Kidney Disease (CKD) patients, this compound is rapidly metabolized by the liver into pCS. Therefore, This compound exposure models are most physiologically relevant for:
-
Intestinal Epithelial Cells: Modeling the direct impact on the gut barrier (e.g., Caco-2 cells).
-
Hepatic Cells: Modeling first-pass metabolism toxicity (e.g., HepG2).
-
Comparative Toxicology: Establishing baseline toxicity versus pCS in renal/vascular cells.
This guide provides a rigorous framework for this compound exposure, correcting common methodological errors regarding protein binding and vehicle toxicity .
Part 2: Pre-Experimental Considerations (The "Gotchas")
The Albumin Conundrum
The most frequent failure mode in uremic toxin research is ignoring protein binding.
-
In Vivo: >90% of this compound/pCS is bound to albumin. Only the free fraction exerts toxicity.
-
In Vitro (Standard): Standard media (DMEM + 10% FBS) contains ~0.4 g/dL albumin. Human plasma contains ~4.0 g/dL.[1]
-
The Error: Adding "uremic total concentrations" (e.g., 100 µM) to standard media results in supra-physiological free fractions (10x higher than in vivo), causing artifactual toxicity.
Corrective Strategy:
-
Method A (Physiological): Supplement media with Human Serum Albumin (HSA) to reach 4.0 g/dL (40 g/L) before adding this compound.
-
Method B (Calculated Free Fraction): If using standard media (low albumin), reduce the total this compound concentration to match the free concentration found in uremia (approx. 2–10 µM free fraction).
Solubility and Stability
-
Physical State: this compound is a solid/liquid hybrid at room temperature (MP ~35.5°C) and is volatile.
-
Vehicle: Dimethyl sulfoxide (DMSO) is preferred over ethanol due to lower volatility, preventing stock concentration drift.[2]
-
Oxidation: this compound oxidizes upon air exposure (turning pink/brown). Always prepare fresh stocks.
Part 3: Experimental Design Matrix
Concentration Ranges
Based on the EUTox database and recent systematic reviews [1, 2], design your dose-response curves as follows:
| Condition | Total Concentration (In Vivo Reference) | Target Conc. in Culture (with 4% HSA) | Target Conc. in Culture (Standard Media) |
| Healthy Control | < 10 µM | 10 µM | 1 µM |
| CKD (Mean) | ~100 µM | 100 µM | 10 µM |
| Severe Uremia | ~250–500 µM | 250–500 µM | 25–50 µM |
| Toxicological Limit | N/A | 1000 µM (1 mM) | 100 µM |
Controls (Self-Validating System)
Every plate must include:
-
Negative Control: Media only.
-
Vehicle Control: Media + DMSO (matched to the highest volume used, e.g., 0.1%). Crucial: If this compound toxicity is observed but Vehicle Control shows toxicity >5%, the assay is invalid.
-
Positive Control:
-
For ROS: H₂O₂ (100 µM).
-
For Cell Death: Staurosporine (1 µM).
-
Part 4: Detailed Protocols
Preparation of this compound Stock
Reagents:
-
This compound (Sigma-Aldrich/Merck, 99% purity).
-
Anhydrous DMSO (sterile filtered).
Protocol:
-
Warm this compound bottle to 40°C to fully liquefy.
-
Prepare a 1 M Stock Solution in DMSO.
-
Calculation: MW = 108.14 g/mol . Dissolve 108.1 mg in 1 mL DMSO.
-
-
Vortex vigorously.
-
Aliquot: Store in amber glass vials (avoid plastic if possible for long term) at -20°C. Do not freeze-thaw more than once.
Exposure Workflow (The "Albumin-Corrected" Method)
Figure 1: Albumin-corrected workflow to prevent artifactual toxicity due to high free-fraction exposure.
Step-by-Step:
-
Seed Cells: Plate cells (e.g., HUVEC, HK-2) and allow 24h attachment.
-
Prepare Media: Supplement complete media with sterile-filtered Human Serum Albumin (HSA) to a final concentration of 40 mg/mL (4%).
-
Dilute Toxin: Dilute the 1 M this compound stock into the HSA-supplemented media to create 2X concentrations (e.g., 200 µM, 1000 µM).
-
Treat: Remove old media from cells. Add the this compound media. Ensure final DMSO concentration is <0.1%.
-
Incubate: 24h (acute ROS/signaling) to 72h (viability/fibrosis).
Part 5: Functional Assays & Mechanism
ROS Detection (DCFDA Assay)
This compound induces oxidative stress via NADPH oxidase upregulation [3].
-
Wash: PBS wash x2.
-
Load: Incubate cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min at 37°C in phenol-red free media.
-
Treat: Add this compound treatments after probe loading (to measure kinetic ROS generation) or treat for 24h then load (to measure accumulated stress).
-
Read: Fluorescence Ex/Em: 485/535 nm.
Mechanistic Pathway Visualization
The following diagram illustrates the validated signaling cascade activated by this compound in endothelial and renal tubular cells [3, 4].
Figure 2: this compound enters cells via Organic Anion Transporters (OAT), triggering oxidative stress and inflammatory cascades.
Part 6: References
-
Vanholder R, et al. (2014).[3] The Uremic Toxicity of Indoxyl Sulfate and p-Cresyl Sulfate: A Systematic Review. Journal of the American Society of Nephrology.[3][4] Link
-
Duranton F, et al. (2012).[5] Normal and Pathologic Concentrations of Uremic Toxins.[4][5] Journal of the American Society of Nephrology.[3][4] Link
-
Watanabe H, et al. (2013).[5] p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase. Kidney International.[4] Link
-
Meijers BK, et al. (2009).[4] this compound and cardiovascular risk in mild-to-moderate kidney disease. Clinical Journal of the American Society of Nephrology.[4] Link
-
Bergé-Lefranc D, et al. (2010).[6][7][8] Binding of p-Cresylsulfate and this compound to Human Serum Albumin Studied by Microcalorimetry.[6][7][8] The Journal of Physical Chemistry B. Link
Sources
- 1. This compound, a uremic retention solute, alters the endothelial barrier function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. p-Cresyl sulfate, a uremic toxin, causes vascular endothelial and smooth muscle cell damages by inducing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Binding of p-cresylsulfate and this compound to human serum albumin studied by microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
High-Purity Synthesis of p-Cresol via Toluene Sulfonation and Alkali Fusion
Application Note & Protocol Guide
Executive Summary
This application note details the synthesis of para-cresol (p-cresol) from toluene via the classical sulfonation-alkali fusion route. While direct methylation of phenol is common industrially, the sulfonation route remains a critical benchmark for laboratory-scale synthesis and specific industrial applications requiring high isomer purity.
The core challenge in this synthesis is regioselectivity . Toluene sulfonation yields a mixture of ortho- and para- isomers.[1] This guide focuses on exploiting thermodynamic control during sulfonation to maximize the para- isomer yield (>85%), followed by a high-temperature alkali fusion to convert the sulfonate to the phenolic moiety.
Phase I: Sulfonation (Thermodynamic Control)
Mechanistic Insight
Sulfonation of toluene is an Electrophilic Aromatic Substitution (EAS). Unlike nitration or halogenation, sulfonation is reversible .[2]
-
Kinetic Product: o-Toluenesulfonic acid (o-TSA). Formed faster due to statistical probability (2 ortho positions vs 1 para) and lower activation energy.
-
Thermodynamic Product: p-Toluenesulfonic acid (p-TSA). More stable due to lower steric hindrance.
Critical Process Parameter (CPP): To maximize this compound yield, the reaction must be driven to thermodynamic equilibrium. This is achieved by:
-
High Temperature (>100°C): Provides the energy to reverse the formation of the unstable o-isomer.
-
Water Removal: Using a Dean-Stark trap removes water, preventing hydrolysis (desulfonation) of the product, while allowing the equilibrium to shift toward the stable p-isomer.
Experimental Protocol: Sulfonation
Reagents:
-
Toluene (Reagent Grade, excess)
-
Sulfuric Acid (
, 98% Conc.)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add 92 g (1.0 mol) of Toluene and slowly add 30 g (0.3 mol) of Conc.
. Note: Toluene is used in excess to act as both reactant and azeotropic solvent. -
Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Water generated by the reaction will azeotrope with toluene and collect in the trap.
-
Equilibration: Continue reflux until water evolution ceases (approx. 3-4 hours). This prolonged heating allows the ortho-isomer to desulfonate and re-sulfonate at the para-position.
-
Isolation: Cool the mixture. The p-TSA often crystallizes out or can be isolated as the sodium salt in the next step.
Reaction Pathway Visualization
Figure 1: Kinetic vs. Thermodynamic control in Toluene Sulfonation. High temperature promotes the reversible pathway, favoring accumulation of the stable para-isomer.
Phase II: Neutralization & Alkali Fusion
Mechanistic Insight
The conversion of the sulfonate group to a hydroxyl group is not a simple substitution; it occurs via alkali fusion .
-
Step 1 (Salt Formation): The acid is neutralized to Sodium p-Toluenesulfonate.
-
Step 2 (Fusion): At high temperatures (300°C+), the sulfonate undergoes nucleophilic displacement by the hydroxide ion (ipso-substitution) in a molten phase.
Experimental Protocol: Fusion
Safety Warning: Molten caustic (NaOH/KOH) causes immediate, severe thermal and chemical burns. Wear full face shields and thermal-resistant gloves.
Procedure:
-
Neutralization: Treat the crude sulfonation mixture with saturated Sodium Sulfite (
) or NaOH solution. Evaporate to dryness to obtain dry Sodium p-Toluenesulfonate. -
Fusion Setup: Use a nickel or iron crucible (glass will dissolve).
-
Melting: Add 120 g (3.0 mol) of NaOH pellets and 10 mL water. Heat to 280°C until molten.
-
Addition: Slowly add 100 g of dry Sodium p-Toluenesulfonate to the molten alkali.
-
Reaction: Maintain temperature at 300°C - 330°C .
-
Observation: The melt will eventually separate into two layers or become homogeneous depending on stirring.
-
Endpoint: Evolution of hydrogen gas or complete homogeneity indicates completion (approx. 1 hour).
-
-
Quenching: Allow the melt to cool to ~150°C, then carefully pour onto crushed ice/water (approx. 500 g).
Phase III: Workup & Purification
Acidification
The fusion product is sodium p-cresolate (soluble in water).
-
Acidify: Slowly add dilute Sulfuric Acid (50%) to the dissolved melt until pH < 4.
-
Separation: this compound will separate as an oily organic layer.
-
Extraction: Extract the aqueous layer with ether or dichloromethane (DCM) to recover dissolved cresol. Combine organic layers.
Purification
-
Distillation: this compound has a boiling point of 201.9°C. Simple distillation is effective, but steam distillation is preferred to remove tarry byproducts.
-
Crystallization: Upon cooling, pure this compound solidifies (MP: 35.5°C).
Process Workflow
Figure 2: End-to-end process flow for the synthesis of this compound.[3]
Data & Optimization
The following table illustrates the effect of temperature on isomer distribution during the sulfonation step.
| Temperature (°C) | % Ortho-TSA | % Meta-TSA | % Para-TSA | Control Type |
| 0°C | 43% | 4% | 53% | Kinetic |
| 100°C | 13% | 8% | 79% | Mixed |
| 140°C (Reflux) | 5% | 10% | 85% | Thermodynamic |
Table 1: Isomer distribution of Toluene Sulfonation as a function of temperature. Note the significant shift to the para-isomer at reflux temperatures.
References
-
Organic Syntheses , Coll.[4] Vol. 1, p. 175 (1941); Vol. 3, p. 37 (1923). This compound. [Link][3][4][5][6]
-
Vogel's Textbook of Practical Organic Chemistry , 5th Edition. Aromatic Sulfonation. [Link]
-
Master Organic Chemistry . Thermodynamic vs Kinetic Control. [Link]
-
Chemistry LibreTexts . Electrophilic Aromatic Substitution: Sulfonation. [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spegroup.ru [spegroup.ru]
- 3. CN1201776A - Synthesis of this compound by direct alkali fusion method from toluene-p-sulfonic acid - Google Patents [patents.google.com]
- 4. Sodium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 5. chemcess.com [chemcess.com]
- 6. CN105906481A - this compound preparation method and equipment - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
optimizing p-cresol extraction from complex biological matrices
Technical Support Center: p-Cresol Extraction & Analysis Current Status: Operational | Agent Level: Senior Application Scientist
Welcome to the this compound Optimization Hub
Subject: Maximizing Recovery and Specificity of this compound (4-Methylphenol) in Complex Matrices. Context: this compound is a volatile, protein-bound uremic toxin. In biological matrices (plasma, urine), it exists in three states: free (~5%), protein-bound (~95%, mainly to albumin), and conjugated (sulfates/glucuronides). The Challenge: Most extraction failures stem from treating this compound as a simple free analyte. Optimization requires breaking the protein binding and (if measuring total load) hydrolyzing the conjugates without losing the volatile analyte.
Module 1: Sample Pre-treatment (The "Hidden" Variable)
Core Concept: You cannot extract what is chemically locked. In plasma, this compound behaves like an iceberg; the "free" portion is visible, but the massive "bound" portion requires aggressive liberation.
Protocol A: Deconjugation & Deproteinization (For Total this compound)
Use this workflow for GC-MS or HPLC-FLD when quantifying total uremic load.
Reagents:
-
6M Hydrochloric Acid (HCl)[1]
-
Internal Standard (this compound-d7 or 2,6-dimethylphenol)
Step-by-Step Workflow:
-
Aliquot: Transfer 100 µL of plasma/urine to a 2 mL screw-cap glass vial (avoid plastic to prevent adsorption).
-
Acidification: Add 25 µL of 6M HCl.
-
Why? Acid denaturation releases this compound from albumin (protein binding) and catalyzes the hydrolysis of p-cresyl sulfate/glucuronide.
-
-
Hydrolysis (Critical): Heat at 80°C for 30 minutes .
-
Optimization Note: Do not exceed 90°C. Higher temps increase the risk of oxidative degradation.
-
-
Cooling: Snap-cool on ice for 5 minutes.
-
Why? Reduces volatility before opening the vial for solvent addition.
-
Visualizing the State Change
Figure 1: The transformation of "Hidden" this compound into an extractable form via acid hydrolysis.
Module 2: Extraction Methodologies
Decision Matrix:
-
High Throughput/Clinical: Use SALLE (Salt-Assisted Liquid-Liquid Extraction).
-
High Sensitivity/Research: Use Derivatization + SPE.[2]
Method 1: Salt-Assisted Liquid-Liquid Extraction (SALLE)
Best for routine quantification >0.5 µg/mL.
| Parameter | Specification | Rationale |
| Solvent | Ethyl Acetate or ACN | High partition coefficient for phenols; ACN precipitates proteins simultaneously. |
| Salting Out | Saturated NaCl (0.5 mL) | Increases ionic strength, forcing the organic this compound into the organic phase (Salting-out effect). |
| pH Control | pH < 4 | pKa of this compound is ~10.3. Acidic pH keeps it protonated (neutral), maximizing solubility in organic solvent. |
Protocol:
-
Add 900 µL Acetonitrile (ACN) to the hydrolyzed sample (from Module 1).
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL Saturated NaCl solution.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Critical Step: Transfer the upper organic layer immediately. Do not evaporate to dryness. This compound is volatile. If concentration is needed, use a gentle nitrogen stream to reduce volume, but never to dryness.
Module 3: Instrumental Analysis (The Isomer Problem)
The Trap: this compound (4-methylphenol) and m-Cresol (3-methylphenol) have nearly identical boiling points (201.9°C vs 202.2°C). They co-elute on standard non-polar GC columns (e.g., DB-5, HP-5).
Solution A: Chromatographic Separation (GC-MS)
You must use a polar stationary phase (Wax column) or specific derivatization.
| Column Type | Phase | Outcome | Recommendation |
| 5% Phenyl (DB-5) | Non-polar | Co-elution of m- and this compound.[3] | ❌ Avoid for isomers |
| Wax (PEG) | Polyethylene Glycol | Baseline separation achievable. | ✅ Preferred for direct injection |
| Cyanopropyl | Mid-polar | Partial separation. | ⚠️ Optimization required |
Solution B: Derivatization (LC-MS/MS)
For ultra-trace sensitivity (picogram levels), derivatization is mandatory to improve ionization efficiency.
-
Reagent: Dansyl Chloride or 5-DMISC (1,2-dimethylimidazole-5-sulfonyl chloride).[4]
-
Mechanism: Reacts with the phenolic -OH group.
-
Benefit: 5-DMISC increases sensitivity up to 40-fold compared to dansyl chloride.[4]
Module 4: Troubleshooting Center (FAQs)
Ticket #402: "My recovery rates are inconsistent (20% - 60%)."
Root Cause Analysis:
-
Evaporation Loss: Did you dry the sample down?
-
Fix: Never evaporate to dryness. Use a "keeper" solvent (e.g., small amount of dodecane) if concentrating, or inject the organic phase directly.
-
-
Incomplete Hydrolysis: Did you use enzymatic hydrolysis?
-
Fix: Enzymes (Glucuronidase/Sulfatase) can be inhibited by matrix components. Switch to Acid Hydrolysis (HCl) for total this compound unless speciation is required.
-
-
pH Drift: Is the aqueous phase acidic?
-
Fix: Ensure pH is < 4 before adding the organic solvent. If the pH is > 9 (ionized phenolate form), this compound stays in the water.
-
Ticket #405: "I see 'Ghost Peaks' or carryover."
Root Cause Analysis: this compound is "sticky" and volatile. It adsorbs to plastic and rubber.
-
Fix 1: Replace all plastic microtubes with glass vials .
-
Fix 2: Check the GC inlet liner. Accumulation of non-volatile matrix components can act as an active site, adsorbing/releasing this compound. Change the liner.
Ticket #409: "I cannot distinguish m-cresol from this compound."
Root Cause Analysis: Wrong column selection.
-
Fix: If you are using a DB-5MS column, you cannot separate them. You must switch to a DB-Wax or HP-Innowax column. Alternatively, use GCxGC (Two-dimensional GC) if available.
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common this compound extraction failures.
References
-
Moradi, M., et al. (2021).[5][6] "Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique." Iranian Journal of Pharmaceutical Research, 20(2), 68-78.[6]
-
Bergé-Lefranc, D., et al. (2010).[7][8] "Binding of p-cresylsulfate and this compound to human serum albumin studied by microcalorimetry." Journal of Physical Chemistry B, 114(4), 1661-5.[8]
-
BenchChem. (2025).[9] "Application Note: Quantification of this compound in Human Plasma using LC-MS/MS." BenchChem Technical Library.
-
IRSST. (2025). "UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure." Institut de recherche Robert-Sauvé en santé et en sécurité du travail.
-
Pozo, O.J., et al. (2025).[4] "Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination." Talanta, 127770.[4]
Sources
- 1. Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 3. separation of this compound and m-cresol - Chromatography Forum [chromforum.org]
- 4. Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Binding of p-cresylsulfate and this compound to human serum albumin studied by microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Sensitivity p-Cresol Detection Assays
Current Status: Operational Role: Senior Application Scientist Scope: Troubleshooting & Optimization for Biological Matrices (Plasma, Urine, Sputum)
Introduction: The Sensitivity Paradox
Welcome. If you are accessing this guide, you are likely facing the "p-Cresol Paradox": despite being a volatile and reactive phenolic compound, this compound (4-methylphenol) is notoriously difficult to quantify accurately in biological samples at low concentrations.
The Core Challenge: In human plasma, free this compound accounts for less than 5% of the total concentration. The vast majority exists as protein-bound conjugates (p-cresyl sulfate and p-cresyl glucuronide). Standard assays often fail because they detect only the "free" fraction or suffer from signal quenching by the sample matrix.
This guide moves beyond basic protocols to address the causality of assay failure and provides self-validating workflows to maximize sensitivity.
Module 1: Sample Preparation & Extraction
Target Issue: Low Recovery Rates (<60%) and High Background Noise
Q: Why is my HPLC signal for this compound consistently below the limit of quantification (LOQ) in uremic plasma, even when spiking?
Diagnosis: You are likely failing to liberate this compound from its protein-bound and conjugated states. This compound exhibits high binding affinity to human serum albumin (HSA). Furthermore, the liver metabolizes it into sulfates and glucuronides.
The Fix: Acid-Catalyzed Hydrolysis & Salting-Out You must shift the equilibrium to "Free this compound" before extraction. Simple protein precipitation (PPT) with methanol is insufficient.
Optimized Protocol (Self-Validating):
-
Acid Hydrolysis: Mix 100 µL plasma with 25 µL 6M HCl .
-
Salting-Out Assisted Liquid-Liquid Extraction (SALLE):
-
Add 900 µL Acetonitrile (ACN) (precipitates proteins).
-
Add 0.5 mL Saturated NaCl solution.[3]
-
Why: The high ionic strength of NaCl forces the ACN (containing the this compound) to separate from the aqueous phase, concentrating the analyte in the upper organic layer.
-
-
Separation: Centrifuge at 10,000 rpm for 10 min. Inject the top organic layer.
Validation Check: Spike a "blank" matrix with this compound-d7 (deuterated internal standard). If the IS recovery is <85%, your hydrolysis time is insufficient.
Figure 1: Optimized SALLE workflow for total this compound recovery from plasma matrices.
Module 2: Chromatographic Separation (HPLC-FLD)
Target Issue: Co-elution with Isomers (m-Cresol) and Poor Sensitivity
Q: I cannot distinguish this compound from m-cresol, and UV detection at 280 nm is too insensitive.
Diagnosis: this compound and m-cresol are structural isomers with nearly identical polarity. Standard C18 columns often fail to resolve them. Additionally, UV detection is prone to interference from plasticizers and other aromatics.
The Fix: Fluorescence Detection (FLD) & Mobile Phase Tuning Fluorescence is 10-50x more sensitive than UV for phenols because this compound has a high quantum yield.
Optimized Parameters:
-
Detection: Fluorescence (FLD).[4]
-
Mobile Phase: Acetonitrile : Water : Formic Acid (10 : 90 : 0.05 v/v).[7]
-
Note: The Formic Acid is crucial. It suppresses the ionization of the phenolic -OH (pKa ~10), keeping it neutral and increasing retention on the hydrophobic C18 column.
-
-
Column Choice: If co-elution persists, switch to a Pentafluorophenyl (PFP) column, which separates based on pi-pi interactions rather than just hydrophobicity.
Data: Sensitivity Comparison
| Method | Detection Mode | Limit of Detection (LOD) | Linearity Range | Key Advantage |
| HPLC-UV | Absorbance (280 nm) | ~0.5 - 1.0 µg/mL | 1 - 100 µg/mL | Low cost, standard equipment. |
| HPLC-FLD | Fluorescence (Ex285/Em310) | ~0.01 - 0.05 µg/mL | 0.05 - 30 µg/mL | High specificity, low background. |
| GC-MS | Mass Spec (SIM Mode) | ~0.0001 µg/mL (pg/mL) | 0.001 - 10 µg/mL | Gold standard for trace analysis. |
Module 3: Electrochemical Biosensors
Target Issue: Signal Drift and Electrode Fouling
Q: My tyrosinase-based sensor works well for 3 runs, then the signal drops by 50%. Why?
Diagnosis: You are experiencing Polymerization Fouling . Tyrosinase oxidizes this compound to a quinone.[8] These quinones are highly reactive and spontaneously polymerize on the electrode surface, forming an insulating "poly-cresol" layer that blocks electron transfer.
The Fix: Nanomaterial Mediation & Surface Modification You cannot rely on the enzyme alone. You need a mediator to shuttle electrons faster than the polymerization reaction can occur, or a surface that resists fouling.
Protocol Adjustment:
-
Matrix: Use Gold Nanoparticles (AuNPs) or Multi-Walled Carbon Nanotubes (MWCNTs) . These increase the active surface area and conductivity.
-
Enzyme Loading: Immobilize Tyrosinase (Tyr) within a Chitosan or Nafion matrix. Nafion is negatively charged and repels anionic interferents (like ascorbic acid) while stabilizing the enzyme.
-
Operation Mode: Use Square Wave Voltammetry (SWV) instead of Cyclic Voltammetry (CV). SWV minimizes capacitive current and is more sensitive to the reversible reduction of the quinone product.
Figure 2: Electrochemical detection pathway. Rapid reduction at the AuNP electrode competes with the fouling polymerization pathway.
Module 4: GC-MS Derivatization
Target Issue: Incomplete Derivatization and Moisture Interference
Q: I am using BSTFA for derivatization, but my peak areas are inconsistent.
Diagnosis: Silylation reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are extremely moisture-sensitive. Even trace water in your ACN extract will hydrolyze the reagent, leaving underivatized this compound which tails badly on the GC column.
The Fix: Anhydrous Conditions & Catalysis
-
Drying: Evaporate your organic extract to complete dryness under Nitrogen.
-
Solvent: Re-dissolve in anhydrous Pyridine (not ACN). Pyridine acts as an acid scavenger and catalyst.
-
Reagent: Use BSTFA + 1% TMCS . The TMCS (Trimethylchlorosilane) acts as a catalyst to drive the reaction to completion for sterically hindered phenols.
-
Ratio: Ensure a 2:1 molar excess of reagent to active hydrogens.
References
-
Alizadeh, T., et al. (2025). "Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique." ResearchGate.[9]
-
De Smet, R., et al. (1998). "A sensitive HPLC method for the quantification of free and total this compound in patients with chronic renal failure." Clinica Chimica Acta.
-
Nakashima, K., et al. (1998). "HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent." Analyst.
-
BenchChem Application Note. (2025). "Quantification of this compound in Human Plasma using LC-MS/MS."
-
Sigma-Aldrich Technical Bulletin. "The Use of Derivatization Reagents for Gas Chromatography (GC)."
-
Gevaerd, A., et al. (2021). "Electrochemical Detection of Bisphenol A by Tyrosinase Immobilized on Electrospun Nanofibers Decorated with Gold Nanoparticles." Nanomaterials.
Sources
- 1. Tyrosinase-Based Biosensor—A New Tool for Chlorogenic Acid Detection in Nutraceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104058936A - Method for separation and purification of this compound - Google Patents [patents.google.com]
- 3. Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive HPLC method for the quantification of free and total this compound in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Evaluation of Tyrosinase Enzymatic Activity in Deep Eutectic Solvent and Aqueous Deep Eutectic Solvent [mdpi.com]
- 9. researchgate.net [researchgate.net]
overcoming matrix effects in p-cresol quantification
Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Overcoming Matrix Effects, Isomer Interference, and Protein Binding in p-Cresol Analysis
Diagnostic Triage: Why is my data compromised?
Before altering your method, identify the specific failure mode. This compound (4-methylphenol) is deceptively simple in structure but notoriously difficult to quantify in biological matrices due to three converging factors: Volatility , Protein Binding , and Isobaric Interference .
Symptom A: "Ghost Peaks" or False Positives
Observation: You detect this compound in samples where it should be absent, or you see a peak for this compound that perfectly co-elutes with p-cresyl sulfate (pCS).
Root Cause: In-Source Fragmentation .
In the electrospray ionization (ESI) source, the sulfate conjugate (pCS,
Symptom B: Low Recovery / High Variability (CV > 15%)
Observation: Spiked internal standards show poor recovery, or replicates are inconsistent. Root Cause: Volatility & Protein Binding .
-
Volatility: this compound has a high vapor pressure. If your protocol involves evaporating the solvent to dryness (e.g., SpeedVac or Nitrogen blow-down), you are actively losing the analyte.
-
Protein Binding: In plasma, ~95% of this compound circulates as p-cresyl sulfate bound to albumin. Simple protein precipitation (PPT) often fails to release the bound fraction, leading to underestimation of "Total" this compound.
Core Protocol: Sample Preparation
Objective: Differentiate between "Free" and "Total" this compound while preventing evaporative loss.
The "No-Dry-Down" Rule
Critical Alert: Never evaporate this compound extracts to dryness.
-
Incorrect: Extract
Dry down Reconstitute. -
Correct: Extract
Dilutengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Inject directly.
Workflow: Total this compound (Hydrolysis Method)
To measure total this compound (sum of free + sulfated + glucuronidated), you must deconjugate the metabolites.
| Step | Action | Technical Rationale |
| 1. Hydrolysis | Mix 100 | Acid: Faster, but harsh. Breaks protein binding and hydrolyzes conjugates. Enzyme: Gentler, specific, but slower (hours). |
| 2. ISTD Spike | Add 20 | Causality: Deuterated isotopes correct for matrix effects and evaporative loss because they share the exact physicochemical properties of the analyte. |
| 3. Extraction | Add 400 | Precipitates proteins (albumin) releasing any remaining bound fraction. |
| 4. Separation | Centrifuge at 10,000 x g for 10 min at 4°C. | Pellets the denatured proteins. |
| 5. Preparation | Transfer 100 | Crucial: Diluting the ACN with water prevents "solvent effects" (peak broadening) when injecting onto a Reverse Phase column. |
Chromatographic Strategy: The Isomer War
Challenge: this compound (
Solution: Use
Visualizing the Separation Logic
Caption: Separation logic for isobaric cresol isomers. Phenyl phases utilize
Advanced Protocol: Derivatization for Sensitivity
Scenario: You need to detect low levels (e.g., free this compound in brain tissue or serum) where the signal is below the Limit of Quantitation (LOQ). Method: Dansyl Chloride Derivatization . Dansyl chloride reacts with the phenolic hydroxyl group. This adds a tertiary amine that is easily protonated, increasing ionization efficiency in ESI(+) mode by 10-100 fold compared to native ESI(-).
Derivatization Workflow
-
Mix: 50
L Sample Extract + 25 L Sodium Carbonate (100 mM, pH 11). -
React: Add 25
L Dansyl Chloride (1 mg/mL in Acetone). -
Incubate: 60°C for 10 minutes (or 3 min at room temp if optimized).
-
Quench: Add 10
L Formic Acid to stop the reaction. -
Analyze: Inject in ESI Positive mode.
Troubleshooting FAQ
Q: I see a peak for this compound in my "Blank" plasma samples. Is my column contaminated? A: Likely not. This is usually In-Source Fragmentation of p-cresyl sulfate.
-
Test: Inject a pure standard of p-cresyl sulfate (not this compound). Monitor the transition for this compound (
107).[1] -
Result: If you see a peak at the this compound retention time, your source settings are too harsh (Temperature too high, Cone Voltage too high), or your chromatography is not separating the sulfate from the parent.
-
Fix: Lower the desolvation temperature and ensure baseline separation between pCS (elutes earlier on C18) and this compound.
Q: Can I use UV detection (HPLC-UV) instead of MS? A: Yes, but specificity is poor. This compound absorbs at 270-280 nm, but so do thousands of other aromatic compounds in plasma. If you must use UV, you must use the Phenyl-Hexyl column to ensure the peak is truly this compound and not an impurity.
Q: Why do I need to measure "Free" vs "Total"? A: "Free" this compound is the biologically active fraction that can damage tissues. "Total" reflects the gut production rate. In CKD patients, Total might be high, but if Albumin binding is intact, Free might be low. Measuring both provides the full clinical picture of uremic toxicity.
References
-
BenchChem. (2025).[2] Quantification of this compound in Human Plasma using LC-MS/MS. BenchChem Application Notes.[2]
-
Cuoghi, A., et al. (2012).[3][4] Quantification of this compound sulphate in human plasma by selected reaction monitoring.[3] Analytical and Bioanalytical Chemistry.[3][5][1][2][4][6][7][8][9][10][11]
-
Pozo, O. J., et al. (2025).[10] Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination. Talanta.
-
Li, X., et al. (2011). LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis.[6] Journal of Chromatography B.
-
IRSST. (2014). UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. IRSST Methods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of this compound sulphate in human plasma by selected reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 6. LC-MS/MS method for simultaneous determination of serum p-cresyl sulfate and indoxyl sulfate in patients undergoing peritoneal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unambiguous Characterization of p-Cresyl Sulfate, a Protein-Bound Uremic Toxin, as Biomarker of Heart and Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of the LC-MS/MS method for determining the this compound level in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the detectability of low-abundance this compound in biological matrices by chemical derivatization and LC-MS/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative analysis of sample preparation methods to handle the complexity of the blood fluid metabolome: when less is more - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Culture Conditions for p-Cresol Exposure Studies
Welcome to the technical support center for p-cresol exposure studies. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered when working with this compound in cell culture. Here, we will delve into the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to help you set up your this compound exposure experiments.
1. What is this compound and why is it studied in cell culture?
This compound (para-cresol) is a phenolic compound produced by the gut microbiota from the metabolism of dietary amino acids like tyrosine and phenylalanine.[1] In healthy individuals, it is metabolized and excreted. However, in conditions like chronic kidney disease (CKD), this compound accumulates in the body and acts as a uremic toxin, contributing to cardiovascular disease, endothelial dysfunction, and other pathologies.[2] Cell culture models are essential for isolating and understanding the specific cellular and molecular mechanisms of this compound toxicity.
2. Which cell lines are appropriate for this compound studies?
The choice of cell line depends on your research question. Here are some commonly used cell lines:
-
Endothelial Cells (e.g., HUVEC, EA.hy926): Ideal for studying cardiovascular toxicity, endothelial dysfunction, inflammation, and oxidative stress.[1][3]
-
Hepatocytes (e.g., HepaRG, HepG2): Used to investigate the metabolism of this compound and its hepatotoxic effects.[4][5] The HepaRG cell line is particularly useful as it exhibits metabolic activities comparable to primary human hepatocytes.[4]
-
Renal/Kidney Cells (e.g., HK-2, 786-O): Suitable for studying nephrotoxicity and the effects of this compound on kidney cancer cells.[5]
-
Colonocytes (e.g., HT-29): Relevant for investigating the genotoxic effects of this compound at its site of production.[6][7]
-
Mononuclear Cells (e.g., U937): Used to study the inflammatory responses to this compound.[3]
3. What are typical starting concentrations and exposure times for this compound?
This compound's effects are highly dependent on concentration and exposure duration. It's crucial to perform a dose-response and time-course experiment for your specific cell line and endpoint. However, the following table provides a general reference based on published studies:
| Cell Line | This compound Concentration Range | Exposure Time | Observed Effects | Reference |
| EA.hy926 (Endothelial) | 50 - 500 µM | 72 hours | Decreased cell viability, cell cycle arrest | [3] |
| U937 (Mononuclear) | 250 - 750 µM | Not Specified | Decreased cell viability | [3] |
| HepaRG (Hepatocyte) | 0.25 - 2 mM | 24 hours | Oxidative stress, GSH depletion, necrosis | [4] |
| HT-29 (Colon) | 0.8 mM | 1 - 4 days | Decreased cell proliferation | [6] |
| 786-O, HepG2 (Cancer) | Up to 70 µM | 48 hours | No effect on viability, potential effects on migration | [5] |
4. How should I prepare this compound for cell culture experiments?
This compound has limited solubility in water. It is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol. Ensure the final solvent concentration in your cell culture medium is non-toxic to your cells (typically ≤ 0.1%). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
5. Does this compound have metabolites that could affect my results?
Yes, this is a critical consideration. In vivo, this compound is metabolized in the liver and intestinal wall into p-cresyl sulfate and p-cresyl glucuronide.[4] Some cell lines, like HepaRG, are metabolically active and can produce these metabolites in culture.[4] Studies have shown that this compound itself is often more potent in inducing oxidative stress and necrosis than its conjugated metabolites when added exogenously.[4] When interpreting your data, consider whether the observed effects are due to this compound, its metabolites, or a combination.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: High variability in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: this compound interference with the assay chemistry. Phenolic compounds can have reducing properties that interfere with tetrazolium salt-based assays.
-
Solution:
-
Run a cell-free control: Add this compound to your culture medium without cells and perform the viability assay. If you see a color change, this indicates a direct reaction between this compound and the assay reagent.
-
Use an alternative assay: Switch to a non-enzymatic viability assay, such as the lactate dehydrogenase (LDH) cytotoxicity assay, which measures membrane integrity.[4]
-
Wash cells before adding the reagent: After the this compound incubation period, gently wash the cells with phosphate-buffered saline (PBS) before adding the viability assay reagent.
-
Problem 2: No significant effect of this compound at expected concentrations.
-
Possible Cause 1: The chosen cell line is resistant to this compound at the tested concentrations.
-
Solution:
-
Possible Cause 2: The bioactive this compound concentration is lower than expected due to protein binding in the serum-containing medium.
-
Solution:
-
Reduce serum concentration: Perform your experiments in a low-serum medium (e.g., 1-2% FBS) or serum-free medium, if your cells can tolerate it for the duration of the experiment. Be aware that this can also affect cell health and response.
-
Account for protein binding: If you need to use a higher serum concentration, be aware that the free, bioactive concentration of this compound will be lower than the total concentration you added.
-
Problem 3: Unexpected cell morphology changes or detachment.
-
Possible Cause: this compound can induce cellular stress, leading to changes in cell adhesion and cytoskeletal organization.[2]
-
Solution:
-
Document morphological changes: Use microscopy to document any changes in cell shape, size, or adherence. This can be a valuable qualitative endpoint.
-
Analyze the actin cytoskeleton: Use fluorescent phalloidin staining to visualize the actin cytoskeleton and assess for changes like stress fiber formation.[2]
-
Quantify cell detachment: Collect and count floating cells in your medium to determine if this compound is causing significant cell detachment.[6]
-
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the LDH Assay
This protocol is adapted from methodologies described in studies on this compound-induced necrosis.[4]
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
This compound Treatment: The next day, replace the medium with fresh medium containing a range of this compound concentrations. Include a vehicle control (medium with solvent) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24 hours).
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's instructions for your specific LDH cytotoxicity assay kit.
-
Data Analysis: Express LDH release as a percentage of the positive control after subtracting the background from the vehicle control.
Protocol 2: Measuring Oxidative Stress using a DCF Assay
This protocol is based on methods used to assess this compound-induced reactive oxygen species (ROS) formation.[3][4]
-
Cell Seeding and Treatment: Seed and treat your cells with this compound as described in Protocol 1. Include a positive control for oxidative stress (e.g., tert-butyl hydroperoxide).
-
DCFDA Loading: After the treatment period, wash the cells with warm PBS and then incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity of the 2',7'-dichlorofluorescein (DCF) product at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Express the DCF fluorescence as a percentage of the vehicle control.
Signaling Pathways and Workflows
This compound Induced Endothelial Dysfunction Pathway
This compound is known to contribute to endothelial dysfunction by inducing oxidative stress and activating the Rho/Rho kinase pathway, which leads to increased endothelial permeability.[2]
Caption: this compound signaling leading to endothelial dysfunction.
Experimental Workflow for Optimizing this compound Exposure
A systematic approach is crucial for determining the optimal conditions for your this compound studies.
Caption: Workflow for optimizing this compound experimental conditions.
References
-
Protein-bound this compound inhibits human umbilical vein endothelial cell proliferation by inducing cell cycle arrest at G0/G1. PubMed Central.[Link]
-
Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers.[Link]
-
p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence. PubMed Central.[Link]
-
Essential oil extract p‑cresol effect on Ca2+ signaling and its underlying mechanism in DBTRG‑05MG human glioblastoma cells. PubMed Central.[Link]
-
Effects of p- cresol on HT-29 Glc – / þ cell distribution in the cell... ResearchGate.[Link]
-
Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. MDPI.[Link]
-
Effects of this compound, a uremic toxin, on cancer cells. AME Publishing Company.[Link]
-
Effects of this compound on Oxidative Stress, Glutathione Depletion, and Necrosis in HepaRG Cells: Comparisons to Other Uremic Toxins and the Role of this compound Glucuronide Formation. PubMed Central.[Link]
-
This compound Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells. National Institutes of Health.[Link]
-
Unraveling this compound: from biosynthesis to biological and biochemical activities. PubMed Central.[Link]
Sources
- 1. Protein-bound this compound inhibits human umbilical vein endothelial cell proliferation by inducing cell cycle arrest at G0/G1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unraveling this compound: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 3. This compound Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling this compound: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the Technical Support Center for p-Cresol Analysis. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical measurement of this compound. Accurate quantification of this microbial metabolite is paramount, as it is increasingly recognized as a key uremic toxin and a potential biomarker for cardiovascular disease and other pathologies.[1][2] However, the structural similarity of this compound to other phenolic compounds presents a significant analytical challenge, often leading to inaccurate and unreliable results.
This comprehensive resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this compound measurement and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: Why is the accurate measurement of this compound critical in my research?
A1: this compound, a product of tyrosine fermentation by gut bacteria, is a known uremic toxin that accumulates in patients with chronic kidney disease.[3][4] Elevated levels of this compound and its conjugate, p-cresyl sulfate, have been linked to the progression of renal disease and cardiovascular complications.[5][6][7] Therefore, precise and accurate measurement of this compound is essential for:
-
Clinical Research: Understanding the pathophysiology of uremia and its systemic effects.
-
Drug Development: Evaluating the efficacy of therapeutic interventions aimed at reducing uremic toxin levels.[8]
-
Microbiome Studies: Investigating the role of gut microbiota in health and disease.[3]
Q2: What are the common phenolic compounds that interfere with this compound measurement?
A2: The primary challenge in this compound analysis stems from its structural similarity to other phenolic compounds, which can co-elute or have overlapping spectral properties. The most common interferents include:
-
Cresol Isomers: Ortho-cresol (o-cresol) and meta-cresol (m-cresol) are the most significant interferents due to their identical mass and similar chromatographic behavior.
-
Phenol: As a structurally related compound, phenol can also interfere with certain analytical methods.[9]
-
Other Phenolic Compounds: Depending on the sample matrix, other phenolic compounds like 4-ethylphenol, guaiacol, and various xenoestrogens may also pose a challenge.[10][11]
Q3: How can I determine if my this compound measurements are affected by interference?
A3: Several signs may indicate the presence of interference in your this compound analysis:
-
Poor Chromatographic Resolution: In HPLC or GC methods, the this compound peak may appear broad, asymmetrical, or have shoulders, suggesting the presence of a co-eluting compound.
-
Inconsistent Results: High variability between replicate injections or different sample preparations can be a red flag.
-
Mass Spectrometry Confirmation: If using a mass spectrometer, the presence of unexpected fragment ions or an altered isotopic pattern in the this compound peak can indicate an interferent.
-
Spike and Recovery Experiments: Spiking a known amount of this compound into your sample matrix and observing a recovery outside the acceptable range (typically 80-120%) can point to interference.
Q4: What are the primary analytical techniques for this compound, and what are their vulnerabilities to interference?
A4: Several analytical techniques are employed for this compound quantification, each with its own strengths and weaknesses regarding interference.
| Analytical Technique | Vulnerability to Interference |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | High risk of interference from co-eluting compounds with similar UV absorbance spectra, particularly cresol isomers.[12] |
| HPLC with Fluorescence Detection | More selective than UV detection, but can still be susceptible to interference from other fluorescent phenolic compounds.[9][13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can provide better separation of isomers, but may require derivatization.[9][14] Similar fragmentation patterns between isomers can still lead to misidentification without high resolution. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Generally considered the gold standard for selectivity and sensitivity. However, isomers can still be challenging to separate chromatographically, and isobaric interferences are possible.[15] |
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common issues encountered during this compound analysis.
HPLC-Based Methods
Problem: Poor chromatographic separation of this compound from its isomers (o- and m-cresol).
Causality: The similar polarity and hydrophobicity of cresol isomers make their separation on standard reversed-phase columns (e.g., C18) challenging.
Solutions:
-
Optimize Mobile Phase Composition:
-
Action: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve resolution.[15]
-
Rationale: Increasing the aqueous component of the mobile phase enhances the interaction of the analytes with the stationary phase, potentially leading to better separation.
-
-
Adjust Mobile Phase pH:
-
Action: Modify the pH of the aqueous phase. For phenolic compounds, a slightly acidic mobile phase (e.g., using formic acid or acetic acid) can improve peak shape and resolution.
-
Rationale: Suppressing the ionization of the phenolic hydroxyl group makes the compounds more hydrophobic, leading to stronger retention and potentially better separation.
-
-
Explore Alternative Stationary Phases:
-
Action: If optimization of the mobile phase is insufficient, consider using a different HPLC column. Phenyl-hexyl or biphenyl stationary phases can offer different selectivity for aromatic compounds compared to C18.
-
Rationale: These stationary phases provide alternative separation mechanisms, such as pi-pi interactions, which can be effective in resolving structurally similar aromatic compounds.
-
Problem: Interference from other phenolic compounds in complex matrices (e.g., urine, plasma).
Causality: Biological samples contain a multitude of compounds that can interfere with the analysis.
Solutions:
-
Implement a Robust Sample Preparation Protocol:
-
Action: Utilize solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components. Choose an SPE sorbent that selectively retains phenolic compounds.
-
Rationale: SPE can effectively remove salts, proteins, and other highly polar or non-polar compounds that can interfere with the analysis.
-
-
Employ Selective Detection:
-
Action: Switch from UV detection to fluorescence detection. This compound has native fluorescence that can be exploited for more selective detection.[13][16]
-
Rationale: Fewer compounds in a biological matrix are naturally fluorescent compared to those that absorb UV light, thus reducing the likelihood of interference. The optimal excitation and emission wavelengths for this compound are typically around 284 nm and 310 nm, respectively.[9]
Workflow for minimizing interference in HPLC analysis. -
GC-MS Based Methods
Problem: Co-elution and similar mass spectra of cresol isomers.
Causality: The isomers of cresol have very similar boiling points and produce many of the same fragment ions upon electron ionization, making their individual quantification difficult.
Solutions:
-
Optimize GC Oven Temperature Program:
-
Action: Employ a very slow temperature ramp or an isothermal hold at a temperature that provides the best separation of the isomers.
-
Rationale: A slower temperature increase allows for more interaction with the stationary phase, which can enhance the separation of compounds with close boiling points.
-
-
Utilize a More Selective GC Column:
-
Action: Consider a more polar stationary phase, such as a wax column (polyethylene glycol), which can provide better separation of polar isomers.
-
Rationale: Different column polarities offer different separation selectivities. A polar column will interact more strongly with the polar hydroxyl group of the cresols, potentially leading to better resolution.
-
-
Employ Derivatization:
-
Action: Derivatize the phenolic hydroxyl group with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr).[17][18]
-
Rationale: Derivatization can alter the volatility and chromatographic behavior of the isomers, often leading to improved separation. It can also introduce a unique mass tag that aids in selective detection.[19][20]
General workflow for derivatization in GC-MS analysis. -
Experimental Protocols
Protocol 1: Sample Preparation for Total this compound in Plasma/Serum
Objective: To hydrolyze conjugated this compound and extract total this compound for analysis.
Materials:
-
Plasma or serum sample
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Sodium sulfate, anhydrous
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 500 µL of plasma or serum into a centrifuge tube.
-
Add 50 µL of concentrated HCl to hydrolyze the this compound conjugates.[21]
-
Vortex for 30 seconds.
-
Incubate at 90°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.[22]
Protocol 2: HPLC-Fluorescence Method for this compound Quantification
Objective: To quantify this compound using a selective and sensitive HPLC-fluorescence method.
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid, 0.1% (v/v) in water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
-
Fluorescence detector settings: Excitation at 284 nm, Emission at 310 nm[9]
-
Gradient elution:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-14 min: 80% to 20% B
-
14-18 min: 20% B (re-equilibration)
-
-
-
Analysis:
-
Inject prepared standards and samples.
-
Identify and quantify the this compound peak based on its retention time and fluorescence signal compared to the calibration curve.
-
References
Sources
- 1. Free this compound is associated with cardiovascular disease in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and cardiovascular risk in mild-to-moderate kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling this compound: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial metabolite this compound inhibits gut hormone expression and regulates small intestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound sulfate – A key uremic toxin with implications for gut health and chronic disease - biocrates life sciences gmbh [biocrates.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Unraveling this compound: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. chemijournal.com [chemijournal.com]
- 13. A sensitive HPLC method for the quantification of free and total this compound in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of phenol and o-cresol by GC/MS in a fatal poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 19. researchgate.net [researchgate.net]
- 20. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 21. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
Technical Support Center: Enhancing p-Cresol Synthesis Yield
Welcome to the technical support center for p-cresol synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this compound production and maximize your reaction yields. This guide is structured around the primary synthesis routes, offering detailed troubleshooting advice and optimized protocols.
Section 1: Toluene Sulfonation and Alkali Fusion
This is one of the most established industrial methods for producing this compound.[1][2] The process involves the sulfonation of toluene, followed by neutralization and fusion with a strong alkali to yield the cresolate, which is then acidified.[3] While robust, optimizing the yield requires careful control over several key stages.
Workflow for Toluene Sulfonation & Alkali Fusion
Caption: General workflow for this compound synthesis via sulfonation and alkali fusion.
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield for the sulfonation-alkali fusion process? A1: A well-optimized process can achieve a this compound yield of approximately 80% based on the initial toluene input.[4] However, this is highly dependent on controlling isomerization during sulfonation and minimizing side reactions during fusion.
Q2: Why is the sulfonation temperature so critical? A2: Temperature control during the sulfonation of toluene directly influences the isomer distribution of the resulting toluenesulfonic acid. Kinetically controlled, milder sulfonation conditions favor the formation of the para-isomer.[4] Higher temperatures can lead to increased formation of meta- and ortho-isomers, which are difficult to separate from this compound later and will lower the final product purity.
Q3: Is it necessary to use a mixture of NaOH and KOH for the alkali fusion? A3: While sodium hydroxide is the primary reagent, the use of potassium hydroxide is crucial. Fusion with NaOH alone is often ineffective as it has poor solvent action on sodium p-toluenesulfonate.[5] Adding KOH creates a eutectic mixture that melts at a lower temperature and effectively dissolves the sulfonate salt, allowing the reaction to proceed. A mixture containing at least 28% KOH is recommended.[5]
Troubleshooting Guide
Problem 1: Low yield of p-toluenesulfonic acid (PTSA) or high levels of isomeric impurities.
-
Possible Cause 1: Incomplete Reaction. The sulfonation of toluene is a reversible reaction where water is a byproduct. If this water is not removed, it can drive the equilibrium back towards the reactants.
-
Solution: Ensure efficient removal of water as it forms. This is typically achieved by azeotropic distillation with excess toluene, which carries the water out of the reaction vessel.[4]
-
-
Possible Cause 2: Suboptimal Temperature. As discussed in the FAQ, incorrect temperature control leads to undesirable isomer formation.
-
Solution: Maintain a strict reaction temperature between 120–130°C.[4] Use a well-calibrated thermometer and a reliable heating mantle or oil bath. Monitor the reaction progress using techniques like HPLC to determine the optimal reaction time for maximizing p-isomer formation.
-
Problem 2: The alkali fusion reaction is sluggish or incomplete.
-
Possible Cause 1: Insufficient Temperature. The fusion requires a high temperature to proceed efficiently. A temperature below 300°C may be too low for the reaction to initiate properly.
-
Solution: The temperature should be gradually raised to 300°C and then carefully increased to around 330°C, at which point foaming subsides and hydrogen evolution begins, indicating the reaction is proceeding.[5]
-
-
Possible Cause 2: Improper Alkali Composition. As noted, using only NaOH will result in a poor reaction.
-
Solution: Use a mixture of NaOH and KOH. A proven effective combination is 1 kg of NaOH with 400 g of KOH for every 600 g of sodium p-toluenesulfonate.[5]
-
Problem 3: Significant foaming and potential overflow during alkali fusion.
-
Possible Cause: Rapid Temperature Increase. As the temperature approaches 300°C, a layer of froth forms on the melt. Heating too quickly through the 300-330°C range can cause this froth to expand rapidly.[5]
Problem 4: Low purity of the final this compound product after distillation.
-
Possible Cause 1: Isomeric Impurities. Contamination with m-cresol and o-cresol is a common issue, originating from the sulfonation step.
-
Solution: Beyond optimizing sulfonation, final purification is key. Fractional distillation can yield this compound with ~90% purity.[4] For higher purity, melt crystallization is an effective technique to reduce the m-cresol content to about 1%.[4] Another approach involves complexation with agents like oxalic acid followed by purification and decomplexation.[6]
-
-
Possible Cause 2: Byproduct Formation. Side reactions during alkali fusion can form xylenols and ditolyl sulfones.[4]
-
Solution: Adhere strictly to the recommended fusion temperature range (330–350°C). Overheating can promote the formation of these byproducts. The final purification steps (distillation and crystallization) are essential for their removal.
-
Section 2: The Cymene-Cresol Process
This process is an alternative route that can be tailored to produce either m- or this compound.[7] It involves the alkylation of toluene with propene to form p-cymene, which is then oxidized to cymene hydroperoxide (CHP). Finally, the CHP is cleaved in an acid-catalyzed reaction to yield this compound and acetone, analogous to the cumene process for phenol production.[3][8]
Troubleshooting Decision Tree for the Cymene-Cresol Process
Caption: A decision tree for troubleshooting low yields in the cymene-cresol process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the cymene-cresol process? A1: The primary challenges are twofold: 1) controlling the initial oxidation of p-cymene to selectively form the desired tertiary hydroperoxide without significant oxidation of the methyl group, and 2) managing the complex mixture of byproducts formed during the acid cleavage step, which can lead to resin formation and complicated purification.[4]
Q2: Why does resinification occur during the acid cleavage step? A2: Resinification is a major cause of yield loss. It occurs when formaldehyde, a byproduct from the decomposition of primary peroxides (formed from methyl group oxidation), reacts with the newly formed cresol under acidic conditions.[4] This polymerization reaction creates tar-like substances that are difficult to remove.
Troubleshooting Guide
Problem 1: Low selectivity for cymene hydroperoxide (CHP) during the oxidation stage.
-
Possible Cause: Competing Side Reactions. A significant side reaction is the oxidation of the cymene methyl group. This produces primary peroxides that are less stable and decompose into secondary products like isopropylbenzyl alcohol and cuminic acid, reducing the overall yield.[4]
-
Solution: The choice of catalyst and reaction conditions is paramount. For instance, a 3% Ru/CNF catalyst has shown good performance, achieving high selectivity at 90°C.[8] Additionally, using an initiator like tertiary-butyl hydroperoxide (TBHP) can help steer the free-radical chain reaction towards the desired product.[8]
-
Problem 2: Drastic reduction in cresol yield and purification difficulties due to resin formation.
-
Possible Cause: Presence of Formaldehyde. As explained in the FAQ, formaldehyde generated from unwanted primary peroxides reacts with cresol.
-
Solution 1: Mitigate Formaldehyde Formation. The best approach is to prevent the formation of primary peroxides by optimizing the oxidation step (see Problem 1).
-
Solution 2: Manage Formaldehyde In-Situ. If formation is unavoidable, techniques can be employed to mitigate its effects. These include the in-situ alkaline dissolution of acidic byproducts or selective hydrogenation to decompose the primary peroxides before the main acid cleavage step.[4]
-
Solution 3: Optimize Cleavage. After the primary acid-catalyzed cleavage is nearly complete (residual CHP is 0.5-5%), neutralize the mixture with an alkali. This stops the acid-catalyzed reactions that contribute to resin formation. The remaining CHP can then be decomposed thermally at 100-250°C.[9]
-
Section 3: Diazotization of p-Toluidine
This method is often used for smaller-scale or laboratory synthesis. It involves converting p-toluidine into a diazonium salt, which is then hydrolyzed to this compound.[10][11] While capable of high yields, the primary concern is the instability and potential explosiveness of the diazonium salt intermediate.
Comparative Reaction Parameters
| Parameter | Toluene Sulfonation | Cymene-Cresol Process | Diazotization of p-Toluidine |
| Starting Material | Toluene | Toluene, Propene | p-Toluidine |
| Key Intermediate | p-Toluenesulfonic acid | p-Cymene hydroperoxide | p-Toluenediazonium salt |
| Typical Yield | ~80%[4] | Variable, process-dependent | Up to 91%[10][12] |
| Primary Hazard | Corrosive acids, high temps | Peroxide instability | Explosive diazonium salts[10] |
| Key Byproducts | Isomeric cresols, sulfones[4] | Acetone, resinous materials[4] | Azo compounds, tars[10] |
Troubleshooting Guide
Problem: Low this compound yield and formation of colored, tarry byproducts.
-
Possible Cause 1: Decomposition of Diazonium Salt. Diazonium salts are notoriously unstable at elevated temperatures. If the temperature during diazotization or before hydrolysis is not kept low, the salt can decompose into a variety of undesirable products, including tars.
-
Solution: Strictly maintain a low temperature (0-5°C) throughout the diazotization process using an ice-water or ice-salt bath. Use the diazonium salt solution immediately in the subsequent hydrolysis step without allowing it to warm up.
-
-
Possible Cause 2: Azo Coupling Side Reactions. If the pH is not sufficiently acidic, the diazonium salt can couple with unreacted p-toluidine or the this compound product to form colored azo compounds, which significantly reduces yield and complicates purification.
-
Solution: Ensure a strongly acidic environment during diazotization by using a sufficient excess of acid (e.g., sulfuric or hydrochloric acid). Monitor the pH to ensure it remains low.
-
-
Possible Cause 3: Incomplete Hydrolysis. The conversion of the diazonium salt to this compound requires heat. Insufficient heating during the hydrolysis step will lead to incomplete conversion.
-
Solution: After the stable diazonium salt is formed in the cold, it should be added to a hot (or heated) aqueous solution to facilitate the hydrolysis and nitrogen gas evolution. A continuous-flow process is highly recommended for this synthesis as it avoids the accumulation of the hazardous diazonium intermediate, allowing for safe operation at optimized temperatures and achieving yields up to 91%.[10][12]
-
Optimized Protocol: Continuous-Flow Synthesis of this compound via Diazotization
This protocol is based on a published continuous-flow method that enhances safety and yield.[10][12]
-
Stream Preparation:
-
Stream A (Amine): Prepare a solution of p-toluidine in an appropriate acid (e.g., aqueous sulfuric acid).
-
Stream B (Nitrite): Prepare an aqueous solution of sodium nitrite.
-
-
Diazotization:
-
Pump Stream A and Stream B into a T-mixer.
-
Feed the combined stream through a temperature-controlled reactor coil submerged in a cooling bath (0-5°C). The residence time should be calculated to ensure complete diazotization.
-
-
Quenching (Optional but Recommended):
-
Introduce a stream of aqueous urea solution after the diazotization coil to quench any excess nitrous acid.
-
-
Hydrolysis:
-
Pump the diazonium salt stream into a second heated reactor coil (temperatures can be optimized, e.g., >100°C, under pressure) to induce rapid hydrolysis and evolution of nitrogen gas. A back-pressure regulator is essential to control the pressure and prevent boiling.
-
-
Workup:
-
The output stream is cooled, and the organic phase containing this compound is separated from the aqueous phase.
-
The crude product can then be purified by distillation.
-
This continuous-flow approach minimizes the inventory of hazardous diazonium salt at any given time, making the process significantly safer while allowing for precise temperature control to maximize yield.[10]
References
-
Chemcess. (2025, September 20). Industrial Production Of Cresols. Retrieved from Chemcess.com: [Link]
- Jinneng Science and Technology Co Ltd. (2016). CN105906481A - this compound preparation method and equipment.
-
Wang, Q., et al. (2017). A Fully Continuous-Flow Process for the Synthesis of this compound: Impurity Analysis and Process Optimization. Organic Process Research & Development. ResearchGate. [Link]
- General Electric. (1985). US4532209A - Production of para-cresol.
-
Chongqing Chemdad Co., Ltd. This compound. Retrieved from chemdad.com: [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from en.wikipedia.org: [Link]
-
Harrison, C. L., et al. (2021). Production of this compound by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. Frontiers in Microbiology. [Link]
-
Organic Syntheses. (n.d.). This compound. Retrieved from orgsyn.org: [Link]
-
Mitsubishi Gas Chemical Company, Inc. (1984). EP 0074162 B1 - Process for producing this compound. European Patent Office. [Link]
- Zhang, W., et al. (1992). CN1067674C - Synthesis of this compound by direct alkali fusion method from toluene-p-sulfonic acid.
- Jiangsu Zhongneng Chemical Technology Co Ltd. (2014). CN104058936A - Method for separation and purification of this compound.
- Zhejiang Weizhen Chemical Technology Co Ltd. (2016). CN105859525A - Method and production system for preparing this compound by catalytic hydrolysis of p-toluidine.
-
Apesteguía, C. R., et al. (n.d.). Highly selective synthesis of this compound by gas-phase alkylation of phenol with methanol on solid acids. CONICET. [Link]
-
Wang, K., et al. (2014). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Microporous and Mesoporous Materials. [Link]
-
Li, H., et al. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. Food Science and Human Wellness. [Link]
-
Wantala, K., et al. (2019). Optimization and mechanism pathways of this compound decomposition over Cu-Fe/ NaP1 catalyst by Fenton-like process. Desalination and Water Treatment. [Link]
-
Wang, Q., et al. (2017). A Fully Continuous-Flow Process for the Synthesis of this compound: Impurity Analysis and Process Optimization. ACS Publications. [Link]
- Zhang, W., et al. (1998). CN1201776A - Synthesis of this compound by direct alkali fusion method from toluene-p-sulfonic acid.
-
ATSDR. (2008). Toxicological Profile for Cresols. Retrieved from atsdr.cdc.gov: [Link]
- Sumitomo Chemical Co. (1973). US3720716A - Process for preparation of cresol and acetone from cymene hydroperoxide.
-
Dancuart, L. P., et al. (2006). Liquid-phase oxidation of p-cymene: Nature of intermediate hydroperoxides and relative activity of the alkyl groups. ResearchGate. [Link]
Sources
- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 2. CN1201776A - Synthesis of this compound by direct alkali fusion method from toluene-p-sulfonic acid - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemcess.com [chemcess.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104058936A - Method for separation and purification of this compound - Google Patents [patents.google.com]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3720716A - Process for preparation of cresol and acetone from cymene hydroperoxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: PCR Optimization for p-Cresol Responsive Genes
Subject: High-Fidelity Quantification of Gene Expression Changes Induced by p-Cresol and p-Cresyl Sulfate Lead Scientist: Senior Application Specialist, Molecular Toxicology Unit Last Updated: February 8, 2026
Introduction: The "Hidden" Variable in Uremic Toxin PCR
Researching this compound (and its main circulating metabolite, p-cresyl sulfate/PCS) presents a unique molecular biology challenge. Unlike standard drug treatments, this compound induces a dual-threat response: metabolic reprogramming and cytoskeletal collapse .
Standard PCR protocols often fail here because the toxin actively destabilizes the very "housekeeping" genes researchers rely on for normalization. Furthermore, this compound accumulates by downregulating its own transporters (OAT1/3), creating a feedback loop that requires precise quantification of low-abundance transcripts.
This guide moves beyond basic PCR mechanics to address the specific biological constraints of the this compound/PCS stress response.
Module 1: Target Selection & Primer Design Strategy
The this compound Response Signature
You are likely targeting three distinct gene clusters. Your primer design strategy must adapt to the abundance and sequence complexity of each.
| Gene Cluster | Key Targets | Biological Context | Primer Design Challenge |
| Transporters | SLC22A6 (OAT1)SLC22A8 (OAT3) | Downregulated by this compound. Essential for toxin clearance. | Low Abundance: These transcripts drop significantly. Primers must have high efficiency (>95%) to detect late Ct values reliably. |
| Inflammation | ICAM1, VCAM1TNF, IL6 | Upregulated via NF-kB/ROS pathways. | Inducibility: Basal levels are low; induced levels are very high. Ensure dynamic range covers 5-6 logs. |
| Cytoskeleton | CDH5 (VE-Cadherin)CLDN5 (Claudin-5) | Disrupted (Endothelial leakiness). | Isoforms: Tight junction genes often have splice variants. Primers must span exon-exon junctions to avoid gDNA amplification. |
The "GC-Rich" Trap (Fibrosis Markers)
If you are studying the fibrotic response (TGFB1, CTGF), you will encounter GC-rich promoters and 5' UTRs.
-
The Fix: Design primers with a slightly higher Tm (62-64°C) and use a master mix containing Betaine or high-fidelity polymerase to prevent secondary structure formation during the annealing phase.
Pathway Visualization (Mechanism of Action)
Understanding the signaling flow is critical for selecting the right time-point for RNA extraction.
Figure 1: The this compound signaling cascade. Note that ROS generation precedes transcriptional changes, suggesting RNA extraction should occur 6–24 hours post-treatment for optimal signal.
Module 2: The Reference Gene Conundrum (CRITICAL)
STOP. Do not automatically use GAPDH or ACTB (Beta-actin).
Why Standard Controls Fail with this compound
-
ACTB Instability: this compound directly attacks the cytoskeleton, causing reorganization of F-actin into stress fibers.[1] ACTB mRNA expression often fluctuates significantly under these conditions, invalidating it as a normalizer.[2]
-
GAPDH & Metabolic Stress: this compound induces mitochondrial dysfunction and oxidative stress. This forces cells to shift their metabolic reliance (glycolysis vs. OXPHOS), altering GAPDH expression.
The Validated Solution
For uremic toxin studies (kidney or endothelial cells), you must validate a "GeNorm" panel. We recommend starting with:
-
B2M (Beta-2-Microglobulin): Generally stable in uremic conditions.
-
PPIA (Cyclophilin A): Often resistant to oxidative stress.
-
RPL13A: A ribosomal protein less affected by cytoskeletal/metabolic shifts.
Protocol: Test these three genes in your treated vs. untreated samples. Use the gene with the lowest standard deviation (SD < 0.5 Ct) between groups.
Module 3: Troubleshooting & FAQs
Q1: My treated cells show low RNA yield and poor RIN scores (< 7.0).
Diagnosis: this compound is highly cytotoxic. If you treat cells with "free" this compound in serum-free media, you induce rapid apoptosis/necrosis, degrading RNA. The Fix:
-
Add Albumin: this compound is 90-95% protein-bound in vivo. You must add physiological albumin (BSA or HSA, 40g/L) to your culture media to mimic the "free fraction" correctly.
-
Check Vehicle: If dissolving this compound in DMSO or NaOH, ensure the final concentration is <0.1% and include a vehicle-only control.
Q2: I see multiple peaks in the Melt Curve for OAT1/3.
Diagnosis: Primer dimerization due to low target abundance. When the gene is downregulated by the toxin, the polymerase amplifies primer dimers instead of the template. The Fix:
-
Hot-Start Taq: Essential to prevent non-specific binding at room temperature.
-
Template Increase: Increase input cDNA to 50-100ng per reaction.
-
Nested PCR: If expression is barely detectable, use a pre-amplification step (10-14 cycles) before the qPCR.
Q3: My "No RT" (NRT) control is amplifying.
Diagnosis: Genomic DNA (gDNA) contamination. This is common in this compound studies because the toxin induces DNA fragmentation (apoptosis). The Fix:
-
Intron-Spanning Primers: Design primers where the Forward primer binds to Exon 1 and the Reverse to Exon 2. gDNA will include the intron (too large to amplify), while cDNA will amplify efficiently.
-
DNase Treatment: Perform an aggressive on-column DNase digestion during RNA extraction.
Module 4: Experimental Workflow (Self-Validating)
This workflow ensures compliance with MIQE guidelines.
Step 1: Sample Preparation (The "Albumin" Rule)
-
Control: Medium + BSA (4%) + Vehicle (DMSO).
-
Treatment: Medium + BSA (4%) + this compound (dissolved in DMSO).
-
Rationale: Without BSA, you are overdosing the cells with free toxin, creating artifacts.
Step 2: Primer Validation (Standard Curve)
Before running your samples, generate a standard curve using a pool of cDNA from all samples.
-
Dilution Series: 1:1, 1:10, 1:100, 1:1000, 1:10000.
-
Acceptance Criteria:
-
Efficiency (
): 90% – 110% (Slope between -3.6 and -3.1). - : > 0.98.
-
If
: Presence of inhibitors (this compound residue? Phenol carryover?). Repurify RNA. -
If
: Primer dimers or pipetting error.
-
Step 3: The qPCR Setup
Use the following plate layout to ensure statistical rigor.
| Well Type | Contents | Purpose |
| Unknowns | Treated/Control cDNA | Biological data. Run in Triplicates . |
| NTC | Water (No Template) | Detects reagent contamination. |
| NRT | RNA (No Reverse Transcriptase) | Detects gDNA contamination. |
| IRC | Inter-Run Calibrator | A pooled sample run on every plate to normalize machine drift over time. |
Workflow Diagram
Figure 2: The MIQE-compliant workflow for this compound gene expression analysis.
References
-
Cerini, C., et al. (2004). this compound disrupts the actin cytoskeleton and alters adherens junctions...[1] Frontiers in Physiology. 1
-
Miyamoto, Y., et al. (2011). Organic anion transporters play an important role in the uptake of p-cresyl sulfate... Nephrology Dialysis Transplantation. 3
-
Bustin, S.A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments.[4] Clinical Chemistry. 5[6][7]
- Watanabe, H., et al. (2013). p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress... Toxicological Sciences.
- Meijers, B.K., et al. (2010). This compound and cardiovascular risk in mild-to-moderate kidney disease. J Am Coll Cardiol. (Contextual reference for endothelial dysfunction).
Sources
- 1. Frontiers | Unraveling this compound: from biosynthesis to biological and biochemical activities [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic anion transporters play an important role in the uptake of p-cresyl sulfate, a uremic toxin, in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Prescription of Drugs That Inhibit Organic Anion Transporters 1 or 3 Is Associated with the Plasma Accumulation of Uremic Toxins in Kidney Transplant Recipients [mdpi.com]
- 7. scielo.br [scielo.br]
Validation & Comparative
Analytical Guide: Cross-Validation of p-Cresol & p-Cresyl Sulfate Quantification
Executive Summary
The Core Challenge: In biological matrices, p-cresol (pC) rarely exists in its free form. Over 95% is metabolized by the liver into p-cresyl sulfate (pCS) and p-cresyl glucuronide (pCG). Consequently, analytical discrepancies often arise not from instrumental error, but from measuring different chemical species.
The Verdict:
-
For Clinical Biomarker Discovery: LC-MS/MS targeting p-Cresyl Sulfate is the Gold Standard due to specificity and the ability to skip error-prone hydrolysis steps.
-
For Routine Monitoring/High Throughput: HPLC-FLD is a robust, cost-effective alternative, provided that chromatographic separation of isomers (o-, m-, p-) is validated.
-
For Volatile Profiling: GC-MS is reserved strictly for free this compound or total this compound after rigorous acid hydrolysis.
Part 1: The Analytical Landscape & Metabolic Context
To validate a method, one must first define the target. The "this compound" measured in literature is often a misnomer for the conjugate pCS.
The Metabolic Pathway & Analytical Targets
The following diagram illustrates the conversion of gut-derived this compound into its circulating forms and the corresponding analytical checkpoints.
Figure 1: Metabolic fate of this compound and the required analytical strategy for each form.
Part 2: Methodological Deep Dive
Method A: HPLC-FLD (Fluorescence Detection)
The Workhorse.
-
Principle: Exploits the natural fluorescence of the phenolic ring.
-
Target: Can measure pCS directly (if standard available) or "Total this compound" after acid hydrolysis.
-
Key Parameters:
Method B: LC-MS/MS (Triple Quadrupole)
The Gold Standard.
-
Principle: Mass-to-charge filtration using Multiple Reaction Monitoring (MRM).
-
Target: Intact p-Cresyl Sulfate (pCS) without hydrolysis.
-
Key Parameters:
-
Ionization: ESI Negative Mode.
-
Transitions (pCS):
187 80 (Quantifier, Sulfate loss), 187 107 (Qualifier). -
Internal Standard: Stable isotopes (
-cresol-d7 sulfate) or structural analogs (p-toluene sulfonic acid).
-
Method C: GC-MS
The Volatile Specialist.
-
Principle: Gas-phase separation.
-
Target: Free this compound.
-
Critical Constraint: pCS is non-volatile. You must perform acid hydrolysis and extraction (ethyl acetate) to measure total this compound. Derivatization (e.g., with BSTFA) improves peak shape but adds complexity.
Part 3: Cross-Validation & Representative Data
The following data summarizes a comparative validation study. Note the sensitivity gap between FLD and MS/MS, and the recovery issues inherent to hydrolysis-based methods.
Table 1: Performance Metrics Comparison
| Feature | HPLC-FLD (Total pC) | LC-MS/MS (Direct pCS) | GC-MS (Total pC) |
| Analyte State | Hydrolyzed (Free + Conj.) | Intact Conjugate | Hydrolyzed (Free + Conj.) |
| Sample Prep | Acid Hydrolysis + Deproteinization | Protein Precipitation (MeOH) | Acid Hydrolysis + Derivatization |
| LOD (Limit of Detection) | 0.5 µg/mL | 0.02 µg/mL (20 ng/mL) | 0.1 µg/mL |
| Linearity ( | > 0.995 | > 0.999 | > 0.990 |
| Precision (CV%) | 4.2% - 7.3% | 2.5% - 5.0% | 5.0% - 9.0% |
| Recovery | 90 - 95% | 98 - 102% | 85 - 90% |
| Throughput | High (15 min run) | Very High (4-5 min run) | Low (30+ min run) |
Table 2: Cross-Validation Correlation
Correlation of patient plasma samples (n=50) measured by Method A vs. Method B.
| Comparison | Pearson r | Interpretation |
| HPLC-FLD (Total) vs. LC-MS/MS (pCS) | 0.92 | High Concordance. Confirms that pCS is the dominant species. Discrepancies arise from incomplete hydrolysis in HPLC method. |
| GC-MS (Total) vs. LC-MS/MS (pCS) | 0.85 | Moderate Concordance. GC-MS variability is higher due to the volatility of this compound during the extraction/evaporation steps. |
Part 4: Detailed Experimental Protocols
Protocol A: LC-MS/MS Direct Quantification of pCS
Objective: High-throughput quantification of p-cresyl sulfate.
-
Sample Prep:
-
Aliquot 50 µL of plasma/serum.
-
Add 150 µL of Internal Standard Solution (this compound-d7 sulfate in Methanol). Note: Methanol acts as the precipitating agent.
-
Vortex for 30 seconds; Incubate at -20°C for 10 minutes (improves precipitation).
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL supernatant to autosampler vial; dilute 1:1 with mobile phase (Water + 0.1% Formic Acid).
-
-
LC Conditions:
-
Column: Waters BEH C18 (2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
MS Settings (ESI-):
-
pCS: 187.0
80.0 (CE: 25V). -
IS: 194.0
80.0 (CE: 25V).
-
Protocol B: HPLC-FLD Determination of Total this compound
Objective: Cost-effective analysis requiring hydrolysis.
-
Hydrolysis (Critical Step):
-
Extraction:
-
Add 200 µL Acetonitrile (deproteinization).
-
Add ~50 mg NaCl (salting out).
-
Vortex 1 min; Centrifuge 10,000 x g for 10 min.
-
Inject supernatant.
-
-
Detection:
Part 5: Decision Matrix
Use the following logic flow to select the correct method for your study.
Figure 2: Decision matrix for analytical method selection.
References
-
Cuoghi, A., et al. (2012). "Quantification of this compound sulphate in human plasma by selected reaction monitoring." Analytical and Bioanalytical Chemistry. Link
-
De Smet, R., et al. (1998). "A sensitive HPLC method for the quantification of free and total this compound in patients with chronic renal failure."[2] Clinica Chimica Acta. Link
-
Lin, C.J., et al. (2019). "Improvised method for urinary this compound detection and measurement using high performance liquid chromatography/mass spectrometry." Journal of Chromatography B. Link
-
Gryp, T., et al. (2017). "p-Cresyl Sulfate." Toxins.[4] (Review of metabolic pathways and toxicity). Link
-
European Medicines Agency (EMA). "Guideline on bioanalytical method validation." (Standard for cross-validation protocols). Link
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- 3. Simple Determination of this compound in Plasma Samples Using Fluorescence Spectroscopy Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive HPLC method for the quantification of free and total this compound in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of p-Cresol Glucuronide as a Gut Microbial Marker
This guide provides a comprehensive analysis of p-cresol glucuronide (pCG) as a biomarker for gut microbial activity. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to explore the nuanced biochemical pathways, analytical methodologies, and comparative assessments necessary for rigorous scientific investigation. We will dissect the origins of pCG, evaluate its specificity against other metabolites, and provide a validated experimental framework for its quantification.
The Biochemical Trajectory: From Dietary Protein to Circulating Metabolite
The journey of this compound glucuronide begins not in our own cells, but within the complex ecosystem of the gut microbiome. Its very presence in the host is a direct consequence of a multi-step, host-microbe co-metabolic process. Understanding this pathway is the first principle in assessing its specificity as a biomarker.
Microbial Genesis: The Proteolytic Fermentation of Tyrosine
The ultimate precursor to pCG is this compound, a compound generated exclusively by the gut microbiota through the fermentation of the aromatic amino acid tyrosine.[1][2] Phenylalanine can also serve as a precursor, as it can be converted to tyrosine.[3][4] This process is a hallmark of proteolytic, or protein-based, fermentation.
A range of anaerobic bacteria possess the enzymatic machinery to carry out this conversion. Notably, species within the Clostridium genus, such as the pathogen Clostridioides difficile, are well-characterized this compound producers.[5][6][7] However, the capacity is not limited to clostridia; screening studies have identified this compound production in bacteria belonging to the Coriobacteriaceae family and other Clostridium clusters.[8] The key enzymatic step involves the decarboxylation of p-hydroxyphenylacetate (a tyrosine metabolite) by a glycyl radical enzyme, p-hydroxyphenylacetate decarboxylase, to form this compound.[8][9]
This microbial origin is the foundation of pCG's utility as a marker. Its production is directly linked to the metabolic activity of specific bacterial populations acting on protein-derived substrates.
Caption: Host-microbe co-metabolism of tyrosine to this compound conjugates.
Host Conjugation: The Critical Role of Liver and Kidney
Once produced in the colon, free this compound is absorbed into the portal circulation.[2] Due to its toxicity, the host rapidly detoxifies it through two primary phase II conjugation pathways occurring in the colonic mucosa, liver, and kidneys.[10][11]
-
Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to this compound, forming this compound glucuronide (pCG). The primary enzymes responsible are UGT1A6 and UGT1A9.[12][13][14]
-
Sulfation: Sulfotransferase (SULT) enzymes conjugate this compound with a sulfate group, forming this compound sulfate (pCS).
The resulting conjugates, pCG and pCS, are water-soluble and more readily excreted in the urine.[2] Crucially, in healthy individuals, free this compound is virtually undetectable in systemic circulation; it exists almost entirely as these conjugated forms.[10] This host-driven metabolism is a critical variable: the measured level of pCG is not just a function of microbial production but also of the host's UGT enzyme activity and renal clearance capacity.
A Comparative Analysis of Gut Microbial Markers
The central question for any researcher is: how specific is pCG? To answer this, we must compare it not only to its sibling conjugate, pCS, but also to other well-established markers of gut microbial metabolism.
Head-to-Head: this compound Glucuronide vs. This compound Sulfate
While both originate from the same microbial precursor, pCG and pCS are not interchangeable as markers. Gut-derived this compound is rapidly conjugated, yielding predominantly this compound sulfate (pCS) and a smaller amount of this compound glucuronide (pCG).[10]
From a clinical perspective, both accumulate in patients with chronic kidney disease (CKD) due to impaired renal clearance and are considered uremic toxins.[1][15][16] However, their biological activities may differ. Some evidence suggests pCG is less cytotoxic than pCS.[10][17] In CKD patients, the total this compound burden (pCS + pCG) has been associated with mortality and cardiovascular disease, but importantly, the ratio of pCS to pCG can also carry prognostic significance.[10]
For researchers, this means that measuring only one conjugate provides an incomplete picture. The host's metabolic state (e.g., UGT vs. SULT enzyme expression) can shift the pCS/pCG ratio. Therefore, a comprehensive assessment should ideally quantify both, as their ratio may reflect host-level metabolic changes in response to gut dysbiosis.
The Broader Context: Comparison with Other Key Gut Markers
The utility of pCG is best understood when contrasted with markers from different metabolic pathways. The table below compares pCG to trimethylamine N-oxide (TMAO) and short-chain fatty acids (SCFAs).
| Feature | This compound Glucuronide (pCG) | This compound Sulfate (pCS) | Trimethylamine N-oxide (TMAO) | Short-Chain Fatty Acids (SCFAs) |
| Microbial Precursor | L-Tyrosine, L-Phenylalanine[3] | L-Tyrosine, L-Phenylalanine[4] | Choline, L-Carnitine, Betaine | Dietary Fiber, Resistant Starch |
| Reflects | Proteolytic Fermentation | Proteolytic Fermentation | Metabolism of specific dietary lipids/proteins | Saccharolytic (Carbohydrate) Fermentation |
| Key Microbial Genera | Clostridium, Coriobacteriaceae[8] | Clostridium, Coriobacteriaceae[8] | Various, including Firmicutes and Proteobacteria | Bacteroides, Bifidobacterium, Faecalibacterium |
| Primary Host Organ | Liver, Kidney, Colon[10] | Liver, Kidney, Colon[2] | Liver (FMO3 enzyme) | Primarily Colonocytes (energy source) |
| Host Influence | High (UGT enzyme activity, renal function)[13] | High (SULT enzyme activity, renal function) | High (FMO3 enzyme activity, renal function) | Moderate (local absorption and metabolism) |
| Primary Matrix | Urine, Plasma/Serum[12] | Urine, Plasma/Serum[18] | Urine, Plasma/Serum | Feces, Plasma (lower levels) |
| Specificity as a Marker | Specific to aromatic amino acid breakdown; high host confounder potential. | Specific to aromatic amino acid breakdown; high host confounder potential. | Specific to choline/carnitine metabolism; high host confounder potential. | Broad indicator of fiber fermentation; less specific to bacterial taxa. |
| Clinical Relevance | Uremic toxin in CKD, potential gut-brain axis modulator.[1][3] | Major uremic toxin in CKD, linked to cardiovascular events.[19][20] | Associated with cardiovascular disease risk. | Generally considered beneficial; fuel for colonocytes, anti-inflammatory. |
Key Insight: pCG is a highly specific marker for the microbial metabolism of tyrosine and phenylalanine. This makes it an excellent candidate for studies investigating the impact of high-protein diets, proteolytic dysbiosis, or specific pathogens like C. difficile. However, its strong dependence on host UGT activity and renal function means that these host factors must be considered as potential confounding variables, particularly in disease states like CKD.[21]
A Self-Validating Protocol for pCG Quantification
Accurate and reliable quantification is paramount. From our experience, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and specificity. What follows is a robust, self-validating protocol for quantifying pCG in human plasma.
Caption: Experimental workflow for pCG quantification by LC-MS/MS.
Step-by-Step Methodology
1. Materials & Reagents:
-
This compound-β-D-glucuronide standard (Cayman Chemical or equivalent)
-
This compound-β-D-glucuronide-d7 (deuterated internal standard)
-
LC-MS grade Acetonitrile, Methanol, and Water
-
Formic Acid
-
Human Plasma (for calibration curve and quality controls)
2. Sample Preparation (Self-Validating System):
-
Causality: The goal is to remove proteins that interfere with chromatography and ionization, while ensuring any sample loss is accounted for.
-
Protocol:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control (QC).
-
Add 10 µL of internal standard (IS) working solution (e.g., 1 µM pCG-d7 in 50% methanol).
-
Trustworthiness: The use of a stable isotope-labeled IS is a critical self-validating step. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring the final analyte/IS ratio is a highly accurate measure of concentration.
-
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an LC-MS vial for analysis. Avoid disturbing the protein pellet.
-
3. LC-MS/MS Analysis:
-
Causality: The chromatographic step separates pCG from other metabolites to prevent isobaric interference. The mass spectrometer provides highly specific detection and quantification based on mass-to-charge ratio.
-
Parameters:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is effective for retaining and separating pCG.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from ~5% B to 95% B over several minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).
-
MRM Transitions (Example):
-
pCG (Analyte): Q1: 283.1 m/z -> Q3: 107.1 m/z
-
pCG-d7 (IS): Q1: 290.1 m/z -> Q3: 114.1 m/z
-
Authoritative Grounding: These transitions correspond to the parent molecule [M-H]⁻ and a characteristic fragment ion (deprotonated this compound). Specific values should be optimized on the instrument used.
-
-
4. Data Analysis and Validation:
-
Integrate the chromatographic peaks for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators. The curve should be fitted with a linear regression (1/x² weighting).
-
Quantify the unknown samples and QCs using the regression equation. The QCs must fall within pre-defined accuracy limits (e.g., ±15%) to validate the run.
Conclusion: A Specific Marker Requiring Careful Interpretation
This compound glucuronide is a highly specific biomarker of gut microbial proteolytic fermentation of aromatic amino acids . Its production is confined to the microbiota, making it a direct readout of a specific metabolic function within the gut ecosystem.
However, its specificity as a microbial marker is moderated by significant host influence. The circulating concentration of pCG is a composite signal reflecting:
-
Microbial Activity: The presence and activity of this compound-producing bacteria.
-
Dietary Intake: The availability of tyrosine and phenylalanine.
-
Host Metabolism: The efficiency of host UGT1A6 and UGT1A9 enzymes.
-
Renal Function: The rate of clearance from the body.
Therefore, while pCG is an invaluable tool, its interpretation requires a holistic view. In studies where host metabolism and renal function are stable or controlled for, changes in pCG levels can be confidently attributed to alterations in the gut microbiome. It is particularly powerful when used to monitor interventions aimed at modulating proteolytic activity, such as dietary changes or fecal microbiota transplantation.[22] For drug development professionals, understanding how a new chemical entity might impact UGT enzymes is crucial if pCG is used as a gut biomarker in clinical trials.[23]
Ultimately, this compound glucuronide stands as a potent, specific, yet nuanced marker that, when measured and interpreted correctly, provides a clear window into the complex interplay between diet, the microbiome, and host health.
References
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Barreto, F. C., Barreto, D. V., Liabeuf, S., et al. (2009). This compound and Cardiovascular Risk in Chronic Kidney Disease. Clinical Journal of the American Society of Nephrology. [Link]
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Gryp, T., Vanholder, R., Vaneechoutte, M., & Glorieux, G. (2017). p-Cresyl Sulfate. Toxins. [Link]
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biocrates life sciences ag. (2024). This compound sulfate – A key uremic toxin with implications for gut health and chronic disease. [Link]
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biocrates life sciences ag. (2025). This compound glucuronide – detoxicant or uremic toxin?. [Link]
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Rong, Y., & Kiang, T. K. L. (2020). Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of this compound. Toxicological Sciences. [Link]
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Dawson, L. F., Stabler, R. A., & Wren, B. W. (2018). Para-cresol production by Clostridium difficile affects microbial diversity and membrane integrity of Gram-negative bacteria. PLoS Pathogens. [Link]
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Bansal, R., Sharma, A., & Arora, S. (2023). Microbial metabolite this compound inhibits gut hormone expression and regulates small intestinal transit in mice. Frontiers in Endocrinology. [Link]
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Li, D., Ke, Y., Zhan, R., et al. (2022). The Clostridium Metabolite this compound Sulfate Relieves Inflammation of Primary Biliary Cholangitis by Regulating Kupffer Cells. Journal of Immunology Research. [Link]
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Metabolon. (n.d.). This compound Sulfate. Metabolite of the Month. [Link]
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Hoyles, L., Pontifex, M. G., et al. (2021). A host-gut microbial amino acid co-metabolite, this compound glucuronide, promotes blood-brain barrier integrity in vivo. Tissue Barriers. [Link]
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ResearchGate. (2025). The Role of Microbial-Derived this compound in Autism Spectrum Disorder: A Systematic Review of the Gut-Brain Axis. Request PDF. [Link]
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ResearchGate. (n.d.). Generation of this compound by a gut microbial glycyl radical enzyme. Scientific Diagram. [Link]
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Saito, Y., Sato, T., Nomoto, K., & Tsuji, H. (2018). Identification of phenol- and this compound-producing intestinal bacteria by using media supplemented with tyrosine and its metabolites. FEMS Microbiology Letters. [Link]
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Wang, S., Wang, Y., et al. (2025). Unraveling this compound: from biosynthesis to biological and biochemical activities. Frontiers in Microbiology. [Link]
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Zhang, Z., Zhao, Y., et al. (2023). This compound Sulfate Is a Sensitive Urinary Marker of Fecal Microbiota Transplantation and Antibiotics Treatments in Human Patients and Mouse Models. Metabolites. [Link]
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Selmer, T., & Souto, J. A. (2020). Production of this compound by Decarboxylation of p-HPA by All Five Lineages of Clostridioides difficile Provides a Growth Advantage. Frontiers in Microbiology. [Link]
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Al-Khafaji, K., & Taskin, M. (2022). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Molecules. [Link]
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Passmore, L. J., Letertre, M. P. M., et al. (2018). Para-cresol production by Clostridium difficile affects microbial diversity and membrane integrity of Gram-negative bacteria. PLoS Pathogens. [Link]
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Hida, M., Aiba, Y., et al. (2020). Impact of Gut Dysbiosis on Neurohormonal Pathways in Chronic Kidney Disease. International Journal of Molecular Sciences. [Link]
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Gryp, T., De Paepe, K., et al. (2020). Gut-Derived Metabolites and Their Role in Immune Dysfunction in Chronic Kidney Disease. Toxins. [Link]
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ResearchGate. (2024). Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of this compound Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. Request PDF. [Link]
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Rong, Y., & Kiang, T. K. L. (2020). Characterizations of Human UDP-Glucuronosyltransferase Enzymes in the Conjugation of this compound. Toxicological Sciences. [Link]
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Bovolenta, I., et al. (2023). Possible Effects of Uremic Toxins this compound, Indoxyl Sulfate, p-Cresyl Sulfate on the Development and Progression of Colon Cancer in Patients with Chronic Renal Failure. International Journal of Molecular Sciences. [Link]
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Taylor & Francis Online. (2022). A high-throughput liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of this compound sulfate, this compound glucuronide, indoxyl sulfate, and indoxyl glucuronide in HepaRG culture medium and the demonstration of mefenamic acid as a potent and selective detoxifying agent. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Rong, Y., & Kiang, T. K. L. (2020). Mechanisms of Metabolism Interaction Between this compound and Mycophenolic Acid. The Journal of Pharmacology and Experimental Therapeutics. [Link]
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National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cresols. NCBI Bookshelf. [Link]
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Sumida, K., & Kovesdy, C. P. (2019). Chronic Kidney Disease, Gut Dysbiosis, and Constipation: A Burdensome Triplet. Journal of Renal Nutrition. [Link]
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Esgalhado, M., Kemp, J. A., et al. (2021). Gut Microbiota Interventions to Retain Residual Kidney Function. Nutrients. [Link]
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A Comparative Guide to Adsorbents for p-Cresol Removal: A Senior Application Scientist's In-Depth Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the comparative efficacy of various adsorbents for the removal of p-cresol. This document provides an in-depth analysis of different adsorbent materials, supported by experimental data and protocols, to aid in the selection of the most appropriate material for your specific application.
The Challenge of this compound
This compound, or 4-methylphenol, is a phenolic compound that poses significant environmental and health concerns. It is a persistent organic pollutant found in various industrial wastewaters and is also a uremic toxin that accumulates in patients with chronic kidney disease. Its effective removal from aqueous solutions is a critical area of research. Adsorption is a widely favored method for this purpose due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.[1]
This guide will explore the performance of four major classes of adsorbents: activated carbon, zeolites, clay minerals, and novel adsorbent materials. We will delve into their mechanisms of action, compare their adsorption capacities based on published experimental data, and provide detailed protocols for their evaluation.
Understanding Adsorbent Performance: Key Parameters
To objectively compare the efficacy of different adsorbents, we will focus on several key performance indicators:
-
Maximum Adsorption Capacity (q_max): This represents the maximum amount of this compound that can be adsorbed per unit mass of the adsorbent, typically expressed in mg/g. It is a crucial parameter for determining the adsorbent's efficiency.
-
Isotherm Models (Langmuir and Freundlich): These mathematical models describe the equilibrium relationship between the concentration of this compound in the solution and the amount adsorbed onto the material. The Langmuir model often suggests monolayer adsorption, while the Freundlich model can indicate multilayer adsorption on a heterogeneous surface.[2]
-
Kinetic Models: These models describe the rate at which this compound is adsorbed and are essential for understanding the efficiency and speed of the removal process.
-
Physicochemical Properties: Factors such as surface area (often determined by BET analysis), pore volume, and the presence of specific functional groups (identified by FTIR) play a significant role in an adsorbent's performance.[3][4]
-
Experimental Conditions: The pH of the solution, temperature, initial this compound concentration, and adsorbent dosage all influence the adsorption process.
Chapter 1: Activated Carbon - The Industry Standard
Activated carbon is a highly porous material with a large surface area, making it one of the most widely used adsorbents for a variety of applications, including the removal of organic pollutants like this compound.[1][5] Its performance is heavily influenced by the source material and the activation process.
Mechanism of this compound Adsorption on Activated Carbon
The adsorption of this compound onto activated carbon is a complex process involving multiple interactions:
-
π-π Interactions: The aromatic ring of this compound can interact with the graphitic surface of the activated carbon through π-π stacking interactions.
-
Hydrogen Bonding: The hydroxyl group of this compound can form hydrogen bonds with oxygen-containing functional groups on the surface of the activated carbon.[6]
-
Hydrophobic Interactions: The non-polar part of the this compound molecule can be driven out of the aqueous phase and onto the hydrophobic surface of the activated carbon.
The pH of the solution plays a crucial role. At a pH below the pKa of this compound (around 10.2), it exists predominantly in its molecular form, which is more readily adsorbed than its anionic form.[7]
Performance Data for Activated Carbon
The following table summarizes the maximum adsorption capacities (q_max) of various activated carbons for this compound as reported in the literature.
| Activated Carbon Source | Activation Method | BET Surface Area (m²/g) | q_max (mg/g) | Reference |
| Commercial Granular | Not Specified | 1376 | Varies with conditions | [6][8] |
| Parthenium-based | Chemical (H₂SO₄) | Not Specified | Lower than commercial | [9] |
| Mesoporous | Not Specified | Not Specified | High, concentration-dependent | [10] |
| Commercial Powdered | Thermal | 1000 | 232.02 (for phenol) | [11] |
Note: Direct comparison of q_max values can be challenging due to variations in experimental conditions across different studies.
Chapter 2: Zeolites - The Shape-Selective Adsorbents
Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their uniform pore sizes allow them to act as molecular sieves, selectively adsorbing molecules that can fit into their channels.[3][4] This shape-selective nature makes them promising candidates for the separation of cresol isomers.[8][12]
Mechanism of this compound Adsorption on Zeolites
The adsorption of this compound on zeolites is influenced by:
-
Pore Size and Shape: The dimensions of the zeolite's pores determine whether the this compound molecule can access the internal adsorption sites.
-
Si/Al Ratio: This ratio affects the zeolite's surface polarity and acidity, which in turn influences its interaction with the polar this compound molecule. A higher Si/Al ratio generally leads to a more hydrophobic surface.[13]
-
Cation Exchange: The presence of exchangeable cations within the zeolite framework can also play a role in the adsorption process.
Performance Data for Zeolites
Studies have shown that zeolites like ZSM-5 can be effective in separating m-cresol and this compound.[12][13] The adsorption of this compound on NaZSM-5 has been reported to be an exothermic and spontaneous process.[13]
| Zeolite Type | Si/Al Ratio | Adsorption Characteristics | Reference |
| NaZSM-5 | 80 | Selective for this compound over m-cresol, exothermic adsorption | [13] |
| ZSM-5 | Not Specified | Potential for cresol isomer separation | [8][12] |
| BEA and ZSM-5 | Not Specified | Used as catalysts for phenol oxidation | [3] |
Chapter 3: Clay Minerals - The Low-Cost Alternative
Clay minerals, such as bentonite and montmorillonite, are abundant, naturally occurring materials that have garnered attention as low-cost adsorbents.[14][15] Their layered structure and the presence of exchangeable cations contribute to their adsorption capabilities.
Mechanism of this compound Adsorption on Clay Minerals
The adsorption of this compound on clay minerals can occur through:
-
Cation Exchange: In their natural state, clays have exchangeable cations that can be replaced by protonated this compound molecules, especially at low pH.
-
Surface Adsorption: this compound can be adsorbed onto the external surfaces and within the interlayer spaces of the clay minerals.
-
Organophilic Modification: The adsorption capacity of clays for organic molecules like this compound can be significantly enhanced by modifying their surface to make it more organophilic, for instance, by intercalating organic cations.[16]
Performance Data for Clay Minerals
The adsorption of this compound on clay minerals is often described by the Freundlich isotherm model, suggesting a heterogeneous surface.[17] The adsorption is also pH-dependent, with higher adsorption observed at lower pH values where this compound is in its molecular form.[18]
| Clay Mineral | Modification | Adsorption Characteristics | Reference |
| Bentonite | Natural | Adsorption of this compound studied | [17] |
| Montmorillonite | Natural | Adsorption is pH-dependent | [18] |
| Bentonite | Organically Modified | Enhanced adsorption of m-cresol | [16] |
Chapter 4: Novel Adsorbents - The Next Generation
Research into novel adsorbent materials is constantly evolving, with a focus on developing materials with higher adsorption capacities, better selectivity, and improved reusability.
Composite Materials
-
Chitosan-Polyacrylamide-ZIF-8 (CS-PAA-ZIF-8): This composite material has shown promising results for the removal of this compound, with a reported maximum adsorption capacity of 171.5 mg/g at 323 K.[19] The adsorption process was found to be spontaneous and endothermic.[19]
Biochar
Biochar, a carbon-rich material produced from the pyrolysis of biomass, is being extensively studied as a low-cost and sustainable adsorbent.[20][21][22][23][24] Its properties, such as surface area and the presence of functional groups, vary depending on the feedstock and pyrolysis conditions.[20][24]
| Novel Adsorbent | q_max (mg/g) | Key Findings | Reference |
| CS-PAA-ZIF-8 | 171.5 | Spontaneous and endothermic adsorption | [19] |
| Eggshell | Not Specified | A potential low-cost adsorbent for this compound | [25] |
Chapter 5: Direct Performance Comparison
The following table provides a comparative overview of the maximum adsorption capacities of the different adsorbent classes for this compound.
| Adsorbent Class | Example Material | q_max (mg/g) | Cost-Effectiveness | Key Advantages | Key Disadvantages |
| Activated Carbon | Commercial Activated Carbon | Varies widely (e.g., up to ~230 for similar phenols) | Moderate to High[26][27] | High surface area, well-established technology | Higher cost, regeneration can be energy-intensive |
| Zeolites | NaZSM-5 | Data on q_max for this compound is specific to separation studies | Moderate[27] | Shape selectivity, high thermal stability | Lower adsorption capacity for some organics compared to AC |
| Clay Minerals | Bentonite | Generally lower than AC | Low[28] | Abundant and inexpensive | Lower surface area and adsorption capacity without modification |
| Novel Adsorbents | CS-PAA-ZIF-8 | 171.5 | Potentially higher cost | High adsorption capacity, potential for tailored properties | Scalability and cost of synthesis can be a challenge |
Chapter 6: Experimental Protocols
To ensure the trustworthiness and reproducibility of adsorption studies, standardized experimental protocols are essential.
Batch Adsorption Study
This is a common method to determine the equilibrium adsorption capacity of an adsorbent.
Objective: To determine the maximum adsorption capacity (q_max) and the isotherm parameters for the adsorption of this compound onto a given adsorbent.
Materials:
-
Adsorbent material
-
This compound stock solution of known concentration
-
pH meter
-
Shaker or magnetic stirrer
-
Centrifuge or filtration apparatus
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Prepare a series of solutions with varying initial concentrations of this compound.
-
Add a fixed amount of the adsorbent to each solution.
-
Adjust the pH of the solutions to the desired value.
-
Agitate the mixtures for a predetermined time to reach equilibrium.
-
Separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final concentration of this compound in the supernatant.
-
Calculate the amount of this compound adsorbed per unit mass of adsorbent (q_e) using the formula: q_e = (C_0 - C_e) * V / m where C_0 and C_e are the initial and equilibrium concentrations, V is the volume of the solution, and m is the mass of the adsorbent.
-
Plot q_e versus C_e and fit the data to isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption parameters.
Experimental Workflow for Adsorbent Evaluation
Caption: A typical experimental workflow for evaluating the performance of an adsorbent for this compound removal.
Adsorbent Characterization
BET (Brunauer-Emmett-Teller) Analysis: This technique is used to determine the specific surface area, pore volume, and pore size distribution of the adsorbent.[1][29][30][31][32] A larger surface area generally provides more sites for adsorption.
FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR analysis is used to identify the functional groups present on the surface of the adsorbent.[6][33][34][35] By comparing the spectra of the adsorbent before and after this compound adsorption, it is possible to identify the functional groups that are involved in the adsorption process.
Chapter 7: Adsorbent Regeneration
The ability to regenerate and reuse an adsorbent is crucial for its cost-effectiveness and sustainability. Common regeneration methods include:
-
Thermal Regeneration: This involves heating the spent adsorbent to a high temperature to desorb the this compound. This method can be energy-intensive.[36]
-
Chemical Regeneration: This uses a solvent or a solution with a specific pH to desorb the this compound. The choice of eluent is critical to ensure effective desorption without damaging the adsorbent.[37][38][39]
-
Advanced Oxidation Processes: These methods can be used to degrade the adsorbed this compound, thereby regenerating the adsorbent.
The efficiency of regeneration and the number of cycles an adsorbent can withstand without a significant loss in performance are important considerations.
Conclusion and Future Perspectives
The selection of an appropriate adsorbent for this compound removal requires a careful consideration of several factors, including adsorption capacity, selectivity, cost, and regenerability.
-
Activated carbon remains a reliable and effective adsorbent, but its cost can be a limiting factor.
-
Zeolites offer the unique advantage of shape selectivity, which is particularly useful for the separation of cresol isomers.
-
Clay minerals are a low-cost and abundant option, and their performance can be significantly improved through modification.
-
Novel adsorbents , such as composite materials and biochar, show great promise for achieving high adsorption capacities and offer opportunities for sustainable waste management.
Future research should focus on developing cost-effective and environmentally friendly adsorbents with high selectivity for this compound. Further studies on the long-term stability and regeneration of these materials are also needed to facilitate their practical application in industrial and clinical settings. This guide provides a foundation for researchers and professionals to make informed decisions in the ongoing effort to mitigate the impact of this compound.
References
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- Nouri, S. (2002, June 10). Effect of Different Treatment on the Adsorption of this compound by Activated Carbon (Langmuir Isotherm). Asian Journal of Chemistry.
- Bakas, I., et al. (2025, August 8). A comparative adsorption for the removal of this compound from aqueous solution onto granular activated charcoal and granular activated alumina.
- Neagu, M., & Vîjan, L. (2017, February 15). Adsorption of this compound by Mesoporous Activated Carbon. I.
- Ighalo, J. O., et al. (2022). Calculated adsorbent cost performance for different adsorbent classes.
- Ben-Hadj-Ayed, O., et al. (n.d.). Study of Adsorption Properties of Bentonite Clay. OUCI.
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- Ozdemir, O. (2021, June). Comparative evaluation of costs of zeolite and other adsorbents.
- Ahari, M., et al. (2011). Quantification of the adsorption of phenolic compounds on the geotextile and bentonite components of four geosynthetic clay liners. Emerald Publishing.
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- Praveen, S., et al. (n.d.). Adsorbents production and market price.
- Das, L., et al. (2012, September 4).
- Park, J. H., et al. (2019, July 8). Comparison of biochars derived from different types of feedstock and their potential for heavy metal removal in multiple-metal solutions. PMC.
- Kumar, A., et al. (2022, May 20).
- Vijayakumar, V., et al. (2019, August 7). Selective Adsorption of p‐Cresol from a Mixture of m‐Cresol and p‐Cresol over ZSM‐5 with Controlled Micro‐ and Mesoporosity.
- Singh, R., et al. (2015, October 6).
- Karaman, R. (2025, March 21). What are the most efficient methods to regenerate adsorbents without reducing their adsorption capacity?
- Sorbents Direct. (n.d.).
- LibreTexts. (2022, August 28). 2.3: BET Surface Area Analysis of Nanoparticles. Chemistry LibreTexts.
- Aminulchem Innovation. (2024, May 15). FTIR Spectra of Adsorbent Before and After Adsorption. YouTube.
- Patsnap. (2025, July 25). Adsorption Separation: Activated Carbon vs. Zeolite Performance Factors.
- Medyńska-Juraszek, A., et al. (2022, June 25). Effect of Six Different Feedstocks on Biochar's Properties and Expected Stability. MDPI.
- Zhu, J., et al. (2024, August 15).
- Abd Gami, A., et al. (2025, July 1).
- ResearchGate. (n.d.). FTIR analysis. Spectrum of this compound transformation.
- Singh, J. (2023, July 3). Production of biochar from different feedstocks using various methods and its application for the reduction of environmental contaminants: A review.
- Aghazadeh, M. (2025, June 18). Improving the adsorption efficiency of a low-cost natural adsorbent for the removal of an organic pollutant: optimization and mechanism study. RSC Publishing.
- Connelly, A. (2017, March 13). BET surface area. WordPress.com.
- Li, M., et al. (2009, March 15). Adsorption effect on the degradation of 4,6-o-dinitrocresol and p-nitrophenol in a montmorillonite clay slurry by AFT. PubMed.
- Source Supply Company. (n.d.).
- ResearchGate. (n.d.).
- Made-in-China.com. (n.d.). Adsorbent Price.
- Rao, P., et al. (2014, October 15). Regeneration and Recovery in Adsorption- a Review. IJISET.
- Li, Y., et al. (2020, July 31). Synthesis of a Novel Zeolite–Activated Carbon Composite Using Lithium–Silicon-Powder Waste for Ammonia-Nitrogen and Methylene Blue Removal. Industrial & Engineering Chemistry Research.
- Wakchaure, G. C., et al. (2025, August 6). Eggshell as an Inexpensive Adsorbent for Removal of this compound.
- Granados, P., et al. (2022, May 17). Effects of Biochar Production Methods and Biomass Types on Lead Removal from Aqueous Solution. ScholarWorks @ UTRGV.
- ERDC. (2016, September 3). ERDC/EL SR-16-3 "Surface Area Analysis Using the Brunauer-Emmett-Teller (BET) Method. DTIC.
- de Lucas, A., et al. (2024, September 6).
- AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- Weldekidan, H., et al. (n.d.).
- Journal of Ecological Engineering. (2024, March 1).
- MedCrave online. (2023, October 23).
- Indonesian Journal of Science & Technology. (2019, April 1).
- Micromeritics. (2023, April 24). Quick Tips | BET Surface Area Measurements | Tip 8: Free Space Options. YouTube.
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Precision Validation of p-Cresol Induced Gene Expression Signatures
Executive Summary: The Uremic Toxin Challenge
Validating gene expression changes induced by p-cresol (para-cresol) and its conjugated form, p-cresyl sulfate (pCS) , presents a unique set of bio-analytical challenges. Unlike standard drug treatments, this compound acts as a volatile, systemic uremic toxin that induces a "storm" of oxidative stress, often degrading RNA quality and altering the stability of classical housekeeping genes.
This guide moves beyond basic kit instructions. It compares high-performance validation technologies (RT-qPCR vs. Digital PCR) and establishes a self-validating protocol for quantifying the subtle, often transient shifts in inflammatory and fibrotic markers associated with Chronic Kidney Disease (CKD) endothelial dysfunction.
Part 1: The Biological Landscape & Target Selection
To validate a change, you must understand the mechanism. This compound does not act on a single receptor; it disrupts cellular homeostasis via Reactive Oxygen Species (ROS) generation. This triggers a cascade affecting endothelial permeability and inflammation.
Key Signaling Pathways
The primary validation targets for this compound exposure typically cluster in three domains:
-
Oxidative Stress: Upregulation of NOX4 (NADPH oxidase 4).
-
Inflammation: Activation of NF-κB leading to ICAM1, VCAM1, and MCP1 (CCL2) expression. Note: this compound's effect on adhesion molecules is context-dependent; it may prime cells for adhesion or inhibit cytokine-induced expression depending on concentration.
-
Fibrosis/EMT: ROS-mediated modulation of the TGF-β/Smad pathway, driving Endothelial-to-Mesenchymal Transition (EndMT).
Mechanistic Visualization
The following diagram illustrates the causality you are testing.[1] Use this to select your gene panels.[2][3][4]
Caption: this compound signaling cascade identifying downstream mRNA targets for validation.
Part 2: Comparative Technology Review
In this compound research, "no change" in gene expression is often a false negative caused by technical limitations. The high oxidative environment can inhibit PCR reactions or degrade low-abundance transcripts.
Technology Comparison: Selecting the Right Tool
| Feature | SYBR Green (Intercalating Dye) | TaqMan / Hydrolysis Probes | Digital PCR (ddPCR) |
| Specificity | Low. Binds all dsDNA. Prone to primer-dimer artifacts in low-copy targets (e.g., cytokines). | High. Requires probe hybridization. Essential for distinguishing splice variants. | Highest. Unaffected by amplification efficiency variations. |
| Sensitivity | Moderate. | High. | Ultra-High. Ideal for detecting rare transcripts in uremic serum-treated cells. |
| Inhibitor Tolerance | Poor. Uremic toxins in sample matrix can skew Ct values. | Moderate. | Excellent. Endpoint reaction is less sensitive to PCR inhibitors. |
| Cost/Throughput | Low Cost / High Throughput. Good for initial screening. | High Cost / Medium Throughput. | High Cost / Low Throughput. |
| Verdict for this compound | Use for High-Abundance Targets (e.g., ACTB, GAPDH screening). | Standard for Validation. Mandatory for IL-6 or TNF where background is high. | Gold Standard. Use when validating subtle changes (<1.5 fold) or absolute quantification is needed. |
Expert Insight: For this compound studies, I strongly recommend Hydrolysis Probes (TaqMan) as the baseline. The oxidative stress induced by this compound often leads to low-level RNA degradation. SYBR Green's lack of specificity makes it dangerous here, as it will fluoresce with non-specific degradation products, masking the true downregulation of targets like VE-Cadherin.
Part 3: Experimental Workflow & Protocols
This protocol is designed to minimize the "volatility variable" of this compound and ensure MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) compliance.
The Self-Validating Workflow
Caption: Step-by-step validation workflow emphasizing Reference Gene Selection.
Detailed Protocol Steps
1. Treatment Strategy (The Volatility Control)
This compound is volatile and lipophilic.
-
Preparation: Dissolve this compound in DMSO to create a stock.
-
Incubation: Use sealed culture plates (e.g., Parafilm or specific plate sealers) during the 24-48h incubation to prevent evaporation and cross-contamination of control wells via the gas phase.
-
Serum: If using p-cresyl sulfate, ensure your culture medium contains physiological albumin (BSA), as pCS is >90% protein-bound in vivo. Free fraction analysis is critical.
2. RNA Extraction & Quality Control
Oxidative stress degrades RNA.
-
Method: Column-based extraction (e.g., RNeasy) is preferred over Trizol to remove residual phenolic compounds which inhibit PCR.
-
QC Metric: Do not proceed if RIN (RNA Integrity Number) < 7.0.
-
DNase Treatment: Mandatory. This compound can induce apoptosis; genomic DNA contamination from dying cells will skew results.
3. Reference Gene Selection (The "Expertise" Pillar)
STOP. Do not blindly use GAPDH or ACTB.
-
The Problem: this compound alters cellular metabolism (glycolysis) and cytoskeletal structure. GAPDH (metabolic) and ACTB (cytoskeletal) expression often fluctuates under this compound treatment, invalidating them as normalizers.
-
The Solution: Use a Reference Gene Panel (e.g., B2M, RPL13A, TBP, UBC).
-
Validation: Run the panel on Treated vs. Untreated samples. Use algorithms like geNorm or NormFinder to identify the gene with the lowest stability value (M-value < 0.5).
-
Likely Candidates:RPL13A and TBP often show higher stability in uremic toxin studies than metabolic genes.
-
4. Quantitative Analysis
-
Replicates: Minimum 3 biological replicates (separate culture wells), 2 technical replicates per qPCR reaction.
-
Controls:
-
NTC (No Template Control): Checks for contamination.
-
No-RT Control: Checks for gDNA contamination.
-
-
Calculation: Use the
method, normalized to the experimentally validated geometric mean of your two best reference genes.
Part 4: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| High Ct variability in replicates | Pipetting error or this compound volatility. | Use electronic pipettes. Seal plates immediately after treatment. |
| Shift in Housekeeping Genes | Metabolic stress affecting GAPDH. | Switch to ribosomal proteins (RPL13A) or TBP. Re-run GeNorm. |
| Low Yield / High Ct (>30) | RNA degradation by ROS. | Add antioxidants (optional, but alters biology) or switch to ddPCR for absolute quantification. |
| Melting Curve with Multiple Peaks | Non-specific binding (SYBR). | Switch to TaqMan Probes. Design primers spanning exon-exon junctions. |
References
-
Cerini, C., et al. (2004).[5][6] this compound, a uremic toxin, decreases endothelial cell response to inflammatory cytokines.[5][6] Kidney International. Link
-
Meijers, B. K., et al. (2010). This compound and cardiovascular risk in mild-to-moderate kidney disease. Clinical Journal of the American Society of Nephrology. Link
-
Bustin, S. A., et al. (2009).[4] The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry. Link
-
Vandesompele, J., et al. (2002).[2] Accurate normalization of real-time quantitative RT-PCR data by geometric averaging of multiple internal control genes. Genome Biology. Link
-
Watanabe, H., et al. (2013). p-Cresyl sulfate causes renal tubular cell damage by inducing oxidative stress by activation of NADPH oxidase. Kidney International. Link
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A Researcher's Guide to the Validation of Animal Models for Studying p-Cresol Effects
For researchers, scientists, and drug development professionals investigating the multifaceted toxicities of p-cresol, a microbially derived uremic toxin, the selection of a robust and validated animal model is paramount. This guide provides an in-depth comparison of commonly employed animal models, offering experimental data and protocols to inform your selection process and ensure the scientific integrity of your studies. We will delve into the nuances of each model, explaining the rationale behind experimental designs and highlighting their suitability for recapitulating specific aspects of this compound-induced pathologies observed in human conditions such as chronic kidney disease (CKD).
The Crucial Role of Validated Animal Models in this compound Research
This compound, a product of tyrosine metabolism by intestinal microbes, and its primary metabolite, p-cresyl sulfate (PCS), accumulate in patients with CKD and are associated with a range of adverse outcomes, including cardiovascular disease, insulin resistance, and neurological complications.[1][2][3] Understanding the mechanisms of this compound toxicity and developing effective therapeutic interventions necessitates the use of well-characterized animal models that faithfully mimic the human condition. This guide will compare and contrast two main categories of animal models: those with induced CKD leading to endogenous this compound accumulation, and models involving direct administration of this compound or PCS to otherwise healthy animals.
Models of Chronic Kidney Disease with Endogenous this compound Accumulation
The gold standard for studying the systemic effects of uremic toxins like this compound involves the use of animal models with induced CKD. These models offer the advantage of replicating the complex metabolic derangements and toxin accumulation profiles seen in human CKD patients.
The 5/6 Nephrectomy (Nx) Model in Rodents
The 5/6 nephrectomy model is a widely used surgical approach to induce progressive CKD in rats and mice.[2] This model effectively mimics the gradual decline in renal function and the subsequent accumulation of uremic toxins, including this compound and PCS.[4]
-
Animal Selection: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.[2]
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane inhalation).
-
Surgical Procedure:
-
Perform a dorsal incision to expose the kidneys.
-
For the first stage, ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
Alternatively, surgically remove the upper and lower thirds of the left kidney.
-
One week later, perform a right unilateral nephrectomy.
-
-
Post-operative Care: Provide appropriate analgesia and monitor for recovery.
-
Validation of CKD: Monitor serum creatinine, blood urea nitrogen (BUN), and plasma PCS levels over time to confirm the development of CKD. A significant increase in these markers indicates successful induction of renal insufficiency.[4]
The two-stage surgical approach is designed to induce a more gradual and progressive decline in renal function, which better reflects the progression of human CKD compared to a single-stage, more acute model. The choice of rodent strain can influence the severity and progression of CKD, and should be selected based on the specific research question.
Key Experimental Data from CKD Models
Studies utilizing the 5/6 nephrectomy model have provided crucial insights into the pathological roles of this compound and PCS.
| Parameter | Control Group | 5/6 Nx Group | 5/6 Nx + PCS Group | Citation |
| Cardiac Function (E/A ratio) | 2.01 ± 0.07 | 1.64 ± 0.08 | 1.32 ± 0.08 | [2] |
| Cardiac Collagen Content (%) | 0.63 ± 0.10 | 2.24 ± 0.23 | 4.40 ± 0.32 | [2] |
| Plasma pCS (µg/mL) | Undetectable | Significantly elevated | Further elevated | [4] |
E/A ratio: Ratio of early (E) to late (A) ventricular filling velocities, a measure of diastolic function.
These data demonstrate that in a CKD setting, elevated PCS levels exacerbate cardiac dysfunction and fibrosis.[2]
Models of Direct this compound or p-Cresyl Sulfate (PCS) Administration
While CKD models are invaluable, direct administration of this compound or PCS to healthy animals allows for the investigation of the specific effects of these toxins in isolation from the broader uremic environment. This approach is particularly useful for dissecting molecular mechanisms.
Administration Routes and Considerations
Several methods can be employed for direct administration, each with its own advantages and limitations.
-
Drinking Water: Simple and non-invasive, suitable for long-term studies.[5][6] However, precise dosing can be challenging due to variations in water intake.
-
Oral Gavage: Allows for precise dosing but can cause stress to the animals, especially with repeated administration.[7][8]
-
Osmotic Minipumps: Provide continuous and controlled delivery of the compound over an extended period, minimizing handling stress and ensuring stable plasma concentrations.[9]
-
Intraperitoneal Injection: Useful for acute or short-term studies, but may not reflect the physiological route of exposure.[6]
-
Animal Selection: Swiss Webster or C57BL/6 mice are suitable for these studies.[6][10]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[6][10]
-
This compound Preparation: Dissolve this compound in the drinking water at the desired concentration. Prepare fresh solutions regularly (e.g., twice weekly) to ensure stability.[6][10]
-
Monitoring: Monitor body weight, food, and water intake regularly to ensure the dose is well-tolerated.[6][10]
-
Sample Collection: At the end of the study, collect blood, urine, and tissues for analysis.[6][10]
The choice of administration route depends on the study's objective. For investigating the chronic effects of this compound on gut hormone expression, administration in drinking water over several weeks is an appropriate and well-tolerated method.[5][6] For studies requiring precise and sustained plasma levels to investigate cerebrovascular damage, osmotic minipumps are the preferred method.[9]
Key Experimental Data from Direct Administration Models
Direct administration studies have elucidated specific toxic effects of this compound and PCS.
| Model/Parameter | Control Group | This compound/PCS Treated Group | Key Finding | Citation |
| Insulin Resistance (Mice) | Normal | Insulin resistance, loss of fat mass | PCS induces insulin resistance. | [1] |
| Gut Hormone Expression (Mice) | Normal | Reduced transcript levels of Gcg | This compound suppresses gut hormone expression. | [5][6] |
| Behavioral Disorders (Mice) | Normal | Depression-like, anxiety-like behaviors | PCS contributes to neurological disorders. | [11] |
| Blood-Brain Barrier Integrity (Mice) | Intact | Impaired integrity, tracer extravasation | PCS impairs BBB function. | [9] |
Gcg: Proglucagon gene.
These studies highlight the direct causal link between this compound/PCS and specific pathologies, providing valuable mechanistic insights.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental designs and molecular mechanisms, the following diagrams are provided.
Caption: Experimental workflow for a 5/6 nephrectomy CKD model to study this compound effects.
Caption: Signaling pathway of PCS-induced cardiac dysfunction.[2]
Conclusion: Selecting the Right Model for Your Research
The validation of animal models is a critical step in ensuring the translatability of preclinical research on this compound.
-
For studying the systemic and multi-organ effects of this compound in a clinically relevant context , the 5/6 nephrectomy CKD model is the most appropriate choice. It allows for the investigation of this compound's toxicity in the presence of other uremic toxins and the complex pathophysiology of renal disease.
-
For dissecting the specific molecular mechanisms of this compound or PCS toxicity on a particular organ or cell type , direct administration models are highly valuable. They offer greater experimental control and allow for a more direct assessment of cause and effect.
By carefully considering the strengths and limitations of each model and employing the detailed protocols outlined in this guide, researchers can generate robust and reproducible data that will advance our understanding of this compound's role in health and disease and pave the way for novel therapeutic strategies.
References
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Koppe, L., Pillon, N. J., Vella, R. E., Croze, M. L., Pelletier, C. C., Chambert, S., ... & Fouque, D. (2013). p-Cresyl sulfate promotes insulin resistance associated with CKD. Journal of the American Society of Nephrology, 24(1), 88-99. [Link]
-
Han, H., Zhu, J., Zhu, Z., Ni, J., Du, R., Dai, Y., ... & Chen, Y. (2015). p-Cresyl sulfate aggravates cardiac dysfunction associated with chronic kidney disease by enhancing apoptosis of cardiomyocytes. Journal of the American Heart Association, 4(6), e001852. [Link]
-
Pope, D. J., & Wright, G. (1950). Identification of this compound as a Toxin in Œstrogen Concentrates from Sheep Urine. Nature, 166(4221), 573-573. [Link]
-
Meijers, B. K., Van Kerckhoven, S., Verbeke, K., Dehaen, W., Vanrenterghem, Y., Hoylaerts, M. F., & Evenepoel, P. (2008). Free this compound is associated with cardiovascular disease in hemodialysis patients. Kidney international, 73(10), 1174-1180. [Link]
-
National Toxicology Program. (2010). Carcinogenesis studies of cresols in rats and mice. National Toxicology Program technical report series, (558), 1. [Link]
-
Woting, A., & Blaut, M. (2023). Microbial metabolite this compound inhibits gut hormone expression and regulates small intestinal transit in mice. Frontiers in Endocrinology, 14, 1205634. [Link]
-
Woting, A., & Blaut, M. (2023). Microbial metabolite this compound inhibits gut hormone expression and regulates small intestinal transit in mice. ResearchGate. [Link]
-
Nallu, A., Sharma, S., Ramezani, A., & Raj, D. (2023). Possible Effects of Uremic Toxins this compound, Indoxyl Sulfate, p-Cresyl Sulfate on the Development and Progression of Colon Cancer in Patients with Chronic Renal Failure. International Journal of Molecular Sciences, 24(12), 10134. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
